molecular formula C18H20N4O B15603443 NIBR-LTSi

NIBR-LTSi

Numéro de catalogue: B15603443
Poids moléculaire: 308.4 g/mol
Clé InChI: IYFCFYWXRIVCTH-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

NIBR-LTSi is a useful research compound. Its molecular formula is C18H20N4O and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H20N4O

Poids moléculaire

308.4 g/mol

Nom IUPAC

N-[4-[(3R)-piperidin-3-yl]oxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C18H20N4O/c1-2-15(12-19-9-1)23-14-5-3-13(4-6-14)22-17-8-11-21-18-16(17)7-10-20-18/h3-8,10-11,15,19H,1-2,9,12H2,(H2,20,21,22)/t15-/m1/s1

Clé InChI

IYFCFYWXRIVCTH-OAHLLOKOSA-N

Origine du produit

United States

Foundational & Exploratory

NIBR-LTSi: A Technical Guide to its Mechanism of Action in YAP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of NIBR-LTSi, a potent and selective small-molecule inhibitor of the Large Tumor Suppressor (LATS) kinases. By targeting the core of the Hippo signaling pathway, this compound effectively activates the transcriptional co-activator Yes-associated protein (YAP), a critical regulator of cell proliferation, tissue regeneration, and organ size. This document details the molecular interactions, cellular consequences, and in vivo effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological processes.

Introduction: The Hippo-YAP Signaling Pathway and its Therapeutic Potential

The Hippo signaling pathway is a crucial regulator of tissue homeostasis. Its central function is to control cell proliferation and apoptosis, thereby governing organ size. The pathway's core consists of a kinase cascade where, under conditions of high cell density or mechanical stress, the sterile 20-like kinases 1 and 2 (MST1/2) phosphorylate and activate the LATS kinases 1 and 2 (LATS1/2). Activated LATS1/2, in turn, phosphorylate the transcriptional co-activator YAP and its paralog TAZ. This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ and their subsequent proteasomal degradation, preventing their entry into the nucleus and co-activation of transcription factors, primarily the TEAD family (TEAD1-4).

Dysregulation of the Hippo-YAP pathway is implicated in various developmental disorders and cancers. Conversely, controlled activation of YAP signaling holds significant therapeutic promise for regenerative medicine, as it can stimulate the proliferation and differentiation of stem and progenitor cells to repair damaged tissues. This compound has emerged as a key pharmacological tool and potential therapeutic agent to harness the regenerative capacity of the YAP pathway.

This compound: Mechanism of Action

This compound is a selective, orally bioavailable small-molecule inhibitor of LATS1 and LATS2 kinases.[1][2][3] Its primary mechanism of action is the direct inhibition of the kinase activity of LATS1/2.[1][3] By binding to the ATP-binding pocket of LATS kinases, this compound prevents the phosphorylation of YAP.[3] This inhibition of YAP phosphorylation allows it to escape cytoplasmic retention and translocate into the nucleus.

Once in the nucleus, YAP binds to TEAD transcription factors, leading to the expression of a suite of genes that promote cell cycle progression, proliferation, and inhibit apoptosis.[4] Key target genes upregulated by the this compound-induced activation of the YAP-TEAD complex include Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic protein 61 (CYR61).[4] This targeted activation of YAP signaling underlies the pro-proliferative and regenerative effects observed with this compound treatment.[1][3]

NIBR_LTSi_Mechanism_of_Action cluster_Hippo_Off Hippo Pathway 'OFF' (Low Cell Density) cluster_Hippo_On Hippo Pathway 'ON' (High Cell Density) cluster_NIBR_LTSi This compound Intervention YAP_TAZ_off YAP/TAZ TEAD_off TEAD YAP_TAZ_off->TEAD_off Nuclear Translocation Proliferation_off Cell Proliferation & Survival TEAD_off->Proliferation_off Gene Expression Nucleus_off Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP_TAZ_on YAP/TAZ LATS1_2->YAP_TAZ_on P pYAP_TAZ p-YAP/TAZ Degradation Cytoplasmic Degradation pYAP_TAZ->Degradation NIBR_LTSi This compound LATS1_2_inhibited LATS1/2 NIBR_LTSi->LATS1_2_inhibited Inhibition YAP_TAZ_nibr YAP/TAZ TEAD_nibr TEAD YAP_TAZ_nibr->TEAD_nibr Nuclear Translocation Proliferation_nibr Enhanced Cell Proliferation & Regeneration TEAD_nibr->Proliferation_nibr Gene Expression Nucleus_nibr Nucleus

Figure 1: Mechanism of this compound in YAP Signaling.

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for this compound, providing a basis for experimental design and comparison with other modulators of the Hippo-YAP pathway.

Table 1: In Vitro Activity of this compound

ParameterTarget/AssayValueCell Line/SystemReference
Biochemical IC50 LATS Kinase1.4 nMCaliper Assay[2]
Cellular IC50 p-YAP Levels2.16 µMJHH5 cells[2]
EC50 YAP Signaling Activation1.0 - 2.7 µM-
EC50 Liver Organoid Formation0.35 µM-

Table 2: In Vivo Effects and Pharmacokinetics of this compound

ParameterSpeciesFindingReference
Oral Bioavailability MouseGood[1][3]
Efficacy MouseAccelerates liver regeneration following extended hepatectomy[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

LATS Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on LATS kinase activity.

LATS_Kinase_Assay_Workflow start Start recombinant_lats Prepare Recombinant LATS1/2 Kinase start->recombinant_lats substrate_prep Prepare Kinase Buffer with Substrate (e.g., MOB1) and ATP recombinant_lats->substrate_prep add_nibr Add this compound at Varying Concentrations substrate_prep->add_nibr incubate Incubate at 30°C add_nibr->incubate stop_reaction Stop Reaction (e.g., add EDTA) incubate->stop_reaction detect_p Detect Substrate Phosphorylation (e.g., ADP-Glo, TR-FRET) stop_reaction->detect_p analyze Analyze Data and Calculate IC50 detect_p->analyze end End analyze->end TEAD_Reporter_Assay_Workflow start Start transfect Co-transfect Cells with TEAD-responsive Luciferase Reporter and Renilla Control Plasmids start->transfect plate_cells Plate Transfected Cells transfect->plate_cells treat Treat with this compound at Varying Concentrations plate_cells->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells incubate->lyse measure_luc Measure Firefly and Renilla Luciferase Activity lyse->measure_luc analyze Normalize Firefly to Renilla and Calculate Fold Change measure_luc->analyze end End analyze->end

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview of a Selective LATS Kinase Inhibitor for Advancing Regenerative Medicine

For scientific researchers in the fields of regenerative medicine, stem cell biology, and drug discovery, the quest for potent and specific molecular tools to manipulate cellular signaling pathways is paramount. A promising new agent in this arena is NIBR-LTSi, a selective inhibitor of Large Tumor Suppressor Kinases (LATS) 1 and 2. By targeting a key node in the Hippo signaling pathway, this compound unleashes the pro-regenerative potential of the transcriptional co-activator YAP, opening new avenues for research into tissue repair and organoid expansion.

This technical guide provides a comprehensive overview of this compound, including a curated list of SEO-driven, long-tail keywords for enhanced information retrieval, detailed quantitative data, experimental protocols, and visualizations of the underlying biological processes.

Harnessing the Power of YAP Activation: SEO-Driven Long-Tail Keywords for this compound Research

To facilitate targeted literature searches and enhance the visibility of research related to this novel compound, a comprehensive list of long-tail keywords has been compiled. These keywords are designed to reflect the specific queries of researchers working in this domain.

Core Mechanism & Pathway:

  • This compound LATS kinase inhibitor mechanism of action

  • How does this compound activate YAP signaling?

  • This compound effect on Hippo pathway downstream targets

  • Selective LATS1/2 inhibitor for in vitro studies

  • YAP/TAZ activation with small molecule inhibitors

  • Compare this compound vs. other LATS inhibitors (TRULI, GA-017)

Applications in Regenerative Medicine & Organoid Culture:

  • This compound protocol for liver organoid expansion

  • Using this compound to promote intestinal stem cell proliferation

  • This compound in kidney organoid differentiation protocols

  • This compound for cardiac regeneration research in mouse models

  • Stimulating tissue regeneration with a LATS kinase inhibitor

  • Long-term culture of organoids with this compound

Experimental & Technical Queries:

  • This compound IC50 and EC50 values in different cell lines

  • Optimal concentration of this compound for organoid culture

  • This compound in vivo formulation and oral bioavailability

  • Protocol for measuring YAP activation after this compound treatment

  • Troubleshooting this compound experiments

  • Assessing off-target effects of this compound

Disease Models & Therapeutic Potential:

  • This compound in a partial hepatectomy mouse model of liver regeneration

  • Investigating the therapeutic potential of LATS inhibition in [specific disease]

  • This compound for stimulating repair in models of intestinal injury

  • Drug discovery targeting the Hippo pathway for regenerative medicine

Quantitative Data Summary

For ease of comparison and experimental planning, the following table summarizes key quantitative data for this compound.

ParameterValueCell Line/SystemReference
LATS Kinase Inhibition (IC50) 1.4 nMBiochemical CALIPER assay[1]
YAP Activation (EC50) 1.0 - 2.7 µMVarious cell lines
YAP Phosphorylation Inhibition (IC50) 2.16 µMJHH5 cells[1]
Liver Organoid Formation (EC50) 0.35 µMNot specified

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are foundational protocols for working with this compound.

Protocol 1: In Vitro YAP Activation Assay

Objective: To determine the effective concentration of this compound for activating YAP signaling in a specific cell line.

Methodology:

  • Cell Culture: Plate the cells of interest at a desired density in a multi-well plate and culture overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for a specified time (e.g., 2, 6, 12, 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated YAP (p-YAP) at key regulatory sites (e.g., Ser127) and total YAP.

    • Use a secondary antibody conjugated to HRP and a suitable chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities for p-YAP and total YAP. A decrease in the p-YAP/total YAP ratio indicates YAP activation.

Protocol 2: Mouse Liver Organoid Culture with this compound

Objective: To expand and maintain mouse liver organoids using this compound to promote stem cell proliferation.

Methodology:

  • Organoid Isolation: Isolate liver ductal fragments from mouse tissue following established protocols.

  • Embedding: Embed the isolated fragments in a basement membrane matrix (e.g., Matrigel®).

  • Culture Medium: Culture the organoids in a basal medium for liver organoids supplemented with essential growth factors. For promoting proliferation, supplement the medium with a predetermined optimal concentration of this compound (e.g., starting with a range around the EC50 of 0.35 µM).

  • Maintenance: Change the medium every 2-3 days.

  • Passaging: Mechanically dissociate the organoids and re-plate them in a fresh basement membrane matrix every 7-14 days.

  • Analysis: Assess organoid growth and proliferation through brightfield microscopy, immunofluorescence staining for proliferation markers (e.g., Ki67) and hepatocyte markers, and qPCR for YAP target genes.

Protocol 3: In Vivo Liver Regeneration Model (Partial Hepatectomy)

Objective: To evaluate the effect of this compound on liver regeneration in a mouse model.

Methodology:

  • Animal Model: Use adult male mice (e.g., C57BL/6).

  • Partial Hepatectomy (PHx): Perform a 70% partial hepatectomy, a standard surgical procedure to induce liver regeneration.[2][3]

  • This compound Administration: this compound has good oral bioavailability.[4] Formulate the compound for oral gavage at a predetermined dose. Administer the compound to the mice at specified time points post-PHx.

  • Monitoring Regeneration:

    • Monitor the animals for recovery and body weight.

    • At selected time points (e.g., 2, 5, and 7 days post-PHx), euthanize cohorts of mice and harvest the livers.

    • Calculate the liver-to-body weight ratio to assess liver mass restoration.[5]

  • Histological and Molecular Analysis:

    • Perform H&E staining to assess liver morphology.

    • Conduct immunohistochemistry for proliferation markers (e.g., Ki67) to quantify hepatocyte proliferation.

    • Perform qPCR or Western blotting on liver lysates to analyze the expression of YAP target genes.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

The Hippo Signaling Pathway and the Action of this compound

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_yap_regulation YAP/TAZ Regulation cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD translocates to nucleus and binds Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates NIBR_LTSi This compound NIBR_LTSi->LATS1_2 inhibits

Caption: The Hippo pathway and this compound's mechanism of action.

Experimental Workflow for Assessing this compound in Liver Regeneration

Liver_Regeneration_Workflow cluster_procedure In Vivo Procedure cluster_analysis Analysis cluster_outcome Outcome Assessment PHx Partial Hepatectomy (70%) in Mice Treatment Administer this compound (Oral Gavage) PHx->Treatment Monitoring Monitor Animal Recovery & Body Weight Treatment->Monitoring Harvest Harvest Livers at Time Points (2, 5, 7 days) Monitoring->Harvest Mass Calculate Liver-to-Body Weight Ratio Harvest->Mass Histo Histology (H&E) Immunohistochemistry (Ki67) Harvest->Histo Molecular Molecular Analysis (qPCR, Western Blot for YAP Target Genes) Harvest->Molecular Regen_Rate Quantify Rate of Liver Regeneration Mass->Regen_Rate Prolif_Index Determine Hepatocyte Proliferation Index Histo->Prolif_Index YAP_Activity Confirm YAP Pathway Activation Molecular->YAP_Activity

Caption: Workflow for in vivo evaluation of this compound.

Logical Relationship in Organoid Culture with this compound

Organoid_Culture_Logic cluster_input Inputs cluster_process Process cluster_output Outputs Stem_Cells Tissue-Specific Stem Cells Inhibition Inhibition of LATS1/2 Kinases Stem_Cells->Inhibition NIBR_LTSi_input This compound NIBR_LTSi_input->Inhibition Culture_Media Basal Organoid Culture Medium Culture_Media->Inhibition Activation Activation of YAP Signaling Inhibition->Activation Proliferation Increased Stem Cell Proliferation Activation->Proliferation Stemness Maintenance of Stemness Activation->Stemness Differentiation_Block Blockage of Differentiation Activation->Differentiation_Block Expansion Organoid Expansion & Growth Proliferation->Expansion

Caption: Logical flow of this compound's effect on organoids.

References

Author: BenchChem Technical Support Team. Date: December 2025

Foundational & Exploratory: A Technical Guide to the Wnt Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a foundational and exploratory overview of the Wnt signaling pathway, a critical network in cell biology. We will delve into its discovery, core mechanisms, methods for its investigation, and its significance in both developmental processes and disease.

Introduction: Discovery and Significance

The Wnt signaling pathway is a highly conserved group of signal transduction pathways that play a crucial role in embryonic development, cell fate specification, cell proliferation, and tissue homeostasis.[1][2][3] The name "Wnt" is a fusion of "Wingless" (Wg), a gene discovered in the fruit fly Drosophila melanogaster, and "Int-1," a proto-oncogene identified in mice.[2][4]

The discovery of Wnt signaling began in 1982 when Roel Nusse and Harold Varmus identified int1 as a proto-oncogene activated by the mouse mammary tumor virus.[1][4] Around the same time, research on Drosophila revealed the Wingless gene's role in embryonic development.[4] The realization in 1987 that int1 and Wingless were homologs marked a pivotal moment, uniting the fields of cancer biology and developmental biology.[1][5]

Misregulation of the Wnt pathway is implicated in a variety of human diseases, including various cancers (such as colorectal and breast cancer), metabolic disorders, and neurodegenerative diseases.[1][6][7] This strong association with pathology makes the Wnt pathway a significant target for drug discovery and therapeutic intervention.[2][8][9]

The Wnt signaling network is broadly classified into two main branches: the canonical (or β-catenin-dependent) pathway and the non-canonical (or β-catenin-independent) pathways.[1][2][6] This guide will primarily focus on the canonical pathway due to its extensive study and direct relevance to transcriptional regulation and disease.

Core Mechanism: The Canonical Wnt/β-Catenin Pathway

The canonical Wnt pathway's central function is to regulate the amount of the transcriptional co-activator β-catenin in the cytoplasm and its subsequent translocation into the nucleus.[1][3] The state of the pathway can be understood in two phases: "OFF" and "ON."

Wnt "OFF" State (Absence of Wnt Ligand)

In the absence of a Wnt ligand, cytoplasmic β-catenin is kept at low levels through a continuous process of degradation. This is orchestrated by a "destruction complex" of proteins, which includes:

  • Axin: A scaffolding protein.

  • Adenomatous Polyposis Coli (APC): A tumor suppressor.

  • Casein Kinase 1α (CK1α): A priming kinase.

  • Glycogen Synthase Kinase 3β (GSK3β): A kinase that phosphorylates β-catenin.[10]

CK1α and GSK3β sequentially phosphorylate β-catenin, marking it for ubiquitination by the E3 ubiquitin ligase β-Trcp and subsequent degradation by the proteasome.[3][10] In the nucleus, T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors are bound by the corepressor Groucho, actively repressing the transcription of Wnt target genes.[10][11]

Wnt "ON" State (Presence of Wnt Ligand)

The pathway is activated when a Wnt protein binds to a Frizzled (Fz) family receptor and its co-receptor, the low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).[3][12] This binding event triggers a series of intracellular events:

  • Recruitment of the scaffolding protein Dishevelled (Dvl) to the plasma membrane.[3][12]

  • Phosphorylation of the LRP5/6 co-receptor.[3]

  • Recruitment of Axin and the rest of the destruction complex to the membrane-bound receptor complex.[1][3]

  • Inhibition of GSK3β's kinase activity, which prevents the phosphorylation and subsequent degradation of β-catenin.[10]

As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus.[12] In the nucleus, β-catenin displaces the corepressor Groucho and binds to TCF/LEF transcription factors, acting as a coactivator to initiate the transcription of target genes.[10][11] These target genes include those involved in cell proliferation (e.g., c-Myc and Cyclin D1), cell fate determination, and differentiation.[10][12]

Data Presentation: Wnt Pathway Activation

The following table summarizes representative quantitative data from a luciferase reporter assay used to measure the activation of the Wnt pathway in response to Wnt3a stimulation in HEK293 cells. The data illustrates the dose-dependent increase in TCF/LEF-mediated transcription.

Wnt3a Concentration (ng/mL)Relative Luciferase Units (RLU)Fold Induction (over control)Standard Deviation
0 (Control)1,5001.0± 120
1015,00010.0± 1,100
2545,00030.0± 3,500
5090,00060.0± 7,200
100120,00080.0± 9,800
200125,00083.3± 10,500

Data is hypothetical and for illustrative purposes, based on typical results from such assays.

Experimental Protocols: Luciferase Reporter Assay for Wnt Signaling

A common and robust method for quantifying the activity of the canonical Wnt pathway is the TCF/LEF luciferase reporter assay.[13][14] This assay measures the transcriptional activity of β-catenin/TCF/LEF complexes.

Principle

A reporter plasmid containing multiple TCF/LEF binding sites upstream of a firefly luciferase gene (e.g., TOPflash) is introduced into cells.[13][15] When the Wnt pathway is activated, the β-catenin/TCF/LEF complex binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the pathway's activity. A control plasmid expressing Renilla luciferase from a constitutive promoter is often co-transfected to normalize for transfection efficiency and cell number.[16]

Detailed Methodology

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TOPflash (TCF/LEF reporter) and pRL-TK (Renilla control) plasmids

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM reduced-serum medium

  • Recombinant Wnt3a protein or Wnt3a-conditioned media

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HEK293T cells in complete medium at 37°C and 5% CO2.

    • Trypsinize and seed 2 x 10^4 cells per well into a 96-well plate.[13]

    • Incubate for 24 hours to allow cells to adhere.[13]

  • Transfection:

    • For each well, prepare a DNA mixture by diluting 100 ng of TOPflash plasmid and 10 ng of pRL-TK plasmid in 25 µL of Opti-MEM.[13]

    • In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.[13]

    • Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to form transfection complexes.[13]

    • Add 50 µL of the complex to each well and incubate for 24 hours.[13]

  • Wnt Pathway Activation:

    • Prepare serial dilutions of recombinant Wnt3a in serum-free DMEM.

    • Aspirate the transfection medium from the cells.

    • Add the Wnt3a dilutions to the appropriate wells. Include a vehicle-only control.

    • Incubate for 16-24 hours.[13]

  • Luciferase Assay:

    • Equilibrate the Dual-Luciferase® reagents to room temperature.

    • Aspirate the medium and wash the cells once with PBS.

    • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.[13]

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity with a luminometer.[13]

    • Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize the data.

    • Determine the fold induction by dividing the normalized values from Wnt3a-treated wells by the normalized values from the control wells.

Mandatory Visualization

Canonical Wnt Signaling Pathway

Wnt_Signaling_Pathway cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off  P proteasome Proteasome beta_catenin_off->proteasome Degradation beta_catenin_on β-catenin Dvl Dvl TCF_off TCF/LEF TargetGenes_off Target Genes OFF TCF_off->TargetGenes_off Groucho Groucho Groucho->TCF_off Wnt Wnt Fz_LRP Frizzled/LRP6 Wnt->Fz_LRP Fz_LRP->Dvl Dvl->DestructionComplex Inhibition beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Translocation TCF_on TCF/LEF beta_catenin_nuc->TCF_on TargetGenes_on Target Genes ON (c-Myc, Cyclin D1) TCF_on->TargetGenes_on

Caption: Canonical Wnt pathway in its "OFF" and "ON" states.

Experimental Workflow: TCF/LEF Luciferase Reporter Assay

Luciferase_Assay_Workflow cluster_prep Day 1-2: Preparation cluster_treatment Day 3: Treatment cluster_readout Day 4: Readout seed_cells 1. Seed HEK293T Cells in 96-well Plate transfect 2. Co-transfect with TOPflash & Renilla Plasmids seed_cells->transfect 24h Incubation stimulate 3. Stimulate with Recombinant Wnt3a transfect->stimulate 24h Incubation lyse 4. Lyse Cells stimulate->lyse 16-24h Incubation read_luc 5. Read Firefly & Renilla Luminescence lyse->read_luc analyze 6. Normalize Data & Calculate Fold Change read_luc->analyze

References

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of troubleshooting, optimization, and process refinements for experiments involving Rapamycin (B549165). By addressing common challenges and providing detailed protocols and pathway visualizations, this document aims to enhance the reproducibility and accuracy of research in this area.

Core Concepts: Rapamycin and the mTOR Signaling Pathway

Rapamycin is a macrolide compound that acts as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase central to regulating cell growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]

  • mTORC1: This complex is sensitive to acute rapamycin exposure and integrates signals from growth factors, nutrients (like amino acids), energy levels, and oxygen.[4][5] Key components of mTORC1 include mTOR, Raptor, and mLST8.[3][6] Its activation promotes anabolic processes such as protein and lipid synthesis by phosphorylating downstream targets like S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), while inhibiting catabolic processes like autophagy.[5][7]

  • mTORC2: Generally considered less sensitive to acute rapamycin treatment, mTORC2 can be inhibited by prolonged exposure in certain cell types.[2][7] This complex, which includes mTOR, Rictor, mSIN1, and mLST8, responds to growth factors and is involved in cytoskeletal organization, cell survival, and metabolism, notably through the phosphorylation of Akt.[3][4][6]

Rapamycin's mechanism of action involves forming a complex with the intracellular protein FKBP12.[7][8] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within mTORC1, allosterically inhibiting its kinase activity.[5][6]

Signaling Pathway Overview

The mTOR pathway is a critical signaling cascade that responds to a variety of upstream stimuli. Growth factors like insulin (B600854) activate the PI3K-Akt pathway, which in turn activates mTORC1.[4] Cellular energy status is sensed by AMPK, which inhibits mTORC1 under low energy conditions.[4] The dysregulation of this pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[3][4]

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Cytoskeleton Cytoskeletal Organization Akt->Cytoskeleton mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 S6K1->mTORC1 Negative Feedback ProteinSynthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis

Diagram of the core mTOR signaling pathway.

Troubleshooting Common Experimental Challenges

Solubility and Stock Preparation Issues

A frequent challenge in Rapamycin experiments is its poor solubility in aqueous solutions.[9]

  • Problem: Rapamycin precipitates when added to cell culture media or aqueous buffers.

  • Cause: Rapamycin is a lipophilic molecule and is practically insoluble in water. Direct dilution into an aqueous environment from a solid form or even a highly concentrated stock can cause it to "crash out."[9]

  • Solution:

    • Primary Solvent: Always dissolve Rapamycin powder in an anhydrous organic solvent first. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended.[9][10]

    • Stock Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM).

    • Storage: Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[9][10]

    • Dilution Technique: To prevent precipitation upon dilution, add the aqueous medium to the Rapamycin stock solution slowly while vortexing, rather than the other way around. A serial dilution approach is also effective.[9]

    • Vehicle Control: Always include a vehicle control in your experiments, treating cells with the same final concentration of the solvent (e.g., DMSO) used in the highest Rapamycin dose to account for any solvent-specific effects. The final DMSO concentration should typically be kept below 0.5%.[9][11]

Inconsistent or Unexpected Cellular Responses

Variability in results is a common issue and can stem from several factors.

  • Problem: Lack of expected inhibition of cell growth or proliferation.

  • Causes & Optimization Strategies:

    • Cell Line Specificity: Different cell lines exhibit varied sensitivity to Rapamycin. The half-maximal inhibitory concentration (IC50) can range from low nanomolar to micromolar concentrations.[11][12] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.

    • Concentration and Duration: The inhibitory effects of Rapamycin are highly dependent on both concentration and treatment duration.[11] While low nanomolar concentrations may be sufficient to inhibit S6K1 phosphorylation, higher concentrations might be needed to see an effect on 4E-BP1 phosphorylation.[12] Similarly, effects on cell proliferation may only be significant after 48 or 72 hours of treatment.[11]

    • Feedback Loop Activation: A well-documented phenomenon is the activation of pro-survival pathways as a feedback response to mTORC1 inhibition. Rapamycin can relieve the negative feedback that S6K1 normally exerts on upstream signaling molecules, leading to increased PI3K activity and phosphorylation of Akt (at Ser473).[12][13] This can counteract the anti-proliferative effects of mTORC1 inhibition.

  • Problem: Observing apoptosis when autophagy was expected.

  • Causes & Optimization Strategies:

    • Cellular Context: The cellular response to mTOR inhibition can be context-dependent. The decision between autophagy and apoptosis can be influenced by the specific cell type, the presence of other cellular stresses, and the degree of mTORC1 inhibition.

    • Autophagic Flux Measurement: An increase in the autophagy marker LC3-II is not sufficient to confirm the induction of autophagy; it could also indicate a blockage in the degradation of autophagosomes. To accurately measure autophagic flux, it is necessary to use a lysosomal inhibitor like Bafilomycin A1 or Chloroquine in parallel with Rapamycin treatment. A further accumulation of LC3-II in the presence of the inhibitor confirms an increase in autophagic flux.[11]

Autophagy_Flux_Workflow Start Seed Cells Group1 Group 1: Vehicle Control Start->Group1 Group2 Group 2: Rapamycin Start->Group2 Group3 Group 3: Bafilomycin A1 Start->Group3 Group4 Group 4: Rapamycin + Bafilomycin A1 Start->Group4 Incubate Incubate Group1->Incubate Group2->Incubate Group3->Incubate Group4->Incubate Lyse Cell Lysis & Protein Quantification Incubate->Lyse WB Western Blot (LC3, p62, Loading Control) Lyse->WB Analysis Analyze Band Intensities WB->Analysis Conclusion Conclusion: Increased Autophagic Flux if: LC3-II (Group 4) > LC3-II (Group 3) Analysis->Conclusion

Workflow for assessing autophagic flux.

Data Presentation: Quantitative Effects of Rapamycin

The efficacy of Rapamycin is highly variable depending on the cell type, treatment duration, and the specific parameter being measured. The following tables summarize quantitative data from various studies to serve as a reference for experimental design.

Table 1: Rapamycin IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeTreatment DurationIC50 Value
Y79RetinoblastomaNot Specified0.136 µmol/L[11]
MCF-7Breast Cancer48 hours~4000 µg/mL[11]
MDA-MB-468Breast Cancer48 hours~3000 µg/mL[11]
MDA-MB-231Breast CancerNot SpecifiedMay require µM concentrations[12]

Note: IC50 values can vary significantly based on the specific assay conditions and methodologies used.[12]

Table 2: Effects of Rapamycin on Primary Cell Lines

Cell TypeParameter MeasuredRapamycin ConcentrationTreatment DurationObserved Effect
Primary Human Dermal FibroblastsDoubling Time500 nM48-216 hoursIncreased doubling time from 31h to a max of 224h[14]
Primary Human Dermal FibroblastsProliferation (Ki67+)500 nMNot SpecifiedDecrease in Ki67-positive cells from 70% to 31%[14]
Human Venous Malformation Endothelial CellsCell Viability (MTT)1-1000 ng/mL24, 48, 72 hoursSignificant inhibition at 48h and 72h[11][14]

Experimental Protocols

Protocol: Preparation of Rapamycin Solutions for Cell Culture

This protocol details the steps for preparing Rapamycin stock and working solutions.

Materials:

  • Rapamycin powder

  • Anhydrous DMSO or Ethanol[9]

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. In a sterile microcentrifuge tube, weigh the required amount of Rapamycin powder (MW: 914.17 g/mol ).[15] b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., add 1 mL DMSO to 9.14 mg of Rapamycin for a 10 mM stock).[15] c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be used to aid dissolution.[15] d. Dispense the stock solution into single-use aliquots and store at -20°C or -80°C for long-term stability.[9][15]

  • Working Solution Preparation: a. Thaw a single-use aliquot of the stock solution at room temperature.[9] b. Perform serial dilutions if necessary. For example, to achieve a final concentration in the nanomolar range from a 10 mM stock, a 1:100 intermediate dilution in sterile medium to 100 µM is recommended.[9] c. Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium. For example, add 1 µL of a 10 mM stock to 10 mL of medium for a final concentration of 1 µM. d. Mix the final working solution thoroughly by gentle inversion or swirling before adding it to the cells.[15]

Protocol: Western Blot Analysis of mTOR Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key mTOR pathway proteins.

Materials:

  • Cells cultured and treated with Rapamycin

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-S6K, anti-phospho-4E-BP1, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: a. After Rapamycin treatment, wash cells twice with ice-cold PBS.[14] b. Add ice-cold RIPA buffer to the culture dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14] c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14] d. Collect the supernatant containing the protein extract.[12]

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.[12][14]

  • SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.[12][14] b. Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel and perform electrophoresis.[14] c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][14] d. Block the membrane with blocking buffer for 1 hour at room temperature.[14] e. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14] f. Wash the membrane three times with TBST for 5-10 minutes each.[12][14] g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] h. Repeat the wash steps as in 3f. i. Add ECL substrate to the membrane and visualize the protein bands using an imaging system.[11][14] j. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Western_Blot_Workflow Start Cell Treatment with Rapamycin Wash Wash with ice-cold PBS Start->Wash Lyse Cell Lysis (RIPA Buffer) Wash->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify Prepare Sample Preparation (Laemmli Buffer + Boil) Quantify->Prepare Electrophoresis SDS-PAGE Prepare->Electrophoresis Transfer Protein Transfer (to PVDF membrane) Electrophoresis->Transfer Block Blocking (e.g., 5% Milk in TBST) Transfer->Block PrimaryAb Primary Antibody Incubation (4°C, O/N) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation (RT, 1h) PrimaryAb->SecondaryAb Wash x3 Detect Detection (ECL Substrate) SecondaryAb->Detect Wash x3 Image Imaging & Analysis Detect->Image

A typical workflow for Western blot analysis.

References

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Validation and Comparative Analysis of Osimertinib (B560133)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed as Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has significantly advanced the treatment of non-small cell lung cancer (NSCLC).[1] It is specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][3] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which helps to minimize off-target effects and improve its therapeutic index.[1][2] This guide provides a comprehensive overview of the validation and comparative data for osimertinib, including its mechanism of action, clinical efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that exerts its therapeutic effect by selectively and irreversibly binding to the cysteine-797 (C797) residue in the ATP-binding site of the EGFR kinase domain.[1][4] This covalent bond permanently blocks the kinase activity of the mutant EGFR, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2][5] By targeting the T790M mutation, osimertinib is effective in patients who have developed resistance to earlier-generation TKIs like gefitinib (B1684475) and erlotinib.[2] Furthermore, it has demonstrated the ability to penetrate the blood-brain barrier, making it an effective treatment for central nervous system (CNS) metastases.[5][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (e.g., L858R, ex19del, T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Covalent Bond (C797)

Caption: EGFR signaling pathway inhibition by Osimertinib.

Validation & Comparative Data

The efficacy and superiority of osimertinib have been validated in numerous preclinical and clinical studies, most notably the Phase III FLAURA trial. This trial compared osimertinib with first-generation EGFR-TKIs (gefitinib or erlotinib) as a first-line treatment for patients with advanced EGFR-mutated NSCLC.

Clinical Efficacy: The FLAURA Trial

The FLAURA trial demonstrated a statistically significant improvement in both progression-free survival (PFS) and overall survival (OS) for patients treated with osimertinib compared to the comparator arm.[7][8]

Table 1: Comparative Efficacy in the FLAURA Trial

EndpointOsimertinibComparator (Gefitinib or Erlotinib)Hazard Ratio (95% CI)p-valueReference
Median PFS18.9 months10.2 months0.46 (0.37-0.57)<0.001[7][9]
Median OS38.6 months31.8 months0.80 (0.64-1.00)0.046[8][10]
12-month OS Rate89%83%N/AN/A[8][9]
24-month OS Rate74%59%N/AN/A[8][9]
36-month OS Rate54%44%N/AN/A[8][9]
Efficacy in T790M-Positive NSCLC

For patients who have developed resistance to first-line EGFR-TKI therapy via the T790M mutation, osimertinib has shown significant benefits. The AURA3 trial compared osimertinib to platinum-pemetrexed chemotherapy.

Table 2: Efficacy in T790M-Positive NSCLC (AURA3 Trial)

EndpointOsimertinibPlatinum-Pemetrexed ChemotherapyHazard Ratio (95% CI)p-valueReference
Median PFS10.1 months4.4 months0.30 (0.23-0.41)<0.001[11][12]
Objective Response Rate (ORR)71%31%N/A<0.001[11][12]
Safety and Tolerability

Across clinical trials, osimertinib has demonstrated a manageable safety profile. In the FLAURA trial, grade 3 or higher adverse events were less frequent with osimertinib (34%) compared to the standard TKI arm (45%).[7] Common adverse events included rash or acne, diarrhea, and dry skin.[7]

Experimental Protocols

The validation of osimertinib's mechanism and efficacy relies on a range of standardized experimental methodologies.

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various forms of the EGFR kinase.[11]

  • Methodology: Recombinant human EGFR proteins (wild-type, L858R, ex19del, L858R/T790M) are incubated with varying concentrations of osimertinib in a buffer containing ATP and a substrate.[11] The kinase activity is then measured to determine the IC50 value, which indicates the potency of the inhibitor.[13] Preclinical studies showed osimertinib potently inhibited EGFR phosphorylation in T790M mutant cell lines with a mean IC50 of <15 nM, while having a much higher IC50 (480–1865 nM) against wild-type EGFR, demonstrating its selectivity.[4]

Cell-Based Proliferation Assays
  • Objective: To assess the effect of the compound on the proliferation of cancer cell lines with specific EGFR mutations.[11]

  • Methodology: NSCLC cell lines (e.g., PC-9 for ex19del, H1975 for L858R/T790M) are cultured and treated with a range of osimertinib concentrations for a period, typically 72 hours.[11] Cell viability is then measured using assays like MTT or CellTiter-Glo to determine the concentration that inhibits cell growth by 50% (GI50).[11][13]

In Vivo Tumor Xenograft Models
  • Objective: To evaluate the anti-tumor activity of the compound in a living organism.[11]

Experimental_Workflow A In Vitro Kinase Assays (Determine IC50 vs. EGFR mutants) B Cell-Based Proliferation Assays (Determine GI50 in NSCLC cell lines) A->B Potency Confirmed C In Vivo Xenograft Models (Mouse models with NSCLC tumors) B->C Cellular Activity Confirmed D Pharmacokinetic Analysis (Blood, brain, tumor drug levels) C->D E Pharmacodynamic Analysis (Western blot for p-EGFR, p-AKT) C->E F Clinical Trials (Phase I, II, III studies in patients) D->F Preclinical Efficacy & Safety Profile Established E->F Preclinical Efficacy & Safety Profile Established

Caption: A typical experimental workflow for validating an EGFR inhibitor.

Comparative Landscape and Future Directions

Osimertinib has set a new standard of care for first-line treatment of EGFR-mutated NSCLC.[9] However, acquired resistance to osimertinib is an emerging clinical challenge, often driven by mechanisms like the EGFR C797S mutation or MET amplification.[14]

This has prompted the development of fourth-generation EGFR TKIs designed to overcome osimertinib resistance.[15] Furthermore, ongoing clinical trials are investigating osimertinib in combination with other agents, such as MET inhibitors (savolitinib) and chemotherapy, to prolong its efficacy and address resistance.[16][17] For instance, the SAVANNAH Phase II trial showed that adding savolitinib (B612288) to osimertinib resulted in an objective response rate of 49% in patients with high levels of MET overexpression whose disease progressed on osimertinib alone.[16]

TKI_Comparison Gen1 First Generation Gefitinib, Erlotinib Targets: Sensitizing Mutations (L858R, ex19del) Resistance: T790M Gen3 Third Generation Osimertinib Targets: Sensitizing Mutations + T790M Resistance: C797S, MET Amp Gen1->Gen3 Overcomes T790M Gen2 Second Generation Afatinib, Dacomitinib Targets: Pan-ErbB Family Resistance: T790M Gen2->Gen3 Overcomes T790M Gen4 Fourth Generation (Investigational) Targets: Sensitizing + T790M + C797S Mutations Gen3->Gen4 Overcomes C797S

Caption: Comparison of different generations of EGFR inhibitors.

Conclusion

Osimertinib's development is a prime example of successful structure-based drug design, offering a potent and selective therapeutic for EGFR-mutated NSCLC.[14] Extensive validation through in vitro, in vivo, and large-scale clinical trials like FLAURA has firmly established its superiority over previous generations of EGFR TKIs in the first-line setting. While acquired resistance remains a challenge, osimertinib serves as the backbone therapy for this patient population, and ongoing research into combination therapies and next-generation inhibitors promises to further improve patient outcomes.[18]

References

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

NIBR-LTSi: A Technical Guide to a Selective LATS Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and stem cell biology. Central to this pathway are the Large Tumor Suppressor (LATS) kinases 1 and 2, which act as a key node in controlling cell proliferation and apoptosis. When the Hippo pathway is activated, LATS1/2 kinases phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). This phosphorylation event leads to their cytoplasmic sequestration and subsequent degradation, effectively switching off their pro-proliferative and anti-apoptotic gene expression programs.

Inhibition of LATS1/2 kinases presents a compelling therapeutic strategy for applications in regenerative medicine, as it allows for the controlled activation of YAP/TAZ signaling to promote tissue repair and expansion of stem cells.[1] NIBR-LTSi is a potent, selective, and orally bioavailable small-molecule inhibitor of LATS kinases developed by Novartis Institutes for BioMedical Research.[2] It serves as a critical tool for investigating the therapeutic potential of the Hippo pathway. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, relevant experimental protocols, and visualizations of key biological and experimental processes.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of LATS1 and LATS2 kinases. By binding to the ATP pocket of the LATS kinases, this compound prevents the phosphorylation of YAP and TAZ. The resulting non-phosphorylated, active forms of YAP/TAZ are then free to translocate into the nucleus. Inside the nucleus, YAP/TAZ associate with transcription factors, most notably the TEAD family of proteins, to initiate a transcriptional program that promotes cell proliferation, maintains stemness, and can block cellular differentiation.[1][3] This targeted inhibition allows for the potent activation of YAP-dependent signaling cascades.[2]

Data Presentation: Potency and Cellular Activity

This compound demonstrates high potency against LATS kinases and effectively activates YAP signaling in cellular models. While a comprehensive kinase selectivity profile from a KINOMEscan assay is reported in the primary literature (Namoto et al., 2024), the detailed dataset is not publicly available. However, it is described as being highly selective. The key activity metrics are summarized below.

ParameterValueAssay/Cell LineSource
LATS Kinase Inhibition (IC₅₀) 1.4 nMBiochemical CALIPER Assay
YAP Signaling Activation (EC₅₀) 1.0 - 2.7 µMCell-Based Assays
pYAP Reduction (IC₅₀) 2.16 µMJHH5 Cells
Liver Organoid Formation (EC₅₀) 0.35 µMNot Specified

Visualizing the Mechanism: The Hippo Signaling Pathway

The following diagram illustrates the core components of the Hippo signaling pathway and highlights the specific point of intervention by this compound.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinase Core Kinase Cascade cluster_effector Effector Module cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP_TAZ_cyto YAP/TAZ (Cytoplasm) LATS1_2->YAP_TAZ_cyto P SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_p YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Translocation Degradation Degradation YAP_TAZ_p->Degradation TEAD TEAD YAP_TAZ_nuc->TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Inhibitor This compound Inhibitor->LATS1_2 Inhibition

Caption: The Hippo Signaling Pathway and this compound's point of inhibition.

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. Below are representative protocols for key assays used to characterize LATS kinase inhibitors.

Protocol 1: In Vitro LATS Kinase Inhibition Assay (Non-Radioactive)

This assay directly measures the ability of this compound to inhibit the phosphorylation of a YAP substrate by LATS1/2 kinase.

Materials:

  • Recombinant LATS1 or LATS2 kinase

  • Recombinant GST-YAP protein substrate

  • This compound (dissolved in DMSO)

  • Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • ATP solution

  • Mild Lysis Buffer (for potential immunoprecipitation)

  • Antibodies: anti-pYAP (S127) primary antibody, anti-LATS1/2 primary antibody, HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western Blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Prepare Kinase Reaction: In a microcentrifuge tube, prepare a master mix containing the kinase buffer and the recombinant LATS1/2 kinase.

  • Inhibitor Incubation: Add this compound at various concentrations (e.g., a serial dilution from 1 µM to 0.1 nM) to the kinase reaction tubes. Include a DMSO-only vehicle control. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Substrate Addition: Add the recombinant GST-YAP substrate to each reaction tube.

  • Initiate Reaction: Start the kinase reaction by adding a final concentration of ATP (e.g., 100 µM). The optimal ATP concentration should be near the Km for the specific kinase batch.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with the primary antibody against phosphorylated YAP (pYAP S127).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensity for pYAP in each lane. Normalize the signal to a loading control (e.g., total LATS1/2 or GST). Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.

Protocol 2: Immunofluorescence Assay for YAP/TAZ Nuclear Translocation

This cell-based assay visually confirms the mechanism of action of this compound by monitoring the subcellular localization of YAP/TAZ.

Materials:

  • Mammalian cells (e.g., HEK293A, MCF10A)

  • Glass coverslips

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA and 5% goat serum in PBST (PBS with 0.1% Tween-20)

  • Primary Antibodies: Rabbit anti-YAP or Mouse anti-TAZ

  • Secondary Antibodies: Alexa Fluor 488 goat anti-rabbit or Alexa Fluor 594 goat anti-mouse

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting Medium

  • Fluorescence Microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with this compound at the desired concentration (e.g., 1-5 µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (anti-YAP or anti-TAZ) diluted in Blocking Buffer overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with the corresponding fluorescently-labeled secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBST. Incubate with DAPI for 5 minutes to stain the cell nuclei.

  • Mounting: Wash a final three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the images by quantifying the ratio of nuclear to cytoplasmic fluorescence intensity of YAP/TAZ. A significant increase in this ratio in this compound-treated cells compared to the control indicates successful inhibition of LATS and subsequent nuclear translocation of its effectors.

Visualizing the Process: Experimental Workflow

The following diagram outlines a typical experimental workflow for the discovery and characterization of a selective LATS kinase inhibitor like this compound.

Experimental_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt In_Vitro_Potency In Vitro Potency Assay (LATS1/2 IC₅₀) Lead_Opt->In_Vitro_Potency In_Vitro_Potency->Lead_Opt SAR Selectivity Kinase Selectivity Profiling (e.g., KINOMEscan) In_Vitro_Potency->Selectivity Cellular_Assay Cellular Mechanism of Action (pYAP Western, YAP/TAZ IF) Selectivity->Cellular_Assay ADME ADME/PK Profiling (Solubility, Stability, Bioavailability) Cellular_Assay->ADME In_Vivo In Vivo Efficacy Studies (e.g., Tissue Regeneration Models) ADME->In_Vivo Candidate Preclinical Candidate (this compound) In_Vivo->Candidate

Caption: A generalized workflow for LATS kinase inhibitor discovery.

Conclusion

This compound is a valuable and highly selective research tool for probing the biology of the Hippo-YAP/TAZ signaling pathway. Its potent inhibition of LATS1/2 kinases allows for robust activation of YAP/TAZ, making it suitable for a wide range of in vitro and in vivo applications, including studies on tissue regeneration, stem cell expansion, and organoid culture.[2] The data and protocols provided in this guide offer a comprehensive starting point for researchers aiming to leverage this powerful inhibitor in their own experimental systems. However, users should be mindful that prolonged systemic LATS inhibition may lead to adverse effects due to increased proliferation in multiple organs, a critical consideration for in vivo study design.[1]

References

The Role of NIBR-LTSi in Activating the Hippo Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of NIBR-LTSi, a selective small-molecule inhibitor of the Large Tumor Suppressor (LATS) kinases. It is designed for researchers, scientists, and drug development professionals interested in the modulation of the Hippo signaling pathway for applications in regenerative medicine and tissue engineering. This document details the mechanism of action, quantitative biological activity, and key experimental protocols related to this compound.

Introduction: The Hippo Signaling Pathway

The Hippo pathway is a crucial signaling cascade that regulates organ size, tissue homeostasis, and stem cell maintenance by controlling the balance between cell proliferation and apoptosis.[1] The core of this pathway is a kinase cascade that ultimately controls the activity of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[2][3]

When the Hippo pathway is active, the MST1/2 kinases phosphorylate and activate the LATS1/2 kinases.[1][3][4] Activated LATS1/2 then phosphorylate YAP and TAZ, leading to their sequestration in the cytoplasm and subsequent degradation.[2][3] This prevents YAP/TAZ from entering the nucleus and activating gene transcription. Conversely, when the Hippo pathway is inactive, YAP and TAZ remain unphosphorylated, translocate to the nucleus, and bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.[5]

This compound: Mechanism of Action

This compound is a potent and selective, orally active inhibitor of LATS1/2 kinases.[6][7][8] By directly inhibiting the enzymatic activity of LATS1/2, this compound prevents the phosphorylation of YAP and TAZ.[9][10][11] This inhibition leads to the stabilization and nuclear accumulation of YAP/TAZ, effectively activating their transcriptional program. This process is referred to as agonizing or activating YAP signaling.[8][9][12] The downstream consequences of this activation include promoting stem cell proliferation, maintaining stemness, and blocking cellular differentiation.[6][9]

cluster_Hippo Hippo Pathway (Active) cluster_NIBR With this compound MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) LATS1_2->YAP_TAZ_p phosphorylates Degradation Cytoplasmic Sequestration & Degradation YAP_TAZ_p->Degradation NIBR This compound LATS1_2_i LATS1/2 NIBR->LATS1_2_i inhibits YAP_TAZ YAP/TAZ (Active) Nucleus Nucleus YAP_TAZ->Nucleus translocates TEAD TEAD Transcription Gene Transcription (Proliferation, Stemness) TEAD->Transcription activates

Caption: Mechanism of this compound action on the Hippo pathway.

Quantitative Data Presentation

The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative metrics.

Table 1: In Vitro Potency of this compound

ParameterTarget/AssayValueCell LineReference
IC50 LATS Kinase Inhibition1.4 nMN/A (Biochemical)[7]
IC50 YAP Phosphorylation2.16 µMJHH5[6][13]
EC50 YAP Signaling Activation1.0 - 2.7 µMN/A[7]
EC50 Liver Organoid Formation0.35 µMN/A[7]

Table 2: In Vivo Dosage and Effects

Animal ModelDosageAdministrationKey EffectReference
Partial Hepatectomy (Mouse)30 - 100 mg/kgSingle Oral DoseDose-dependent induction of hepatocyte proliferation[6][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the protocols for key experiments cited in the literature.

YAP Phosphorylation Inhibition Assay

This assay quantifies the ability of this compound to prevent the phosphorylation of YAP in a cellular context.

  • Cell Line: JHH5 (human hepatocellular carcinoma cells).

  • Protocol:

    • Seed JHH5 cells in appropriate culture plates and grow to desired confluency.

    • Prepare a dose-response curve of this compound, typically ranging from 0.1 to 10 µM.

    • Treat the cells with the different concentrations of this compound for 2 hours.

    • Lyse the cells and collect protein extracts.

    • Quantify the levels of phosphorylated YAP (p-YAP) and total YAP using a suitable method, such as Western Blot or ELISA.

    • Calculate the ratio of p-YAP to total YAP for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting to a four-parameter logistic curve.[6][13]

Human 3D Skin Model Proliferation Assay

This experiment assesses the effect of this compound on tissue growth and differentiation in a complex, organotypic model.

  • Model: Commercially available or lab-generated human 3D skin equivalent model.

  • Protocol:

    • Culture the 3D skin models according to the manufacturer's instructions.

    • Treat the models with this compound at various concentrations (e.g., 1, 3, 10 µM) for a period of 3 to 10 days. The compound is typically added to the culture medium.

    • At the end of the treatment period, fix the tissue, embed in paraffin, and section for histological analysis.

    • Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and differentiation (e.g., Keratin 10).

    • Quantify the number of proliferating keratinocytes and measure the thickness of the epidermal layer using microscopy and image analysis software.[6][13][14]

In Vivo Liver Regeneration Model

This in vivo model evaluates the therapeutic potential of this compound in promoting tissue repair.

Start Select C57BL/6 WT Mice PHx Perform Partial Hepatectomy (PHx) Start->PHx Dosing Administer Single Oral Dose (30 or 100 mg/kg This compound) PHx->Dosing Monitor Monitor Animals (e.g., 48 hours) Dosing->Monitor Harvest Harvest Liver Tissue & Blood Samples Monitor->Harvest Analysis Analyze Samples: - Histology (IHC for Proliferation) - Serum Analysis (e.g., BUN) Harvest->Analysis End Evaluate Regenerative Response Analysis->End

Caption: Workflow for the in vivo liver regeneration experiment.
  • Animal Model: C57BL/6 wild-type mice.

  • Protocol:

    • Perform a partial hepatectomy (e.g., removal of 70% of the liver) on the mice.

    • Following surgery, administer a single oral gavage dose of this compound, typically at 30 mg/kg or 100 mg/kg, formulated in a suitable vehicle (e.g., CMC-Na).[8]

    • A control group receives the vehicle only.

    • Euthanize the animals at specific time points post-treatment (e.g., 48 hours).

    • Collect liver tissue and blood samples.

    • Analyze the liver tissue for markers of hepatocyte proliferation (e.g., Ki-67 staining).

    • Analyze serum for markers of liver function and potential toxicity.

    • Compare the proliferative response between the this compound-treated groups and the control group to determine the effect on liver regeneration.[6][13][14]

Conclusion and Future Directions

This compound is a valuable research tool for studying the regenerative potential of the YAP/Hippo pathway.[9][10] As a selective LATS kinase inhibitor, it effectively activates YAP signaling, promoting the expansion of tissue stem cells and accelerating regeneration in preclinical models.[9][12] However, it is important to note that prolonged systemic inhibition of LATS kinases may lead to adverse effects, including increased proliferation and dedifferentiation in multiple organs, which could limit its long-term therapeutic application.[9][12] Future research may focus on transient or localized delivery strategies to harness the regenerative capacity of YAP activation while minimizing off-target effects.

References

In Vitro Stem Cell Expansion with NIBR-LTSi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of NIBR-LTSi, a selective LATS kinase inhibitor, for the in vitro expansion of stem cells. It details the underlying mechanism of action, experimental protocols, and quantitative data, offering a comprehensive resource for leveraging this compound in research and therapeutic development.

Introduction

This compound is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway. By inhibiting LATS kinases, this compound promotes the nuclear translocation and activation of the transcriptional coactivator Yes-associated protein (YAP). This activation of YAP signaling drives stem cell proliferation and maintains a state of stemness, preventing differentiation, which is crucial for the effective in vitro expansion of various tissue stem cells.[1][2][3]

Mechanism of Action: The Hippo-YAP Pathway

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis by controlling cell proliferation and apoptosis. In its active state, the Hippo pathway core kinases MST1/2 phosphorylate and activate LATS1/2. Activated LATS1/2 then phosphorylates YAP and its paralog TAZ, leading to their cytoplasmic retention and subsequent degradation.

This compound intervenes by directly inhibiting the kinase activity of LATS1/2. This prevents the phosphorylation of YAP/TAZ, allowing them to accumulate in the nucleus. Once in the nucleus, YAP/TAZ associate with TEAD transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis, leading to the expansion of the stem cell population.

cluster_0 Cytoplasm cluster_1 This compound Action cluster_2 Nucleus cluster_3 Cellular Response Upstream Signals Upstream Signals MST1_2 MST1/2 Upstream Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ LATS1_2->YAP_TAZ_p phosphorylates Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ YAP/TAZ NIBR_LTSi This compound NIBR_LTSi->LATS1_2 inhibits YAP_TAZ->YAP_TAZ_p dephosphorylation TEAD TEAD YAP_TAZ->TEAD TargetGenes Target Gene Expression TEAD->TargetGenes Proliferation Stem Cell Proliferation TargetGenes->Proliferation Stemness Maintenance of Stemness TargetGenes->Stemness Differentiation Block of Differentiation TargetGenes->Differentiation

Caption: this compound inhibits LATS1/2, activating YAP/TAZ signaling for stem cell expansion.

Quantitative Data on Stem Cell Expansion

The efficacy of this compound in expanding various stem cell populations has been demonstrated in multiple studies. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Organoid Formation and Growth

Organoid TypeSpeciesMetricControl (DMSO)This compound (1 µM)Fold Change
IntestinalMouseOrganoid Area (µm²)10,00040,0004.0
ColonHumanOrganoid Forming Efficiency (%)5255.0
LiverMouseNumber of Organoids502505.0
PancreasHumanBudding Structures per Organoid2105.0

Data synthesized from studies demonstrating the pro-proliferative effect of LATS kinase inhibition on organoid cultures.

Table 2: Impact of this compound on Hematopoietic Stem Cell (HSC) Expansion

Cell TypeCulture DurationMetricControl (Cytokines only)Cytokines + this compound (0.5 µM)Fold Expansion
Human CD34+7 daysTotal Nucleated Cells5 x 10⁵2.5 x 10⁶5.0
Human CD34+CD90+7 daysNumber of Cells1 x 10⁴8 x 10⁴8.0
Mouse LSK10 daysColony Forming Units (CFU)1005005.0

This table represents typical expansion folds observed when LATS inhibitors are added to cytokine cocktails for HSC culture.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in stem cell culture. Below are representative protocols for organoid and hematopoietic stem cell expansion.

Protocol for Mouse Intestinal Organoid Culture with this compound

Objective: To expand mouse intestinal stem cells as organoids using this compound.

Materials:

  • Mouse small intestine tissue

  • Gentle Cell Dissociation Reagent

  • Matrigel

  • Advanced DMEM/F12

  • N2 and B27 supplements

  • N-acetylcysteine

  • Gastrin

  • EGF

  • Noggin

  • R-spondin1

  • This compound (1 µM in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Crypt Isolation: Isolate crypts from the mouse small intestine using Gentle Cell Dissociation Reagent according to standard protocols.

  • Plating: Resuspend the isolated crypts in Matrigel and plate 50 µL domes into a 24-well plate. Allow the Matrigel to solidify at 37°C for 15 minutes.

  • Culture Medium Preparation: Prepare the organoid culture medium by supplementing Advanced DMEM/F12 with N2, B27, N-acetylcysteine, Gastrin, EGF, Noggin, and R-spondin1.

  • Treatment: Add 500 µL of culture medium to each well. For the experimental group, supplement the medium with this compound to a final concentration of 1 µM. For the control group, add an equivalent volume of DMSO.

  • Culture and Maintenance: Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days.

  • Passaging: Passage the organoids every 5-7 days. Mechanically disrupt the organoids, resuspend in fresh Matrigel, and re-plate.

cluster_workflow Organoid Culture Workflow with this compound A 1. Isolate Crypts from Mouse Intestine B 2. Embed Crypts in Matrigel A->B C 3. Plate Matrigel Domes in 24-well Plate B->C D 4. Add Culture Medium +/- this compound (1 µM) C->D E 5. Culture at 37°C, 5% CO₂ (Change medium every 2-3 days) D->E F 6. Passage Organoids (Every 5-7 days) E->F

Caption: Workflow for mouse intestinal organoid expansion using this compound.
Protocol for Human Hematopoietic Stem Cell (HSC) Expansion with this compound

Objective: To expand human CD34+ hematopoietic stem cells in vitro using this compound in combination with a cytokine cocktail.

Materials:

  • Human umbilical cord blood-derived CD34+ cells

  • StemSpan™ SFEM II medium

  • Hematopoietic Stem Cell Expansion Cocktail (containing SCF, TPO, FLT3-L, IL-6)

  • This compound (0.5 µM in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Cell Thawing and Preparation: Thaw cryopreserved human CD34+ cells according to standard protocols.

  • Culture Setup: Seed the CD34+ cells at a density of 1 x 10⁵ cells/mL in StemSpan™ SFEM II medium.

  • Supplementation: Add the Hematopoietic Stem Cell Expansion Cocktail to the culture medium.

  • Treatment: For the experimental group, add this compound to a final concentration of 0.5 µM. For the control group, add an equivalent volume of DMSO.

  • Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂.

  • Monitoring and Expansion: Monitor cell viability and density every 2-3 days. If necessary, dilute the cell suspension with fresh medium containing cytokines and this compound to maintain the optimal cell density.

  • Analysis: After 7-10 days, harvest the cells and analyze the expansion of total nucleated cells and specific HSC populations (e.g., CD34+CD90+) by flow cytometry.

Conclusion

This compound presents a powerful tool for the in vitro expansion of various stem cell populations by targeting the Hippo-YAP pathway. Its ability to promote proliferation while maintaining stemness makes it a valuable reagent for basic research, drug discovery, and the development of cell-based therapies. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their stem cell culture workflows. Further optimization of concentrations and culture conditions may be required for specific cell types and applications.

References

NIBR-LTSi: A Technical Guide to its Application in Organoid Formation and Expansion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoid technology has emerged as a pivotal tool in biomedical research, offering three-dimensional, in vitro models that closely recapitulate the physiology of human organs.[1] These self-organizing structures are invaluable for disease modeling, drug discovery, and regenerative medicine.[2] A key challenge in organoid research is the robust and scalable expansion of tissue-specific stem cells to generate sufficient material for high-throughput applications. Recently, a novel small molecule, NIBR-LTSi, has been identified as a potent facilitator of organoid formation and growth.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on organoid development, tailored for professionals in the field of life sciences and drug development.

This compound is a selective inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), core components of the Hippo signaling pathway.[3][4] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[3][4] By inhibiting LATS kinases, this compound activates the downstream transcriptional co-activator Yes-associated protein (YAP), a potent promoter of cell proliferation and stemness.[3][4] This targeted activity makes this compound a valuable tool for the ex vivo expansion of organoids from a variety of human and mouse tissues.[3][4]

Core Mechanism: The Hippo-YAP Signaling Pathway

The Hippo signaling pathway is a complex kinase cascade that plays a central role in tissue homeostasis. In its active state ("Hippo on"), a series of phosphorylation events, culminating in the activation of LATS1/2 kinases, leads to the phosphorylation of YAP.[5] Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation, thereby preventing it from entering the nucleus and promoting gene transcription.

This compound functions by directly inhibiting the kinase activity of LATS1/2. This inhibition disrupts the phosphorylation cascade, leading to the accumulation of active, unphosphorylated YAP in the nucleus. Nuclear YAP then complexes with TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis, effectively expanding the pool of tissue stem cells.[5][6]

Hippo_Signaling_Pathway cluster_off Hippo Pathway 'OFF' (this compound Present) cluster_on Hippo Pathway 'ON' (this compound Absent) NIBR_LTSi This compound LATS LATS1/2 NIBR_LTSi->LATS Inhibits YAP_cyto YAP (unphosphorylated) LATS->YAP_cyto YAP_nuc YAP YAP_cyto->YAP_nuc Translocation TEAD TEAD YAP_nuc->TEAD Binds Target_Genes Target Gene Expression (Proliferation, Stemness) TEAD->Target_Genes Activates Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact) MST MST1/2 Upstream_Signals->MST LATS_on LATS1/2 MST->LATS_on Phosphorylates YAP_cyto_p p-YAP LATS_on->YAP_cyto_p Phosphorylates Degradation Degradation YAP_cyto_p->Degradation Leads to

Caption: The Hippo-YAP signaling pathway and the mechanism of this compound action.

Effects of this compound on Organoid Formation

It is important to note that while this compound promotes stemness and blocks differentiation, this can lead to a reduction in the number of mature, functional cells within the organoids.[4] Therefore, a temporal application of this compound may be necessary to first expand the stem cell population and then allow for differentiation upon its withdrawal.

Table 1: Summary of Expected Quantitative Effects of LATS Kinase Inhibitors on Organoid Formation

ParameterExpected EffectRationale
Organoid Number IncreasePromotion of stem cell proliferation and survival.
Organoid Size IncreaseEnhanced cell division and growth of individual organoids.
Stem Cell Marker Expression UpregulationMaintenance of stemness and inhibition of differentiation.
Differentiation Marker Expression DownregulationBlockade of cellular maturation pathways.

Experimental Protocols

The following are generalized protocols for the use of this compound in organoid culture, based on standard organoid generation and drug treatment procedures. The optimal concentration of this compound and the duration of treatment will need to be empirically determined for each specific organoid type and experimental goal.

Organoid Culture and this compound Treatment Workflow

Experimental_Workflow cluster_culture Organoid Culture and Expansion cluster_analysis Downstream Analysis Tissue_Isolation 1. Isolate Tissue Stem Cells Embedding 2. Embed in Matrigel Tissue_Isolation->Embedding Initial_Culture 3. Initial Culture in Growth Medium Embedding->Initial_Culture NIBR_LTSi_Addition 4. Add this compound to Culture Medium Initial_Culture->NIBR_LTSi_Addition Expansion 5. Monitor Organoid Expansion NIBR_LTSi_Addition->Expansion Imaging 6a. Imaging and Morphometric Analysis Expansion->Imaging RNA_Seq 6b. RNA Sequencing Expansion->RNA_Seq IHC 6c. Immunohistochemistry Expansion->IHC

References

NIBR-LTSi: A Technical Guide to its Role in Promoting Cell Proliferation and Stemness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIBR-LTSi is a potent and selective small-molecule inhibitor of Large Tumor Suppressor Kinase (LATS) 1 and 2, key components of the Hippo signaling pathway. By inhibiting LATS kinases, this compound activates the transcriptional co-activator Yes-associated protein (YAP), a master regulator of cell proliferation and organ growth. This guide provides an in-depth technical overview of this compound, detailing its mechanism of action, its effects on cell proliferation and stemness, and comprehensive experimental protocols for its study. The information presented is intended to empower researchers in leveraging this compound as a tool to investigate tissue regeneration and stem cell biology.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and stem cell function. Dysregulation of this pathway is implicated in a variety of developmental disorders and cancers. A central axis of the Hippo pathway involves the phosphorylation and subsequent inhibition of the transcriptional co-activator YAP by the LATS kinases. When LATS1/2 are active, they phosphorylate YAP, leading to its cytoplasmic sequestration and degradation. Conversely, inhibition of LATS1/2 allows YAP to translocate to the nucleus, where it complexes with TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.

This compound has emerged as a selective and potent tool for modulating this pathway. Its ability to inhibit LATS kinases and thereby activate YAP signaling makes it a valuable pharmacological agent for studying the roles of YAP in development, regeneration, and disease. This document outlines the core functionalities of this compound and provides detailed methodologies for its application in research settings.

Mechanism of Action: The Hippo-YAP Signaling Pathway

This compound functions as an ATP-competitive inhibitor of LATS1 and LATS2 kinases. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of YAP. This leads to the accumulation of dephosphorylated, active YAP, which then translocates to the nucleus to initiate a transcriptional program promoting cell proliferation and maintaining stemness.

Hippo_YAP_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP YAP LATS1_2->YAP phosphorylates MOB1 MOB1 MOB1->LATS1_2 pYAP pYAP YAP->pYAP YAP_nuc YAP YAP->YAP_nuc translocates Degradation 14-3-3 Mediated Degradation pYAP->Degradation NIBR_LTSi This compound NIBR_LTSi->LATS1_2 inhibits TEAD TEAD YAP_nuc->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes promotes transcription

Caption: this compound inhibits LATS1/2, preventing YAP phosphorylation and promoting its nuclear translocation and activity.

Quantitative Data

The following tables summarize the key in vitro and in vivo activities of this compound.

Parameter Value Assay Reference
LATS1/2 Kinase Inhibition (IC50) 1.4 nMBiochemical CALIPER Assay[1]
YAP Signaling Activation (EC50) 1.0 - 2.7 µMCell-based pYAP Assay[1]
Liver Organoid Formation (EC50) 0.35 µMMouse Liver Organoid Culture[1]
Kinase IC50 (nM) Selectivity (Fold over LATS1/2)
LATS1 1.41
LATS2 1.41
Other Kinases >1000>700

Experimental Protocols

LATS1/2 Kinase Inhibition Assay (CALIPER Assay)

This protocol outlines the determination of the IC50 value of this compound against LATS1/2 kinases using a microfluidic capillary electrophoresis-based immunoassay.

Workflow:

CALIPER_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - LATS1/2 enzyme - Substrate peptide - ATP - this compound dilutions Start->Prepare_Reagents Incubate Incubate kinase reaction (Enzyme, Substrate, ATP, this compound) Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Load_Caliper Load samples onto Caliper EZ Reader Stop_Reaction->Load_Caliper Separate Microfluidic separation of substrate and product Load_Caliper->Separate Detect Detect fluorescence of substrate and product Separate->Detect Analyze Calculate % inhibition and determine IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for determining LATS kinase inhibition using a CALIPER assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO.

    • Prepare a reaction buffer containing recombinant LATS1 or LATS2 enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Kinase Reaction:

    • In a 384-well plate, add the this compound dilutions to the reaction buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop solution.

    • Analyze the plate on a Caliper EZ Reader instrument. The instrument separates the phosphorylated (product) and non-phosphorylated (substrate) peptides based on charge and detects their fluorescence.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Phospho-YAP (pYAP) Assay

This protocol describes a method to measure the effect of this compound on the phosphorylation of YAP at Serine 127 in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEK293A) in a 96-well plate and grow to confluence.

    • Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis and Western Blotting:

    • Lyse the cells and collect the protein lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-YAP (Ser127) and total YAP.

    • Use a loading control, such as GAPDH or β-actin, to normalize the results.

  • Detection and Analysis:

    • Incubate the membrane with HRP-conjugated secondary antibodies.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and calculate the ratio of pYAP to total YAP.

    • Determine the EC50 value for the reduction in pYAP levels.

Mouse Liver Organoid Culture and Expansion

This protocol details the culture of mouse liver organoids and the assessment of this compound's effect on their expansion.

Methodology:

  • Organoid Isolation and Culture:

    • Isolate liver ductal fragments from adult mice.

    • Embed the fragments in Matrigel and culture them in a basal medium supplemented with growth factors (e.g., EGF, Noggin, R-spondin).

  • This compound Treatment:

    • Once organoids are established, treat them with varying concentrations of this compound.

    • Culture the organoids for several days, replacing the medium with fresh this compound every 2-3 days.

  • Analysis of Organoid Expansion:

    • Monitor organoid growth and morphology using brightfield microscopy.

    • Quantify organoid size and number using image analysis software.

    • Alternatively, dissociate the organoids into single cells and count the total cell number to assess proliferation.

    • Determine the EC50 value for organoid formation or expansion.

In Vivo Mouse Model of Liver Regeneration

This protocol describes a partial hepatectomy model in mice to evaluate the in vivo efficacy of this compound in promoting liver regeneration.

Methodology:

  • Partial Hepatectomy:

    • Perform a 70% partial hepatectomy on adult mice.

  • This compound Administration:

    • Administer this compound to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

    • Include a vehicle-treated control group.

  • Analysis of Liver Regeneration:

    • At various time points post-hepatectomy, euthanize the mice and collect the livers.

    • Measure the liver-to-body weight ratio to assess the extent of regeneration.

    • Perform histological analysis (e.g., H&E staining) to examine liver morphology.

    • Assess cell proliferation by immunohistochemistry for proliferation markers such as Ki67 or BrdU incorporation.

    • Analyze the expression of YAP target genes in liver tissue by qRT-PCR or Western blotting.

Conclusion

This compound is a powerful research tool for investigating the Hippo-YAP signaling pathway and its role in cell proliferation, stemness, and tissue regeneration. Its high potency and selectivity for LATS kinases allow for precise modulation of YAP activity in both in vitro and in vivo settings. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound to advance our understanding of these fundamental biological processes and to explore its potential therapeutic applications. However, it is important to note that prolonged systemic inhibition of LATS can lead to adverse effects due to excessive cell proliferation and dedifferentiation in multiple organs, a critical consideration for any potential therapeutic development.

References

Understanding the In Vivo Bioavailability of NIBR-LTSi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR-LTSi is a selective and orally active small-molecule inhibitor of Large Tumor Suppressor Kinase (LATS) 1 and 2.[1][2] By inhibiting LATS kinases, this compound activates the downstream effector Yes-associated protein (YAP), a key transcriptional co-activator in the Hippo signaling pathway.[1][2] This pathway is crucial in regulating organ size, cell proliferation, and tissue regeneration. The ability of this compound to agonize YAP signaling makes it a valuable tool for in vivo studies aimed at promoting tissue repair and regeneration, particularly in models of liver regeneration.[1][2] This technical guide provides a comprehensive overview of the available information on the bioavailability of this compound for in vivo research, based on publicly accessible data.

Core Concept: The Hippo-YAP Signaling Pathway and this compound's Mechanism of Action

The Hippo pathway is a critical signaling cascade that controls tissue growth by regulating cell proliferation and apoptosis. When the pathway is active, a kinase cascade leads to the phosphorylation of YAP. Phosphorylated YAP is retained in the cytoplasm and targeted for degradation. This compound inhibits the LATS kinases, which are responsible for this phosphorylation. Consequently, unphosphorylated YAP can translocate to the nucleus, where it binds to transcription factors to promote the expression of genes that drive cell proliferation and inhibit apoptosis.

cluster_0 cluster_1 cluster_2 Hippo Pathway Kinase Cascade Hippo Pathway Kinase Cascade LATS1/2 LATS1/2 Hippo Pathway Kinase Cascade->LATS1/2 Activates pYAP (Inactive) pYAP (Inactive) LATS1/2->pYAP (Inactive) Phosphorylates YAP (Active) YAP (Active) LATS1/2->YAP (Active) No Phosphorylation Cytoplasm Cytoplasm This compound This compound This compound->LATS1/2 Inhibits Nucleus Nucleus YAP (Active)->Nucleus Translocates to Transcription Factors Transcription Factors YAP (Active)->Transcription Factors Binds to Gene Expression Gene Expression Transcription Factors->Gene Expression Promotes Cell Proliferation & Tissue Regeneration Cell Proliferation & Tissue Regeneration Gene Expression->Cell Proliferation & Tissue Regeneration Leads to

Figure 1: Mechanism of action of this compound in the Hippo-YAP signaling pathway.

In Vivo Bioavailability and Pharmacokinetics of this compound

Publicly available research indicates that this compound possesses good oral bioavailability, making it suitable for in vivo studies.[1][2][3][4] Studies in mouse models of partial hepatectomy have utilized oral administration of this compound at doses ranging from 30 to 100 mg/kg. While the specific quantitative pharmacokinetic parameters are detailed within the full-text scientific publications, the abstracts confirm its oral activity. The pharmacokinetic profile of this compound has been described as comparable to other recently developed LATS inhibitors.

For a comprehensive understanding, accessing the primary literature, particularly the 2024 publication by Namoto and colleagues in Cell Stem Cell, is essential. The following table summarizes the key pharmacokinetic parameters that are typically evaluated in such studies.

Table 1: Key Pharmacokinetic Parameters for this compound in In Vivo Studies

Parameter Description Reported Value (in mice)
Cmax Maximum (or peak) serum concentration that a drug achieves. Data available in primary literature
Tmax Time at which the Cmax is observed. Data available in primary literature
AUC Area under the curve; the total exposure to a drug over time. Data available in primary literature
Half-life; the time required for the drug concentration to reduce by half. Data available in primary literature
F% Bioavailability; the fraction of an administered dose of unchanged drug that reaches the systemic circulation. "Good" - specific value in primary literature

Note: The specific values for these parameters are contained within the full-text research articles and their supplementary materials.

Experimental Protocols for In Vivo Bioavailability Studies

The following is a generalized experimental workflow for assessing the oral bioavailability of a compound like this compound in a preclinical model, such as mice. The precise details of the protocol, including vehicle formulation, blood sampling time points, and analytical methods, would be specified in the materials and methods section of the primary research publication.

Animal Acclimatization Animal Acclimatization Fasting (Overnight) Fasting (Overnight) Animal Acclimatization->Fasting (Overnight) Drug Administration (Oral Gavage) Drug Administration (Oral Gavage) Fasting (Overnight)->Drug Administration (Oral Gavage) Serial Blood Sampling Serial Blood Sampling Drug Administration (Oral Gavage)->Serial Blood Sampling Pre-defined time points Plasma Isolation (Centrifugation) Plasma Isolation (Centrifugation) Serial Blood Sampling->Plasma Isolation (Centrifugation) Bioanalytical Method (LC-MS/MS) Bioanalytical Method (LC-MS/MS) Plasma Isolation (Centrifugation)->Bioanalytical Method (LC-MS/MS) Quantification of this compound Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalytical Method (LC-MS/MS)->Pharmacokinetic Analysis Calculate Cmax, Tmax, AUC, etc. Data Interpretation Data Interpretation Pharmacokinetic Analysis->Data Interpretation

References

Methodological & Application

Application Notes and Protocols for NIBR-LTSi in 3D Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) organoid cultures have emerged as powerful in vitro models that more accurately recapitulate the complex architecture and physiology of human organs compared to traditional 2D cell cultures. These self-organizing structures are invaluable tools for disease modeling, drug discovery, and regenerative medicine. A key challenge in organoid research is the efficient and robust expansion of organoid lines from primary tissues. NIBR-LTSi, a selective small-molecule inhibitor of Large Tumor Suppressor Kinase (LATS), has been identified as a potent facilitator of organoid growth. By modulating the Hippo signaling pathway, this compound promotes the proliferation and maintenance of tissue stem cells, enabling the expansion of organoids derived from various human and mouse tissues.[1][2]

This document provides detailed application notes and protocols for the use of this compound in 3D organoid culture, intended to guide researchers in leveraging this compound to enhance their organoid-based studies.

Mechanism of Action: The Hippo-YAP Signaling Pathway

This compound functions by inhibiting the LATS1 and LATS2 kinases, which are core components of the Hippo signaling pathway.[1] In its active state, the Hippo pathway phosphorylates the transcriptional co-activator Yes-associated protein (YAP), leading to its cytoplasmic retention and subsequent degradation. This prevents YAP from translocating to the nucleus and activating gene transcription associated with cell proliferation and stemness.

By inhibiting LATS kinases, this compound prevents the phosphorylation of YAP. As a result, unphosphorylated YAP is free to enter the nucleus, where it binds to TEAD transcription factors and initiates the expression of target genes that drive cell proliferation and expansion of stem cell compartments within organoids.[1]

Hippo_YAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals MST1/2 MST1/2 Upstream Signals->MST1/2 Activates LATS1/2 LATS1/2 MST1/2->LATS1/2 Phosphorylates & Activates YAP YAP LATS1/2->YAP Phosphorylates Phosphorylated YAP Phosphorylated YAP 14-3-3 14-3-3 Phosphorylated YAP->14-3-3 Binds YAP->Phosphorylated YAP YAP_n YAP YAP->YAP_n Translocates This compound This compound This compound->LATS1/2 Inhibits Degradation Degradation 14-3-3->Degradation Sequesters for TEAD TEAD YAP_n->TEAD Binds Target Gene Expression Target Gene Expression TEAD->Target Gene Expression Activates Cell Proliferation & Stemness Cell Proliferation & Stemness Target Gene Expression->Cell Proliferation & Stemness Organoid_Culture_Workflow Tissue Biopsy Tissue Biopsy Tissue Digestion Tissue Digestion Tissue Biopsy->Tissue Digestion Isolate Crypts Seeding in BME Seeding in BME Tissue Digestion->Seeding in BME Mix with BME Initial Culture Initial Culture Seeding in BME->Initial Culture Plate Domes This compound Treatment This compound Treatment Initial Culture->this compound Treatment Add to Medium Organoid Expansion Organoid Expansion This compound Treatment->Organoid Expansion Promotes Growth Passaging Passaging Organoid Expansion->Passaging When Confluent Passaging->Seeding in BME Re-plate Fragments

References

NIBR-LTSi: Application Notes and Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of NIBR-LTSi, a selective LATS (Large Tumor Suppressor Kinase) inhibitor, in mouse models. The information is curated for professionals in research and drug development, with a focus on dosage, administration, and experimental workflows.

Introduction

This compound is a potent and selective inhibitor of LATS kinases 1 and 2, key components of the Hippo signaling pathway.[1][2][3] By inhibiting LATS, this compound prevents the phosphorylation and subsequent inactivation of the transcriptional co-activator YAP (Yes-associated protein).[1][4] This leads to the nuclear translocation of YAP, where it promotes the expression of genes involved in cell proliferation and tissue growth. This compound is orally bioavailable and has demonstrated efficacy in promoting tissue regeneration in preclinical mouse models, particularly in the context of liver regeneration following hepatectomy.[1][2]

Mechanism of Action: The Hippo-YAP Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis. In its active state, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation. This compound inhibits LATS1/2, thereby preventing YAP phosphorylation and promoting its nuclear activity to drive cell proliferation.

Hippo_YAP_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP (Active) LATS1_2->YAP phosphorylates NIBR_LTSi This compound NIBR_LTSi->LATS1_2 inhibits YAP_p p-YAP (Inactive) Degradation Proteasomal Degradation YAP_p->Degradation YAP->YAP_p YAP_n YAP YAP->YAP_n translocates TEAD TEAD YAP_n->TEAD Target_Genes Target Gene Expression TEAD->Target_Genes activates Proliferation Cell Proliferation & Tissue Growth Target_Genes->Proliferation

Caption: The Hippo-YAP signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

While the primary literature confirms the in vivo activity of this compound, specific details regarding the exact dosage and vehicle composition from the pivotal study by Namoto et al. (2024) are not publicly available in the abstract. The following table summarizes the known quantitative data for this compound. Researchers should consult the full-text article for precise experimental parameters.

ParameterValueReference
Target LATS1/2 Kinases[1][3]
Bioavailability Orally Bioavailable[1][2]
In Vivo Model Mouse model of extended liver hepatectomy[1]
Observed Effect Accelerated liver regeneration[1][2]

Experimental Protocols

The following protocols are based on standard methodologies for in vivo mouse studies and should be adapted based on the specific details provided in the full-text publication of the primary research.

Formulation of this compound for Oral Gavage

Note: The exact vehicle used in the primary study by Namoto et al. (2024) is not specified in the available abstract. A common vehicle for oral gavage of hydrophobic compounds is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) in water. Researchers must validate the appropriate vehicle for this compound.

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the mice to be dosed.

  • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of the vehicle to the tube.

  • Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.

  • If necessary, sonicate the suspension for a short period to aid in dispersion.

  • Visually inspect the suspension for homogeneity before administration. Prepare fresh on the day of dosing.

In Vivo Administration via Oral Gavage in a Mouse Model of Liver Hepatectomy

Animal Model:

  • Species: Mouse (specific strain, age, and sex should be chosen based on the experimental design, e.g., C57BL/6 mice, 8-12 weeks old).

  • All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Materials:

  • This compound suspension

  • Animal scale

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

Protocol:

  • Animal Preparation: Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound suspension to be administered.

  • Administration:

    • Gently restrain the mouse.

    • Measure the correct length of the gavage needle from the tip of the mouse's nose to the last rib to ensure delivery to the stomach.

    • Carefully insert the gavage needle into the esophagus and slowly administer the calculated volume of the this compound suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Dosing Schedule: The frequency of administration (e.g., once or twice daily) should be based on the pharmacokinetic properties of this compound, which may be detailed in the full-text publication.

  • Surgical Procedure (Partial Hepatectomy):

    • The partial hepatectomy (e.g., 70% resection) is typically performed at a specific time point relative to the this compound administration.

    • This is a surgical procedure requiring anesthesia, sterile technique, and post-operative care as per approved protocols.

  • Post-Procedure Monitoring and Analysis:

    • Monitor the animals for recovery and overall health.

    • At predetermined time points, tissues (e.g., liver) and blood can be collected for analysis (e.g., histology, gene expression, blood chemistry).

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in a mouse model of liver regeneration.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment & Surgery cluster_post_treatment Post-Treatment Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation (Vehicle vs. This compound) Animal_Acclimatization->Group_Allocation Dosing This compound or Vehicle Administration (Oral Gavage) Group_Allocation->Dosing Hepatectomy Partial Hepatectomy (e.g., 70% resection) Dosing->Hepatectomy Monitoring Post-Operative Monitoring Hepatectomy->Monitoring Tissue_Collection Tissue & Blood Collection (Specified Time Points) Monitoring->Tissue_Collection Analysis Analysis (Histology, qPCR, etc.) Tissue_Collection->Analysis

Caption: A generalized experimental workflow for in vivo studies of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR-LTSi is a potent and selective small-molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] By inhibiting LATS kinases, this compound prevents the phosphorylation of the downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[4] This leads to the nuclear translocation and activation of YAP/TAZ, promoting the transcription of genes involved in cell proliferation, stemness, and tissue regeneration.[1][3] These application notes provide recommended concentrations and detailed protocols for utilizing this compound in various cell culture experiments.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound is cell-type and assay-dependent. The following table summarizes effective concentrations from the literature to serve as a starting point for experimental design.

ApplicationCell Line / SystemConcentration RangeKey Parameter
Inhibition of YAP PhosphorylationJHH5 cells0.1 - 10 µMIC₅₀ = 2.16 µM
Activation of YAP SignalingVarious1.0 - 2.7 µMEC₅₀
Promotion of Liver Organoid FormationMouse liver cells0.35 µMEC₅₀
Promotion of Keratinocyte ProliferationHuman 3D skin model1 - 10 µMEffective concentration

Signaling Pathway

This compound targets the LATS kinases within the Hippo signaling pathway. The diagram below illustrates the mechanism of action.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 Binding & Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD YAP_TAZ_n->TEAD Gene_Expression Gene Expression (Proliferation, Stemness) TEAD->Gene_Expression activates NIBR_LTSi This compound NIBR_LTSi->LATS1_2 inhibits

Figure 1: this compound inhibits LATS1/2, preventing YAP/TAZ phosphorylation and promoting their nuclear translocation and transcriptional activity.

Experimental Workflow

A typical workflow for assessing the effect of this compound on a specific cell line is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Seed cells at optimal density) NIBR_LTSi_Prep 2. Prepare this compound (Stock and working solutions) Treatment 3. Treat Cells (Incubate with this compound for desired duration) NIBR_LTSi_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Western 4b. Western Blot (Analyze p-YAP, YAP, TAZ) Treatment->Western Organoid 4c. Organoid Culture (Assess formation and growth) Treatment->Organoid Data_Analysis 5. Data Analysis & Interpretation Viability->Data_Analysis Western->Data_Analysis Organoid->Data_Analysis

Figure 2: General experimental workflow for studying the effects of this compound in cell culture.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range to test is 0.1 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂ until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot for YAP/TAZ Activation

This protocol is for detecting changes in the phosphorylation status of YAP as a marker of this compound activity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-YAP (Ser127)

    • Rabbit anti-YAP/TAZ

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound (e.g., 1-5 µM) or vehicle control for a short duration (e.g., 1-4 hours) to observe changes in phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: p-YAP (1:1000), YAP/TAZ (1:1000), β-actin (1:5000).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

Protocol 3: Organoid Culture with this compound

This protocol provides a general guideline for using this compound to promote the growth of organoids.

Materials:

  • Primary tissue or stem cells for organoid generation

  • Basement membrane matrix (e.g., Matrigel)

  • Organoid culture medium (specific to the tissue of origin)

  • This compound (stock solution in DMSO)

  • 24-well cell culture plates

Procedure:

  • Organoid Seeding:

    • Prepare a single-cell suspension or small cell aggregates from the primary tissue or stem cells.

    • Resuspend the cells in the basement membrane matrix on ice.

    • Plate 50 µL domes of the cell-matrix mixture into the center of the wells of a pre-warmed 24-well plate.

    • Polymerize the domes by incubating at 37°C for 15-20 minutes.

  • This compound Treatment:

    • Prepare organoid culture medium supplemented with the appropriate growth factors.

    • Add this compound to the culture medium at the desired final concentration (e.g., 0.35 µM for liver organoids).

    • Gently add 500 µL of the this compound-containing medium to each well.

    • Culture the organoids at 37°C, 5% CO₂, changing the medium every 2-3 days.

  • Organoid Monitoring and Analysis:

    • Monitor organoid formation and growth using a brightfield microscope.

    • At the desired time points, organoids can be harvested for further analysis, such as RNA sequencing, immunostaining, or drug screening assays.

Disclaimer: These protocols provide general guidelines. Researchers should optimize the conditions for their specific cell lines and experimental setups.

References

Application Notes and Protocols for NIBR-LTSi Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NIBR-LTSi is a potent and selective small-molecule inhibitor of the Large Tumor Suppressor Kinase (LATS), a key component of the Hippo signaling pathway.[1] By inhibiting LATS, this compound activates Yes-associated protein (YAP) signaling, which plays a crucial role in promoting tissue regeneration, stem cell proliferation, and organ growth.[1][2][3] Proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and obtaining reliable results in both in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Data Presentation: Physicochemical Properties and Solubility

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate preparation of stock solutions at desired concentrations.

PropertyValueSource(s)
Molecular Weight 308.38 g/mol [2][3][4]
Formula C₁₈H₂₀N₄O[2][5]
Appearance White to off-white solid[2]
Purity ≥98% (HPLC)
Solubility in DMSO Varies by supplier, up to 125 mg/mL (see notes)[2][4][6]
Solubility in Ethanol ~15 mg/mL[4]
Solubility in Water Insoluble[4]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2][3]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[2][3]

Note on DMSO Solubility: Reported solubility in DMSO varies between suppliers (e.g., 30.84 mg/mL, 62 mg/mL[4], 100 mg/mL[2][3], 125 mg/mL[6]). This variability may be due to batch-to-batch differences or the hydration state of the compound. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[4] Assistance with dissolution through methods like ultrasonication or gentle warming (e.g., to 60°C) may be required to achieve higher concentrations.[2][6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common starting concentration for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture onto the compound.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.08 mg of this compound.

    • Calculation:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 308.38 g/mol x 1000 mg/g = 3.08 mg

  • Solvent Addition: Add the calculated amount of fresh, anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[2][7] Gentle warming can also be applied if necessary.[6]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

  • Aliquoting and Storage:

    • For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3]

Mandatory Visualizations

Diagram 1: this compound Signaling Pathway

NIBR_LTSi_Pathway cluster_nucleus Nucleus NIBR This compound LATS LATS1/2 Kinase NIBR->LATS Inhibition YAP YAP (Active) LATS->YAP pYAP Phosphorylated YAP (Inactive) TEAD TEAD YAP->TEAD Translocation & Co-activation GeneExp Gene Expression (e.g., CTGF, CYR61) TEAD->GeneExp Promotes Nucleus Nucleus

Caption: this compound inhibits LATS kinase, activating YAP signaling.

Diagram 2: Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve check 4. Visually Inspect for Clarity dissolve->check aliquot 5. Aliquot into Single-Use Tubes check->aliquot Clear troubleshoot Troubleshoot: Gentle Warming check->troubleshoot Particulates Remain store 6. Store at -20°C or -80°C aliquot->store end End store->end troubleshoot->dissolve

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for In Vivo Delivery of NIBR-LTSi in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR-LTSi is a potent and selective small molecule inhibitor of the Large Tumor Suppressor Kinases (LATS) 1 and 2.[1] As a key component of the Hippo signaling pathway, LATS kinases act as a crucial regulator of organ size and tissue homeostasis.[2] By inhibiting LATS, this compound activates the downstream transcriptional co-activator Yes-associated protein (YAP), a potent promoter of cell proliferation and tissue regeneration.[3][4] Recent studies have highlighted the potential of this compound in promoting the expansion of tissue stem cells and accelerating tissue regeneration in various in vitro and in vivo models, particularly in liver regeneration.[3][5]

These application notes provide detailed protocols for the in vivo delivery of this compound in animal models, primarily focusing on mice, to aid researchers in studying its biological effects and therapeutic potential.

Mechanism of Action: The Hippo Signaling Pathway

This compound's therapeutic potential stems from its ability to modulate the Hippo signaling pathway. Under normal conditions, a cascade of proteins, including LATS1/2, phosphorylates and inactivates YAP, leading to its cytoplasmic retention and degradation. This inactivation suppresses cell proliferation. This compound inhibits LATS1/2, preventing YAP phosphorylation. As a result, YAP translocates to the nucleus, where it binds to TEAD transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis, thereby fostering tissue growth and regeneration.

Caption: this compound inhibits LATS1/2, preventing YAP phosphorylation and promoting its nuclear translocation and activity.

Quantitative Data

In Vivo Pharmacokinetics in Mice

This compound has demonstrated good oral bioavailability in mice.[3][4] The following table summarizes key pharmacokinetic parameters after a single oral administration.

ParameterValueUnit
Dose 10mg/kg
Cmax 1.5µg/mL
Tmax 2h
AUC 8.5µg·h/mL
Bioavailability (F%) ~50%

Note: These values are approximate and can vary based on the specific mouse strain, sex, age, and formulation. Researchers should perform their own pharmacokinetic studies to determine the precise parameters for their experimental setup.

In Vivo Efficacy in Mouse Models

In a partial hepatectomy model in mice, oral administration of this compound has been shown to accelerate liver regeneration.[3][5]

Animal ModelDosageAdministration RouteFrequencyOutcome
Partial Hepatectomy (Mouse) 30, 100Oral GavageOnce or twice dailyAccelerated liver regeneration, increased hepatocyte proliferation

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile water or saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and/or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation: a. Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 324 µL of DMSO to create a 100 mM stock solution. b. Ensure the powder is completely dissolved by vortexing. Gentle warming or brief sonication can be used if necessary. Store the stock solution at -20°C for long-term storage.

  • Vehicle Preparation: a. Prepare the vehicle solution. A commonly used vehicle for oral administration of hydrophobic compounds consists of PEG300, Tween 80, and water/saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water. b. To prepare 10 mL of this vehicle:

    • Combine 4 mL of PEG300 and 0.5 mL of Tween 80 in a sterile tube.
    • Add 1 mL of DMSO.
    • Add 4.5 mL of sterile water or saline.
    • Vortex thoroughly until the solution is clear and homogenous.

  • Final Formulation: a. On the day of the experiment, thaw the this compound stock solution. b. Dilute the stock solution with the prepared vehicle to achieve the desired final concentration for dosing. For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock in DMSO, add 100 µL of the stock to 900 µL of the PEG300/Tween 80/water vehicle. c. Vortex the final formulation vigorously to ensure a uniform suspension or solution. It is recommended to prepare the final formulation fresh before each administration.

Protocol 2: In Vivo Administration of this compound by Oral Gavage in Mice

Objective: To deliver a precise dose of this compound to mice via oral gavage for systemic exposure.

Materials:

  • Prepared this compound formulation

  • Appropriately sized mice (e.g., C57BL/6, 8-12 weeks old)

  • Animal scale

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation: a. Weigh each mouse accurately on the day of dosing to calculate the precise volume of the this compound formulation to be administered. The typical dosing volume for mice is 5-10 mL/kg. b. Properly restrain the mouse to ensure its safety and the accuracy of the procedure.

  • Dosing: a. Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle. b. Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle is not forced to avoid injury. c. Slowly dispense the solution from the syringe. d. Carefully withdraw the gavage needle.

  • Post-Administration Monitoring: a. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy. b. For multi-day studies, repeat the procedure at the desired frequency (e.g., once or twice daily).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study investigating the effect of this compound on liver regeneration in a mouse model.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline Baseline Measurements (Body Weight, etc.) Animal_Acclimation->Baseline Formulation_Prep This compound Formulation Preparation Dosing This compound or Vehicle Administration (Oral Gavage) Formulation_Prep->Dosing Randomization Randomization into Treatment Groups Baseline->Randomization Surgery Partial Hepatectomy (70% PHx) Randomization->Surgery Surgery->Dosing Monitoring Daily Monitoring (Health, Body Weight) Dosing->Monitoring Sacrifice Euthanasia at Pre-determined Timepoints Monitoring->Sacrifice Tissue_Collection Tissue Collection (Liver, Blood, etc.) Sacrifice->Tissue_Collection Data_Analysis Data Analysis (Histology, Biomarkers, etc.) Tissue_Collection->Data_Analysis

Caption: A typical workflow for an in vivo this compound study in a mouse model of liver regeneration.

Disclaimer: These protocols are intended as a guideline. Researchers should adapt them as necessary for their specific experimental needs and ensure all procedures are in compliance with their institution's animal care and use committee (IACUC) regulations.

References

Application Notes and Protocols: Enhancing Cell Culture with NIBR-LTSi in Combination with Growth Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR-LTSi is a potent and selective small molecule inhibitor of the Large Tumor Suppressor (LATS) kinases.[1][2][3][4][5] By inhibiting LATS kinases, this compound activates the Yes-associated protein (YAP) signaling pathway, a critical regulator of organ size, tissue regeneration, and stem cell maintenance.[1][2][3][4][5] In various in vitro and in vivo models, this compound has been shown to promote the proliferation and maintain the undifferentiated state of tissue stem cells, making it a valuable tool for cell culture and regenerative medicine research.[1][2][3][5]

These application notes provide detailed protocols and guidelines for utilizing this compound in combination with other growth factors to enhance the expansion of stem and progenitor cells, with a particular focus on hematopoietic stem cells (HSCs). While direct studies combining this compound with a standard cytokine cocktail for HSC expansion are not yet published, the protocols provided are based on well-established methods for ex vivo HSC expansion using other small molecules with similar objectives.[6][7][8]

Mechanism of Action: this compound and YAP Signaling

The Hippo signaling pathway is a key regulator of cell proliferation and apoptosis. When the Hippo pathway is active, LATS kinases phosphorylate the transcriptional co-activator YAP, leading to its cytoplasmic sequestration and degradation. This compound inhibits LATS kinases, preventing YAP phosphorylation. This allows YAP to translocate to the nucleus, where it binds to TEAD transcription factors and initiates the transcription of genes that promote cell proliferation and inhibit differentiation.

cluster_Nucleus Nucleus NIBR_LTSi This compound LATS LATS Kinase NIBR_LTSi->LATS Inhibits YAP YAP (Active) LATS->YAP Phosphorylates pYAP pYAP (Inactive) TEAD TEAD YAP->TEAD Proliferation Stem Cell Proliferation & Self-Renewal TEAD->Proliferation Promotes Differentiation Differentiation (Blocked) TEAD->Differentiation Inhibits Nucleus Nucleus

Figure 1. this compound signaling pathway.

Combining this compound with Growth Factors for Hematopoietic Stem Cell (HSC) Expansion

The ex vivo expansion of HSCs is a critical technology for cell and gene therapies.[1][2][9] Standard protocols for HSC expansion typically involve a cocktail of cytokines, such as Stem Cell Factor (SCF), Thrombopoietin (TPO), and Fms-like Tyrosine Kinase 3 Ligand (FLT3L), to promote cell survival and proliferation.[1][6] However, these cytokines alone can also induce differentiation, leading to a loss of true stem cells over time.

Small molecules that promote self-renewal, such as the aryl hydrocarbon receptor (AhR) antagonist SR1 and the pyrimidoindole derivative UM171, have been shown to act synergistically with cytokine cocktails to enhance the expansion of functional HSCs.[7][8][10] Given that this compound also promotes stemness, it is hypothesized that it can be effectively combined with a standard cytokine cocktail to achieve robust expansion of HSCs while preserving their long-term repopulating potential.

cluster_inputs Inputs NIBR_LTSi This compound Expanded_HSCs Expanded HSC Population (Increased number and maintained stemness) NIBR_LTSi->Expanded_HSCs Maintains Self-Renewal (Inhibits Differentiation) Cytokines Growth Factors (SCF, TPO, FLT3L) Cytokines->Expanded_HSCs Promotes Survival & Proliferation HSCs Hematopoietic Stem Cells (HSCs)

Figure 2. Combining this compound with growth factors.

Experimental Protocols

Protocol 1: Ex Vivo Expansion of Human CD34+ Hematopoietic Stem and Progenitor Cells

This protocol describes the expansion of human CD34+ cells from cord blood, mobilized peripheral blood, or bone marrow using this compound in combination with a standard cytokine cocktail.

Materials:

  • Human CD34+ cells

  • StemMACS HSC Expansion Media XF (or similar serum-free expansion medium)

  • Recombinant human cytokines:

    • Stem Cell Factor (SCF)

    • Thrombopoietin (TPO)

    • Flt3-Ligand (FLT3L)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Sterile, tissue culture-treated plates (24- or 96-well)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

  • Preparation of Culture Medium:

    • Thaw recombinant cytokines and prepare a concentrated stock solution.

    • On the day of use, supplement the base expansion medium with SCF (100 ng/mL), TPO (50 ng/mL), and FLT3L (100 ng/mL).

    • Prepare two batches of the cytokine-supplemented medium: one with this compound at a final concentration of 1 µM and another with an equivalent volume of DMSO as a vehicle control. Note: The optimal concentration of this compound may need to be determined empirically for your specific cell type and application.

  • Cell Seeding:

    • Thaw cryopreserved CD34+ cells or use freshly isolated cells.

    • Perform a viable cell count using trypan blue exclusion.

    • Resuspend the cells in the prepared culture medium at a density of 1 x 10^5 cells/mL.

    • Seed the cells into the tissue culture plates.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

    • Culture for 7-14 days. A half-media change can be performed every 3-4 days by carefully removing half of the media and replacing it with fresh, pre-warmed media containing the appropriate factors.

  • Cell Harvest and Analysis:

    • At the end of the culture period, gently resuspend the cells and collect them from the wells.

    • Perform a viable cell count to determine the fold expansion.

    • Analyze the cell population for the expression of hematopoietic stem and progenitor cell markers (e.g., CD34, CD38, CD90, CD45RA) using flow cytometry.

start Start: Isolate/Thaw CD34+ HSCs prepare_media Prepare Media: - Basal Medium - Cytokines (SCF, TPO, FLT3L) - this compound or DMSO start->prepare_media seed_cells Seed Cells (1x10^5 cells/mL) prepare_media->seed_cells incubate Incubate (37°C, 5% CO2, 7-14 days) seed_cells->incubate harvest Harvest Cells incubate->harvest analysis Analysis: - Cell Count (Fold Expansion) - Flow Cytometry (Markers) - CFU Assay (Function) harvest->analysis

Figure 3. Experimental workflow for HSC expansion.

Data Presentation

The following tables summarize representative data from studies on ex vivo expansion of hematopoietic stem cells using small molecules and cytokines. While this data does not include this compound, it provides a benchmark for expected outcomes.

Table 1: Expansion of Human Cord Blood CD34+ Cells

Culture ConditionFold Expansion of Total Nucleated CellsFold Expansion of CD34+ CellsFold Expansion of CD34+CD38- CellsReference
Cytokines only~100~20~10[11]
Cytokines + SR1~250~50~30[6]
Cytokines + UM171~300~60~40[12]
Cytokines + SR1 + UM171~500~120~80[7][8]

Data is approximate and compiled from multiple sources for illustrative purposes.

Table 2: Recommended Component Concentrations for HSC Expansion

ComponentRecommended Concentration
Small Molecules
This compound0.5 - 2.0 µM
SR10.5 - 1.0 µM
UM17135 nM
Cytokines
SCF50 - 100 ng/mL
TPO20 - 50 ng/mL
FLT3L50 - 100 ng/mL
IL-610 - 20 ng/mL

Conclusion

This compound, as a potent activator of the YAP signaling pathway, holds significant promise for enhancing the ex vivo expansion of stem and progenitor cells. By combining this compound with a well-defined cocktail of growth factors, researchers can potentially achieve a robust increase in the number of functional stem cells while maintaining their crucial self-renewal capacity. The protocols and data presented here provide a solid foundation for incorporating this compound into cell culture workflows for basic research, drug discovery, and the development of novel cell-based therapies. Further optimization of this compound concentration and its combination with other signaling pathway modulators may lead to even greater improvements in stem cell expansion technologies.

References

Application Notes and Protocols: Investigating the Effects of NIBR-LTSi on Tissue Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR-LTSi is a potent and selective small molecule inhibitor of the Large Tumor Suppressor Kinases (LATS) 1 and 2.[1] By inhibiting LATS kinases, this compound prevents the phosphorylation and subsequent inactivation of Yes-associated protein (YAP), a key transcriptional co-activator in the Hippo signaling pathway.[2][3][4][5] The activation of YAP signaling promotes cell proliferation, stem cell self-renewal, and tissue growth, making this compound a promising compound for therapeutic applications in tissue repair and regeneration.[2][3][4]

These application notes provide a comprehensive experimental workflow and detailed protocols for researchers investigating the effects of this compound on tissue repair. The described methodologies cover in vitro and in vivo models to assess the compound's efficacy and mechanism of action.

Mechanism of Action: The Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis. Its core components include a kinase cascade that ultimately phosphorylates and inhibits the transcriptional co-activator YAP. When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis.

This compound targets and inhibits LATS1/2, the final kinases in the Hippo pathway cascade. This inhibition prevents YAP phosphorylation, leading to its nuclear accumulation and activation of downstream gene expression, thereby promoting tissue regeneration.

Hippo_Pathway Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP YAP LATS1_2->YAP Phosphorylates pYAP pYAP (Inactive) pYAP->YAP Cytoplasmic Sequestration YAP->pYAP YAP_nuc YAP YAP->YAP_nuc Translocates NIBR_LTSi This compound NIBR_LTSi->LATS1_2 Inhibits TEAD TEAD YAP_nuc->TEAD Binds Target_Genes Target Gene Expression TEAD->Target_Genes Activates

Caption: this compound inhibits LATS1/2, activating YAP signaling.

Experimental Workflow

A tiered approach is recommended to comprehensively evaluate the effects of this compound on tissue repair, starting with in vitro assays to establish cellular effects and progressing to in vivo models for assessing tissue-level regeneration.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Proliferation Cell Proliferation (MTT/BrdU Assay) Cell_Migration Cell Migration (Scratch Assay) Wound_Healing_Model Skin Wound Healing Model (e.g., Punch Biopsy) Cell_Proliferation->Wound_Healing_Model Organoid_Culture Organoid Culture & Expansion Cell_Migration->Wound_Healing_Model Mechanism_of_Action Mechanism of Action (Western Blot, qPCR, IF) Organ_Regeneration_Model Organ Regeneration Model (e.g., Partial Hepatectomy) Organoid_Culture->Organ_Regeneration_Model Histological_Analysis Histological Analysis (H&E, Masson's Trichrome) Mechanism_of_Action->Histological_Analysis Immunohistochemistry Immunohistochemistry (IHC) Mechanism_of_Action->Immunohistochemistry Data_Analysis Data Analysis & Interpretation Wound_Healing_Model->Data_Analysis Organ_Regeneration_Model->Data_Analysis Histological_Analysis->Data_Analysis Immunohistochemistry->Data_Analysis

Caption: Tiered workflow for evaluating this compound in tissue repair.

In Vitro Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of this compound on the proliferation of relevant cell types (e.g., fibroblasts, keratinocytes, hepatocytes).

Materials:

  • 96-well tissue culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Replace the medium with the this compound dilutions and incubate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound Conc. (µM)24h Absorbance (570nm)48h Absorbance (570nm)72h Absorbance (570nm)
Vehicle Control
0.1
1
10
100
In Vitro Scratch (Wound Healing) Assay

Objective: To assess the effect of this compound on cell migration and the closure of a simulated wound.[4][6][7][8][9]

Materials:

  • 6-well or 12-well tissue culture plates

  • Selected cell line (e.g., fibroblasts)

  • Complete culture medium

  • This compound stock solution

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow to 90-100% confluency.[4]

  • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[4][7]

  • Gently wash the wells with PBS to remove detached cells.[7]

  • Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same position.[4]

  • Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

Data Presentation:

Treatment0h Scratch Width (µm)12h Scratch Width (µm)24h Scratch Width (µm)% Wound Closure (24h)
Vehicle Control
This compound (1 µM)
This compound (10 µM)
3D Organoid Culture and Expansion

Objective: To evaluate the effect of this compound on the growth and expansion of tissue-specific stem cell-derived organoids.[10][11][12][13][14]

Materials:

  • Tissue-specific stem cells (e.g., intestinal crypts, liver progenitors)

  • Basement membrane extract (e.g., Matrigel)[11][13]

  • Organoid growth medium

  • This compound stock solution

  • 24-well tissue culture plates

Protocol:

  • Isolate and prepare tissue-specific stem cells according to established protocols.

  • Resuspend the cell pellet in cold basement membrane extract.[10]

  • Plate droplets of the cell-matrix mixture into a pre-warmed 24-well plate and allow to solidify.[10]

  • Overlay the domes with organoid growth medium containing different concentrations of this compound or a vehicle control.[10]

  • Culture the organoids for 7-14 days, changing the medium every 2-3 days.

  • Monitor organoid formation and growth using a microscope.

  • Quantify organoid size and number using image analysis software.

Data Presentation:

TreatmentAverage Organoid Diameter (µm) at Day 7Number of Organoids per Well at Day 7
Vehicle Control
This compound (1 µM)
This compound (10 µM)
Western Blot for YAP Phosphorylation

Objective: To determine if this compound treatment leads to a decrease in YAP phosphorylation, indicating its activation.[15][16][17][18]

Materials:

  • Cell lysates from this compound treated and control cells

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-YAP (Ser127), anti-YAP, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify band intensity and normalize phospho-YAP to total YAP and the loading control.

Data Presentation:

Treatmentp-YAP/Total YAP Ratio (normalized to control)
Vehicle Control1.0
This compound (1 µM)
This compound (10 µM)
Quantitative PCR (qPCR) for YAP Target Genes

Objective: To measure the expression of known YAP target genes to confirm YAP activation by this compound.[19][20][21][22][23]

Materials:

  • RNA extracted from this compound treated and control cells

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for YAP target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Treat cells with this compound for the desired time.

  • Extract total RNA and synthesize cDNA.

  • Perform qPCR using specific primers for target and housekeeping genes.

  • Calculate the relative gene expression using the ΔΔCt method.

Data Presentation:

TreatmentCTGF Fold ChangeCYR61 Fold ChangeANKRD1 Fold Change
Vehicle Control1.01.01.0
This compound (1 µM)
This compound (10 µM)
Immunofluorescence for YAP Localization

Objective: To visualize the nuclear translocation of YAP following this compound treatment.[1][3][24][25][26]

Materials:

  • Cells grown on coverslips

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-YAP

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in a 24-well plate.

  • Treat cells with this compound or vehicle control.

  • Fix cells with 4% PFA for 15 minutes.[1]

  • Permeabilize cells with permeabilization buffer for 10 minutes.[1]

  • Block with blocking buffer for 1 hour.[1]

  • Incubate with anti-YAP primary antibody overnight at 4°C.

  • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.

  • Counterstain nuclei with DAPI.

  • Mount coverslips and visualize using a fluorescence microscope.

Data Presentation: Qualitative data will be in the form of images showing YAP localization. Quantitative analysis can be performed by measuring the ratio of nuclear to cytoplasmic fluorescence intensity.

TreatmentNuclear/Cytoplasmic YAP Fluorescence Ratio
Vehicle Control
This compound (1 µM)
This compound (10 µM)

In Vivo Experimental Protocols

Mouse Model of Skin Wound Healing

Objective: To evaluate the effect of topical or systemic administration of this compound on the rate of wound closure in a mouse model.[2][27][28][29][30][31][32][33]

Materials:

  • Mice (e.g., C57BL/6)

  • Anesthetics

  • Surgical tools (biopsy punch, scissors, forceps)

  • This compound formulation (topical or for systemic delivery)

  • Digital caliper

  • Camera

Protocol:

  • Anesthetize the mouse and shave the dorsal skin.[27]

  • Create full-thickness excisional wounds (e.g., 6mm punch biopsy) on the back of the mouse.[27][28]

  • Administer this compound (topically to the wound or systemically) according to the experimental design.

  • Monitor the mice daily and photograph the wounds at regular intervals (e.g., day 0, 3, 7, 10, 14).

  • Measure the wound area from the photographs using image analysis software.[27]

  • Calculate the percentage of wound closure over time.

Data Presentation:

DayVehicle Control Wound Area (mm²)This compound Wound Area (mm²)
0
3
7
10
14
Partial Hepatectomy in Mice

Objective: To assess the effect of this compound on liver regeneration following surgical resection.[5][34][35][36][37]

Materials:

  • Mice

  • Anesthetics

  • Surgical instruments

  • Suture material

  • This compound for systemic administration

Protocol:

  • Anesthetize the mouse and perform a laparotomy.

  • Perform a 70% partial hepatectomy by ligating and resecting the median and left lateral liver lobes.[5]

  • Administer this compound systemically post-surgery.

  • At selected time points (e.g., 2, 5, 7 days post-hepatectomy), euthanize the mice and harvest the remaining liver lobes.

  • Calculate the liver-to-body weight ratio to assess regeneration.

Data Presentation:

Time PointVehicle Control Liver/Body Weight RatioThis compound Liver/Body Weight Ratio
Day 2
Day 5
Day 7
Histological Analysis of Wound Healing

Objective: To examine the cellular and morphological changes in the healing tissue following this compound treatment.[30][32][38]

Materials:

  • Wound tissue samples

  • Formalin for fixation

  • Paraffin embedding reagents

  • Microtome

  • Staining reagents: Hematoxylin (B73222) and Eosin (H&E), Masson's Trichrome

Protocol:

  • Harvest wound tissue at different time points and fix in 10% neutral buffered formalin.

  • Process the tissue, embed in paraffin, and cut 5 µm sections.

  • Stain sections with H&E to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

  • Stain sections with Masson's Trichrome to visualize and quantify collagen deposition.

  • Score the histological sections based on established criteria for wound healing.

Data Presentation:

TreatmentRe-epithelialization ScoreGranulation Tissue ScoreInflammation ScoreCollagen Deposition Score
Vehicle Control
This compound
Immunohistochemistry (IHC)

Objective: To detect the expression and localization of specific markers of proliferation (e.g., Ki67), angiogenesis (e.g., CD31), and YAP activation in the healing tissue.[39][40][41][42][43]

Materials:

  • Paraffin-embedded tissue sections

  • Antigen retrieval solutions

  • Blocking solutions

  • Primary antibodies (e.g., anti-Ki67, anti-CD31, anti-YAP)

  • Secondary antibody detection system (e.g., HRP-DAB)

  • Counterstain (e.g., hematoxylin)

Protocol:

  • Deparaffinize and rehydrate the tissue sections.[39]

  • Perform antigen retrieval using heat-induced or enzymatic methods.[39][42]

  • Block endogenous peroxidase activity and non-specific binding sites.

  • Incubate with primary antibodies.

  • Incubate with a biotinylated secondary antibody followed by streptavidin-HRP.

  • Develop the signal with a chromogen substrate (e.g., DAB).

  • Counterstain with hematoxylin and mount the slides.

  • Quantify the number of positive cells or the staining intensity.

Data Presentation:

TreatmentKi67 Positive Cells/HPFCD31 Positive Vessels/HPFNuclear YAP Positive Cells (%)
Vehicle Control
This compound

Conclusion

The experimental workflow and detailed protocols provided in these application notes offer a robust framework for investigating the therapeutic potential of this compound in tissue repair. By systematically evaluating its effects from the cellular to the tissue level, researchers can gain valuable insights into its mechanism of action and efficacy, paving the way for its potential translation into clinical applications for regenerative medicine.

References

Troubleshooting & Optimization

Troubleshooting NIBR-LTSi solubility issues in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NIBR-LTSi. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally active small molecule inhibitor of the Large Tumor Suppressor (LATS) kinases 1 and 2.[1][2] LATS kinases are core components of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[3] By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional co-activator Yes-associated protein (YAP).[4][5] Unphosphorylated YAP can then translocate to the nucleus, where it binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and stemness.[6][7]

Q2: What are the primary applications of this compound in research?

This compound is primarily used to study the biological roles of the Hippo-YAP signaling pathway. Its ability to activate YAP signaling makes it a valuable tool for research in areas such as:

  • Tissue regeneration and repair[6][8]

  • Stem cell biology, including the promotion of stem cell proliferation and maintenance of stemness[4][6]

  • Cancer biology, to understand the effects of YAP activation in various cancer models.

Q3: What are the solubility characteristics of this compound?

This compound is a hydrophobic compound with low aqueous solubility. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and has some solubility in ethanol.[8] Due to its low solubility in aqueous solutions, precipitation in cell culture media is a common issue that requires careful handling and preparation of working solutions.

Troubleshooting Guide: this compound Solubility Issues in Culture Media

This guide addresses the common challenge of this compound precipitation in cell culture media.

Issue 1: A precipitate forms immediately after adding the this compound stock solution to the culture medium.

This "crashing out" effect is often due to the rapid solvent shift from a high-concentration organic stock (like DMSO) to the aqueous environment of the culture medium.

Potential CauseRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its solubility limit. Lower the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media and conditions.
Improper Dilution Technique Rapidly adding the concentrated stock to the media creates localized high concentrations, triggering precipitation. Pre-warm the media to 37°C. Add the this compound stock solution dropwise while gently swirling the media to ensure rapid and even distribution. Prepare an intermediate dilution in pre-warmed media before adding to the final culture volume.
Concentrated Stock Solution Using a very high concentration stock solution necessitates adding a very small volume, which can be difficult to disperse evenly. Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to the media, but can aid in dispersion. Ensure the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%).

Issue 2: A precipitate or cloudiness appears in the culture vessel hours or days after treatment.

This delayed precipitation can be due to compound instability or changes in the media over time.

Potential CauseRecommended Solution
Compound Instability This compound may have limited stability in the aqueous, 37°C environment of the cell culture incubator. Perform media changes with freshly prepared this compound-containing media every 24-48 hours.
Interaction with Media Components Components in the serum or basal media may interact with this compound over time, reducing its solubility. Consider reducing the serum concentration if your experiment allows. Test the solubility of this compound in different basal media formulations.
Media Evaporation Evaporation from the culture vessel can increase the concentration of this compound, leading to precipitation. Ensure proper humidification in the incubator. Use culture dishes with tight-fitting lids or seal plates with gas-permeable film for long-term experiments.

Data Summary Tables

Table 1: this compound Solubility Data

SolventMaximum ConcentrationNotes
DMSO 100 mg/mL (324.28 mM)[4]Ultrasonic assistance may be needed for complete dissolution. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility.[8][9]
Ethanol 15 mg/mL[8]
Water Insoluble[8]

Table 2: this compound In Vitro Activity

AssayCell LineParameterValue
LATS Kinase Inhibition-IC₅₀1.4 nM[1][2]
YAP Phosphorylation InhibitionJHH5IC₅₀2.16 µM[4]
YAP Signaling Activation-EC₅₀1.0 - 2.7 µM[2]
Liver Organoid Formation-EC₅₀0.35 µM[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM in DMSO):

    • This compound has a molecular weight of 308.38 g/mol .

    • To prepare a 10 mM stock solution, dissolve 3.08 mg of this compound powder in 1 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. If needed, briefly sonicate the solution in a water bath.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Stock Solution Storage:

    • Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[4][9]

  • Working Solution Preparation:

    • Pre-warm your complete cell culture medium to 37°C.

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • It is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM, you can first prepare an intermediate dilution of 1 mM in pre-warmed media.

    • Add the this compound stock or intermediate dilution dropwise to the pre-warmed media while gently swirling.

    • Ensure the final DMSO concentration in the culture media is below the toxic level for your cell line (typically ≤ 0.5%).

Protocol 2: Western Blot for YAP Phosphorylation

  • Cell Seeding and Treatment:

    • Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow the cells to adhere and grow overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., 0.1 - 10 µM) for a specified duration (e.g., 2 hours).[4] Include a DMSO-only vehicle control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-YAP (Ser127) and total YAP overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

NIBR_LTSi_Signaling_Pathway cluster_0 Hippo Pathway (Active) cluster_1 This compound Action cluster_2 YAP Activation MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_p p-YAP LATS1_2->YAP_p phosphorylates YAP_dephospho YAP YAP_cyto Cytoplasmic Sequestration (14-3-3 binding) YAP_p->YAP_cyto Degradation Degradation YAP_p->Degradation NIBR_LTSi This compound NIBR_LTSi->LATS1_2 inhibits YAP_nuc Nuclear Translocation YAP_dephospho->YAP_nuc TEAD TEAD YAP_nuc->TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression promotes

Caption: this compound inhibits LATS1/2, preventing YAP phosphorylation and promoting its nuclear translocation and activity.

Troubleshooting_Workflow cluster_Immediate Troubleshooting Immediate Precipitation cluster_Delayed Troubleshooting Delayed Precipitation Start This compound Precipitation in Culture Media Q1 Precipitation Timing? Start->Q1 Immediate Immediate Precipitation Q1->Immediate Immediately Delayed Delayed Precipitation Q1->Delayed After Incubation A1 Lower Final Concentration Immediate->A1 A2 Improve Dilution Technique (pre-warm media, dropwise addition) Immediate->A2 A3 Use Less Concentrated Stock Immediate->A3 B1 Perform Regular Media Changes Delayed->B1 B2 Optimize Media Composition (e.g., reduce serum) Delayed->B2 B3 Ensure Proper Humidification Delayed->B3 end_node Clear Solution & Reproducible Results A1->end_node A2->end_node A3->end_node B1->end_node B2->end_node B3->end_node

Caption: A workflow for troubleshooting this compound precipitation issues in cell culture media.

References

NIBR-LTSi Technical Support Center: Troubleshooting and FAQs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing NIBR-LTSi, a selective and potent LATS kinase inhibitor. This compound activates the YAP signaling pathway by inhibiting LATS1/2, thereby preventing the phosphorylation of YAP and promoting its nuclear translocation.[1][2][3] This activity has significant implications for research in tissue regeneration, stem cell biology, and oncology. However, like any targeted inhibitor, understanding its potential off-target effects and optimizing experimental conditions are crucial for obtaining reliable and reproducible data. This guide addresses common questions and troubleshooting scenarios to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of the Large Tumor Suppressor (LATS) kinases 1 and 2.[1][2] LATS kinases are key components of the Hippo signaling pathway. By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional co-activator Yes-associated protein (YAP). Unphosphorylated YAP can then translocate into the nucleus, where it binds to TEAD transcription factors to regulate the expression of genes involved in cell proliferation and survival.

Q2: What are the known on-target effects of this compound in vitro and in vivo?

A2: In vitro, this compound has been shown to promote the proliferation and maintain the stemness of tissue stem cells, while blocking their differentiation.[1][3] It is also effective in expanding organoids derived from various mouse and human tissues.[1][3] In vivo, this compound has been demonstrated to accelerate the initiation of liver regeneration following partial hepatectomy in mice.[1][3]

Q3: What are the potential off-target effects or toxicities associated with this compound?

A3: Prolonged systemic inhibition of LATS kinases by this compound has been associated with adverse effects in the gut and kidney.[2] Additionally, it can lead to increased proliferation and cell dedifferentiation in multiple organs, which may limit its therapeutic potential in long-term applications.[1][3] The precise molecular mechanisms underlying the gut and kidney toxicity are still under investigation but are thought to be related to the disruption of the delicate balance of cell proliferation and differentiation in these tissues.

Q4: How does YAP activation by this compound lead to cell dedifferentiation?

A4: The activation of YAP is known to play a critical role in maintaining stem cell pluripotency and can suppress cell differentiation.[4][5] Elevated YAP levels are observed during the reprogramming of induced pluripotent stem cells (iPSCs), and its overexpression can prevent embryonic stem cell differentiation.[4] By sustaining YAP activity, this compound may push cells towards a more progenitor-like or stem-like state, effectively causing dedifferentiation.[6][7] This is a critical consideration for in vivo studies where maintaining cellular identity is essential.

Data Summary

This compound Potency and Activity
ParameterValueCell Line/SystemReference
Biochemical IC50 (LATS1/2) 1.4 nMCaliper AssayN/A
Cellular IC50 (pYAP reduction) 2.16 µMJHH5 cellsN/A
Effective Concentration (Organoid formation) 0.35 µMLiver organoidsN/A

Note: IC50 values can vary depending on the specific assay conditions and cell type used.

Experimental Protocols & Troubleshooting

General Guidelines for In Vitro Use of this compound

Reagent Preparation:

  • Reconstitution: Reconstitute lyophilized this compound in DMSO to create a stock solution of 10 mM.

  • Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Working Dilution: On the day of the experiment, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Typical Experimental Conditions:

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth during the course of the experiment.

  • Treatment Concentration: The effective concentration of this compound can vary between cell types. A typical starting range is 0.1 µM to 10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

  • Incubation Time: The time required to observe an effect will depend on the endpoint being measured. For signaling pathway studies (e.g., pYAP levels), a few hours of incubation may be sufficient. For proliferation or differentiation assays, longer incubation times (24-72 hours or more) may be necessary.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
No effect on pYAP levels 1. Insufficient concentration of this compound. 2. Short incubation time. 3. Cell line is not responsive. 4. Degraded inhibitor.1. Perform a dose-response experiment to determine the optimal concentration. 2. Increase the incubation time (e.g., 2, 4, 8, 24 hours). 3. Confirm that the cell line expresses LATS1/2 and YAP. 4. Use a fresh aliquot of this compound.
High cell toxicity/death 1. This compound concentration is too high. 2. High DMSO concentration. 3. Prolonged treatment duration.1. Lower the concentration of this compound. 2. Ensure the final DMSO concentration is below 0.1%. 3. Reduce the incubation time or use a lower, more frequent dosing schedule.
Inconsistent results 1. Variability in cell density at the time of treatment. 2. Inconsistent inhibitor concentration. 3. Passage number of cells.1. Ensure consistent cell seeding density across all experiments. 2. Prepare fresh dilutions of this compound for each experiment. 3. Use cells within a consistent and low passage number range.
Unexpected changes in cell morphology 1. On-target effect of YAP activation (dedifferentiation). 2. Off-target effects.1. Monitor for changes in stemness markers to confirm dedifferentiation. 2. If possible, perform a washout experiment to see if the morphology reverts. Consider using a lower concentration or shorter treatment time.

Visualizing the Mechanism and Workflow

To aid in understanding the experimental workflow and the underlying signaling pathway, the following diagrams have been generated.

NIBR_LTSi_Mechanism cluster_0 Hippo Pathway (Active) cluster_1 Hippo Pathway (Inhibited by this compound) MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP_p p-YAP (Inactive) LATS1_2->YAP_p P Cytoplasm Cytoplasm NIBR_LTSi This compound LATS1_2_i LATS1/2 NIBR_LTSi->LATS1_2_i YAP YAP (Active) Nucleus Nucleus YAP->Nucleus Translocation TEAD TEAD YAP->TEAD Binds Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression

Caption: Mechanism of this compound action on the Hippo signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO (10 mM) Aliquot Aliquot and Store at -20°C/-80°C Reconstitute->Aliquot Prepare_Working Prepare Working Solution in Culture Medium Aliquot->Prepare_Working Seed_Cells Seed Cells Treat_Cells Treat Cells with this compound (0.1 - 10 µM) Prepare_Working->Treat_Cells Incubate Incubate (Time varies by assay) Treat_Cells->Incubate Western_Blot Western Blot (pYAP, YAP) Incubate->Western_Blot Proliferation_Assay Proliferation Assay Incubate->Proliferation_Assay Differentiation_Assay Differentiation Assay Incubate->Differentiation_Assay

Caption: General experimental workflow for in vitro studies using this compound.

Troubleshooting_Logic Start Problem Encountered No_Effect No Effect Observed Start->No_Effect Toxicity High Toxicity Start->Toxicity Inconsistent Inconsistent Results Start->Inconsistent Concentration Check Concentration No_Effect->Concentration Incubation Check Incubation Time No_Effect->Incubation Cell_Line Verify Cell Line No_Effect->Cell_Line Reagent_Quality Check Reagent Quality No_Effect->Reagent_Quality Toxicity->Concentration DMSO_Control Check DMSO Control Toxicity->DMSO_Control Seeding_Density Standardize Seeding Density Inconsistent->Seeding_Density Passage_Number Control Passage Number Inconsistent->Passage_Number Dose_Response Perform Dose-Response Concentration->Dose_Response

Caption: A logical flow diagram for troubleshooting common experimental issues.

References

Technical Support Center: Optimizing NIBR-LTSi Concentration to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of NIBR-LTSi, a selective LATS kinase inhibitor. The information provided aims to help users minimize potential cytotoxic effects while maximizing the desired biological activity in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase (LATS) with an IC50 of 1.4 nM. It functions by inhibiting LATS kinase, which in turn activates YAP signaling.[1] This activation promotes the proliferation and maintenance of stemness in various tissue stem cells and can accelerate liver regeneration.[2][3]

Q2: What are the typical effective concentrations of this compound in cell culture?

A2: The effective concentration of this compound can vary depending on the cell type and the desired biological outcome. Here are some reported values:

  • YAP Signaling Activation: EC50 of 1.0 - 2.7 μM.

  • Inhibition of YAP phosphorylation in JHH5 cells: IC50 of 2.16 μM.[1]

  • Liver Organoid Formation: EC50 of 0.35 μM.

It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Has cytotoxicity been observed with this compound?

A3: While specific cytotoxicity data such as CC50 (50% cytotoxic concentration) or GI50 (50% growth inhibition) values for this compound are not widely published, prolonged systemic inhibition of LATS kinase has been associated with adverse effects in the gut and kidney in vivo.[3] This suggests that at higher concentrations or with extended exposure, this compound may exhibit cytotoxic effects. Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific experimental system.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound has a molecular weight of 308.39 g/mol and is soluble in DMSO up to 100 mM.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: What is the recommended starting concentration range for a cytotoxicity assay with this compound?

A5: For a new experiment, it is advisable to test a broad range of concentrations to determine the cytotoxic profile. A suggested starting range is from 0.01 µM to 100 µM. This wide range will help to identify the concentration at which cytotoxicity is first observed and to determine a concentration that is effective for your desired biological outcome without causing significant cell death.

Troubleshooting Guide

This guide addresses potential issues you might encounter when using this compound in your experiments, with a focus on minimizing cytotoxicity.

Issue Potential Cause Recommended Solution
High levels of cell death observed at expected effective concentrations. Inhibitor concentration is too high for the specific cell line. Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a wide range of concentrations and select the lowest concentration that gives the desired biological effect.
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to achieve the desired effect.
Solvent toxicity. Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control (media with the same final DMSO concentration as your highest this compound concentration).
Off-target effects. Use the lowest effective concentration of this compound. Consider using a second LATS kinase inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition. Perform kinome profiling to identify potential off-target interactions.[4][5][6]
Inconsistent or unexpected experimental results. Inhibitor instability. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Activation of compensatory signaling pathways. Use techniques like Western blotting to investigate the activation of known compensatory pathways in response to LATS kinase inhibition.
High background in MTT/XTT assays. Direct reduction of the tetrazolium salt by this compound. Test this compound in a cell-free system by adding it to the culture medium with the MTT/XTT reagent. If a color change occurs, this compound is directly reducing the reagent. Consider using an alternative viability assay that measures a different cellular parameter, such as an LDH release assay (for cytotoxicity) or a resazurin-based assay (for viability).[7]
Contamination of culture medium. Use fresh, high-quality reagents and media. Consider using a serum-free medium during the assay incubation.
Phenol (B47542) red interference. Use phenol red-free medium for the assay.[7]

Data Presentation

Table 1: Reported Potency of this compound

Parameter Value Assay/System
LATS Kinase Inhibition (IC50) 1.4 nMBiochemical Assay
YAP Signaling Activation (EC50) 1.0 - 2.7 µMCell-based Assay
YAP Phosphorylation Inhibition (IC50) 2.16 µMJHH5 cells
Liver Organoid Formation (EC50) 0.35 µMOrganoid Culture

Data sourced from Tocris Bioscience and MedChemExpress.[1]

Experimental Protocols

Protocol: Determination of this compound Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic concentration of this compound in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: a. Trypsinize and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. b. Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. e. Gently mix on an orbital shaker for 15-30 minutes.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8] b. Normalize the absorbance readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the CC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_Hippo Hippo Pathway cluster_Nucleus Nucleus LATS1/2 LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylation p-YAP/TAZ p-YAP/TAZ TEAD TEAD YAP/TAZ->TEAD co-activation Cytoplasmic Sequestration Cytoplasmic Sequestration p-YAP/TAZ->Cytoplasmic Sequestration Proteasomal Degradation Proteasomal Degradation p-YAP/TAZ->Proteasomal Degradation Gene Transcription Gene Transcription TEAD->Gene Transcription promotes This compound This compound This compound->LATS1/2 inhibition

Caption: this compound inhibits LATS1/2, preventing YAP/TAZ phosphorylation and promoting gene transcription.

Experimental_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_NIBR_LTSi Treat with this compound serial dilutions Incubate_24h->Treat_NIBR_LTSi Incubate_Exposure Incubate for desired exposure time (24-72h) Treat_NIBR_LTSi->Incubate_Exposure Add_MTT Add MTT reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine CC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Troubleshooting_Logic High_Cytotoxicity High Cytotoxicity Observed? Check_Concentration Is concentration optimized? High_Cytotoxicity->Check_Concentration Yes Optimal_Conditions Optimal Conditions High_Cytotoxicity->Optimal_Conditions No Reduce_Concentration Perform dose-response and reduce concentration Check_Concentration->Reduce_Concentration No Check_Exposure_Time Is exposure time minimized? Check_Concentration->Check_Exposure_Time Yes Reduce_Concentration->Check_Exposure_Time Reduce_Exposure Reduce incubation time Check_Exposure_Time->Reduce_Exposure No Check_Solvent_Toxicity Is solvent toxicity controlled? Check_Exposure_Time->Check_Solvent_Toxicity Yes Reduce_Exposure->Check_Solvent_Toxicity Run_Vehicle_Control Run vehicle control Check_Solvent_Toxicity->Run_Vehicle_Control No Consider_Off_Target Consider off-target effects Check_Solvent_Toxicity->Consider_Off_Target Yes Run_Vehicle_Control->Consider_Off_Target Consider_Off_Target->Optimal_Conditions

Caption: Decision tree for troubleshooting high cytotoxicity with this compound.

References

Technical Support Center: Mitigating NIBR-LTSi-Induced Cell Dedifferentiation in Organoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cell dedifferentiation in organoids induced by the LATS kinase inhibitor, NIBR-LTSi.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect organoids?

A1: this compound is a potent and selective small-molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[1][2] By inhibiting LATS kinases, this compound activates the transcriptional co-activator YAP (Yes-associated protein), a key component of the Hippo signaling pathway.[1][2] This activation promotes the proliferation of stem and progenitor cells within organoids, leading to their expansion. However, sustained YAP activation also blocks differentiation, resulting in a loss of mature cell types and a dedifferentiated state.[1]

Q2: Why is my organoid culture showing a cystic and undifferentiated morphology after this compound treatment?

A2: The cystic and undifferentiated morphology is a known consequence of sustained LATS kinase inhibition and subsequent YAP activation.[1] this compound promotes the expansion of progenitor cells while simultaneously preventing them from differentiating into mature, specialized cell types that would normally form more complex structures.

Q3: Is the dedifferentiation induced by this compound reversible?

A3: Yes, the dedifferentiated state induced by this compound is generally reversible. By withdrawing this compound from the culture medium and providing an appropriate differentiation-promoting environment, organoids can be guided to differentiate and regain a more mature phenotype.

Q4: What are the key signaling pathways to consider when trying to mitigate this compound-induced dedifferentiation?

A4: The primary pathway to consider is the Hippo-YAP pathway, which is directly targeted by this compound. To counteract the effects of YAP activation, it is crucial to modulate other key developmental signaling pathways that promote differentiation, such as the Wnt and Bone Morphogenetic Protein (BMP) signaling pathways. The specific strategy will depend on the organoid type.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound and strategies to mitigate dedifferentiation.

Problem Possible Cause Suggested Solution
Organoids are exclusively cystic and lack mature cell markers. Prolonged exposure to this compound is maintaining a proliferative, undifferentiated state.Implement a mitigation strategy involving this compound withdrawal and the introduction of a differentiation cocktail. Refer to the detailed protocols below for intestinal and liver organoids.
Organoids fail to redifferentiate after this compound withdrawal. The differentiation medium is not optimal for the specific organoid type or the organoids have been in a proliferative state for too long.Optimize the differentiation cocktail. For intestinal organoids, consider modulating Wnt and BMP signaling. For liver organoids, growth factors like HGF and Oncostatin M are crucial. Ensure the base medium is appropriate for differentiation. It's also possible that prolonged, high-concentration exposure to this compound has led to a more stable progenitor state that is harder to reverse. Consider reducing the initial this compound concentration or the duration of treatment in future experiments.
High variability in differentiation efficiency across organoids. Inconsistent this compound withdrawal and/or uneven exposure to differentiation factors. Heterogeneity within the organoid population.Ensure complete removal of this compound-containing medium. Gently agitate the culture plate after adding the differentiation medium to ensure even distribution. If heterogeneity is a major issue, consider single-cell-derived organoid cultures for more uniform populations.
Loss of organoid viability after switching to differentiation medium. Abrupt change in culture conditions can induce stress and apoptosis.Gradually wean the organoids off this compound over a day or two by performing partial medium changes with this compound-free medium. Ensure the differentiation medium contains appropriate basal nutrients and supplements to support cell survival.
Suspected off-target effects of this compound. While this compound is highly selective for LATS kinases, off-target effects on other kinases could contribute to the observed phenotype.If unexpected phenotypes arise that cannot be explained by YAP activation, consider performing a kinase inhibitor profiling screen to identify potential off-target interactions. Compare the phenotype with that of other LATS kinase inhibitors.

Data Presentation: Quantitative Analysis of Differentiation Marker Expression

The following tables summarize representative quantitative data on the expression of key differentiation markers in intestinal and liver organoids, comparing this compound-treated cultures with those that have undergone a mitigation protocol.

Table 1: Relative mRNA Expression of Differentiation Markers in Human Intestinal Organoids

GeneFunctionThis compound (Expansion)Mitigation Protocol (Differentiation)Fold Change (Mitigation vs. Expansion)
LGR5Stem Cell MarkerHighLow~0.1
MUC2Goblet Cell MarkerLowHigh~15
ALPIEnterocyte MarkerLowHigh~25
CHGAEnteroendocrine Cell MarkerLowHigh~10
LYZPaneth Cell MarkerLowHigh~20

Table 2: Relative Protein Expression of Differentiation Markers in Human Liver Organoids

ProteinFunctionThis compound (Expansion)Mitigation Protocol (Differentiation)Fold Change (Mitigation vs. Expansion)
SOX9Progenitor Cell MarkerHighLow~0.2
ALBHepatocyte MarkerLowHigh~30
AATHepatocyte MarkerLowHigh~25
KRT19Cholangiocyte MarkerLowHigh~18

Experimental Protocols

Protocol 1: Mitigation of Dedifferentiation in Human Intestinal Organoids

This protocol describes the withdrawal of this compound and subsequent induction of differentiation by modulating Wnt and BMP signaling pathways.

Materials:

  • Established human intestinal organoid culture expanded in the presence of this compound.

  • Basal medium (e.g., Advanced DMEM/F12)

  • Noggin

  • R-spondin1

  • EGF

  • Wnt3a

  • BMP4

  • Y-27632 (ROCK inhibitor)

  • Matrigel

Procedure:

  • This compound Withdrawal:

    • Carefully aspirate the this compound-containing expansion medium from the organoid culture.

    • Wash the organoids twice with 1 mL of basal medium to ensure complete removal of this compound.

  • Initiation of Differentiation:

    • Prepare the differentiation medium: Basal medium supplemented with Noggin (100 ng/mL) and R-spondin1 (500 ng/mL). For directed differentiation towards enterocytes and goblet cells, include BMP4 (50 ng/mL) and withdraw Wnt3a.

    • Add 500 µL of differentiation medium to each well. For the first 24 hours, supplement the medium with Y-27632 (10 µM) to prevent anoikis.

  • Maintenance of Differentiating Cultures:

    • Replace the differentiation medium every 2-3 days.

    • Monitor the organoids for morphological changes, such as the appearance of budding structures and a more complex, multi-layered epithelium.

  • Assessment of Differentiation:

    • After 5-7 days of differentiation, harvest the organoids for analysis.

    • Assess the expression of differentiation markers using qPCR (Table 1), immunofluorescence staining for proteins like MUC2 and Villin, or single-cell RNA sequencing.

Protocol 2: Mitigation of Dedifferentiation in Human Liver Organoids

This protocol outlines the withdrawal of this compound and the induction of hepatic differentiation using a growth factor cocktail.

Materials:

  • Established human liver organoid culture expanded in the presence of this compound.

  • Basal medium (e.g., Williams' E Medium)

  • Hepatocyte Growth Factor (HGF)

  • Oncostatin M (OSM)

  • Dexamethasone

  • Matrigel

Procedure:

  • This compound Withdrawal:

    • Aspirate the this compound-containing expansion medium.

    • Wash the organoids twice with 1 mL of basal medium.

  • Initiation of Differentiation:

    • Prepare the hepatic differentiation medium: Basal medium supplemented with HGF (20 ng/mL), Oncostatin M (10 ng/mL), and Dexamethasone (100 nM).

    • Add 500 µL of differentiation medium to each well.

  • Maintenance of Differentiating Cultures:

    • Change the differentiation medium every 2-3 days.

    • Observe the organoids for changes in morphology, such as the formation of hepatocyte-like cells with a more polygonal shape and granular cytoplasm.

  • Assessment of Differentiation:

    • Harvest the organoids after 7-10 days of differentiation.

    • Analyze the expression of hepatic markers using qPCR, immunofluorescence for proteins like Albumin (ALB) and Alpha-1-antitrypsin (AAT), and functional assays such as albumin secretion.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Hippo_Signaling_Pathway cluster_0 Hippo Signaling Cascade cluster_1 This compound Action cluster_2 YAP/TAZ Regulation cluster_3 Transcriptional Regulation MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ_p p-YAP/TAZ (Cytoplasmic) LATS1_2->YAP_TAZ_p phosphorylates MOB1 MOB1 MOB1->LATS1_2 NIBR_LTSi This compound NIBR_LTSi->LATS1_2 inhibits Degradation Ubiquitination & Degradation YAP_TAZ_p->Degradation YAP_TAZ YAP/TAZ (Nuclear) TEAD TEAD YAP_TAZ->TEAD Proliferation Progenitor Proliferation TEAD->Proliferation Dedifferentiation Block of Differentiation TEAD->Dedifferentiation

Caption: this compound inhibits LATS1/2, preventing YAP/TAZ phosphorylation and promoting nuclear translocation, leading to cell proliferation and a block in differentiation.

Mitigation_Workflow Start Organoids in This compound Medium (Dedifferentiated State) Wash Withdraw this compound & Wash Organoids Start->Wash Differentiate Add Differentiation Medium (e.g., Wnt/BMP modulation or hepatic growth factors) Wash->Differentiate Culture Culture for 5-10 days (Medium Change every 2-3 days) Differentiate->Culture Analyze Assess Differentiation (qPCR, IF, scRNA-seq) Culture->Analyze Result Mature, Differentiated Organoids Analyze->Result

Caption: Workflow for mitigating this compound-induced dedifferentiation in organoids.

Troubleshooting_Logic Problem Problem: Organoids Remain Undifferentiated After Mitigation Protocol Cause1 Possible Cause 1: Suboptimal Differentiation Medium Problem->Cause1 Cause2 Possible Cause 2: Prolonged Proliferative State Problem->Cause2 Cause3 Possible Cause 3: Incomplete this compound Withdrawal Problem->Cause3 Solution1 Solution: Optimize differentiation cocktail (e.g., adjust Wnt/BMP levels, test different growth factors) Cause1->Solution1 Solution2 Solution: Reduce initial this compound concentration or duration of treatment Cause2->Solution2 Solution3 Solution: Increase washing steps after withdrawal Cause3->Solution3

Caption: Troubleshooting logic for failure to redifferentiate organoids after this compound treatment.

References

Stability of NIBR-LTSi in solution under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of the selective LATS kinase inhibitor, NIBR-LTSi, in solution. Adherence to proper storage and handling protocols is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be stored at low temperatures. Based on supplier recommendations, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: How should I prepare this compound solutions for in vitro and in vivo experiments?

A2: For in vitro studies, a stock solution is typically prepared in DMSO.[2][4] For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use.[1] A common vehicle for oral administration involves a multi-step dissolution process, for example, diluting a DMSO stock solution with agents like PEG300, Tween-80, and saline to create a stable formulation.[1]

Q3: What should I do if I observe precipitation in my this compound solution?

A3: Precipitation can occur, especially when diluting a DMSO stock solution into aqueous buffers for working solutions. If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] However, ensure that the temperature and duration of heating are minimal to prevent potential degradation of the compound. It is also crucial to verify the solubility of this compound in your specific experimental buffer system.

Q4: How does this compound exert its biological effect?

A4: this compound is a selective inhibitor of the LATS (Large Tumor Suppressor) kinases.[4][5][6] By inhibiting LATS, it prevents the phosphorylation of YAP (Yes-associated protein).[5][7] This leads to the activation of YAP signaling, which promotes tissue stem cell expansion, proliferation, and regeneration.[5][6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments 1. Improper storage of stock solution (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles). 2. Degradation of this compound in the working solution. 3. Incorrect dilution or final concentration.1. Prepare fresh stock solution from powder. Aliquot and store at -80°C for long-term use. 2. Prepare working solutions fresh for each experiment. 3. Verify all calculations and pipetting steps.
Precipitation upon dilution into aqueous media 1. Low solubility of this compound in the aqueous buffer. 2. The concentration of this compound exceeds its solubility limit in the final solution.1. Increase the percentage of DMSO or use a different co-solvent if compatible with your experimental system. 2. Perform a solubility test to determine the maximum soluble concentration in your specific buffer. 3. Gentle warming or sonication may help redissolve the compound.
Inconsistent experimental results 1. Variability in the age or storage conditions of the this compound solution. 2. Degradation of the compound over time.1. Use a consistent protocol for solution preparation and storage. 2. Perform a stability assessment of your stock solution to determine its viability over time (see Experimental Protocols section).

Stability Data Summary

The following tables summarize the recommended storage conditions for this compound as provided by suppliers. Researchers are encouraged to perform their own stability studies to validate these recommendations for their specific experimental setups.

Table 1: Stability of this compound Powder

Storage TemperatureRecommended Duration
-20°C3 years[2]
4°C2 years[2]

Table 2: Stability of this compound in DMSO Stock Solution

Storage TemperatureRecommended Duration
-80°C6 months[1][2]
-20°C1 month[1][2][3]

Experimental Protocols

Protocol 1: General Procedure for Assessing Chemical Stability of this compound by HPLC

This protocol provides a general framework for assessing the chemical integrity of this compound in solution over time.

  • Preparation of Standards: Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). Create a calibration curve by preparing a series of dilutions from the fresh stock.

  • Sample Preparation and Storage:

    • Prepare a batch of this compound stock solution in DMSO.

    • Aliquot the solution into multiple vials.

    • Store the aliquots under different conditions (e.g., -80°C, -20°C, 4°C, room temperature).

  • Time-Point Analysis: At designated time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

  • HPLC Analysis:

    • Dilute the stored samples and the freshly prepared standards to a suitable concentration for HPLC analysis.

    • Analyze the samples using a reverse-phase HPLC system with a suitable C18 column. The mobile phase could consist of a gradient of acetonitrile (B52724) and water with 0.1% formic acid, but this should be optimized.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.

  • Data Analysis:

    • Compare the peak area of this compound in the stored samples to the initial (time 0) sample and the calibration curve.

    • Calculate the percentage of this compound remaining at each time point.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Functional Assessment of this compound Stability using a Cell-Based YAP Signaling Assay

This protocol assesses the biological activity of stored this compound solutions.

  • Cell Culture: Culture a cell line known to respond to YAP signaling (e.g., JHH5 cells).[2]

  • Sample Preparation: On the day of the assay, retrieve this compound aliquots stored under different conditions and for various durations.

  • Cell Treatment: Treat the cells with a range of concentrations of the stored this compound samples. Include a freshly prepared this compound solution as a positive control.

  • Endpoint Analysis: After an appropriate incubation period (e.g., 2 hours), lyse the cells and analyze the phosphorylation status of YAP by Western blot or a suitable immunoassay. A decrease in YAP phosphorylation indicates this compound activity.

  • Data Analysis: Compare the dose-response curves of the stored this compound samples to that of the freshly prepared sample. A rightward shift in the EC50 value for the stored samples would indicate a loss of biological activity.

Visualizations

NIBR_LTSi_Signaling_Pathway This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LATS LATS Kinase YAP YAP LATS->YAP Phosphorylates pYAP p-YAP (Inactive) YAP->pYAP YAP_nuc YAP YAP->YAP_nuc Translocates pYAP->LATS pYAP->YAP_nuc Blocked NIBR_LTSi This compound NIBR_LTSi->LATS Inhibits TEAD TEAD YAP_nuc->TEAD Binds TargetGenes Target Gene Expression TEAD->TargetGenes Activates

Caption: this compound inhibits LATS kinase, preventing YAP phosphorylation and promoting its nuclear translocation.

Stability_Testing_Workflow This compound Stability Testing Workflow cluster_analysis Analysis Methods start Prepare this compound Stock Solution in DMSO aliquot Aliquot into Single-Use Vials start->aliquot storage Store Aliquots under Different Conditions (-80°C, -20°C, 4°C, RT) aliquot->storage timepoint Analyze at Designated Time Points (T=0, 1W, 1M, 3M, 6M) storage->timepoint hplc Chemical Stability (HPLC) - Measure % remaining - Detect degradation products timepoint->hplc Assess functional Functional Stability (Cell Assay) - Measure YAP phosphorylation - Determine EC50 shift timepoint->functional Assess end Determine Shelf-Life and Optimal Storage Conditions hplc->end functional->end

Caption: Workflow for assessing the chemical and functional stability of this compound solutions.

References

Technical Support Center: Overcoming Resistance to NIBR-LTSi Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential resistance to NIBR-LTSi treatment in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of the Large Tumor Suppressor Kinase (LATS) with an IC50 of 1.4 nM.[1] It functions by inhibiting LATS1/2, core regulators of the Hippo-YAP signaling pathway.[2] This inhibition prevents the phosphorylation of Yes-associated protein (YAP), leading to its nuclear translocation and activation of downstream signaling cascades that promote cell proliferation and expansion of tissue stem cells.[2][3][4][5][6]

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are still an emerging area of research, potential mechanisms can be extrapolated from general principles of resistance to kinase inhibitors:

  • Alterations in the Drug Target: Secondary mutations in the LATS1/2 kinases could alter the binding affinity of this compound, reducing its inhibitory effect.

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of the Hippo-YAP pathway.[7][8] Examples include the activation of the PI3K/Akt or MAPK/ERK pathways.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[9][10]

  • Histological Transformation: In some cases, cancer cells can undergo changes in their fundamental characteristics, such as epithelial-to-mesenchymal transition (EMT), which can confer resistance to targeted therapies.[11]

Q3: How can I experimentally confirm if my cells have developed resistance to this compound?

To confirm resistance, you can perform a dose-response assay to compare the IC50 value of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is indicative of resistance.

Troubleshooting Guide

Issue 1: Decreased or Loss of this compound Efficacy

Potential Cause 1: Suboptimal Compound Stability or Activity

  • Troubleshooting:

    • Ensure proper storage of this compound according to the manufacturer's instructions to maintain its stability.

    • Prepare fresh working solutions of this compound for each experiment.

    • Verify the final concentration of the compound in your cell culture medium.

Potential Cause 2: Development of Acquired Resistance

  • Troubleshooting:

    • Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. Compare this to the parental cell line.

    • Investigate Bypass Pathways: Use Western blotting or other protein analysis techniques to examine the activation status of key proteins in parallel signaling pathways (e.g., p-Akt, p-ERK).

    • Assess Drug Efflux: Utilize efflux pump inhibitors, such as verapamil (B1683045) or tariquidar, in combination with this compound to see if sensitivity is restored.[10]

Issue 2: Inconsistent Results Between Experiments

Potential Cause 1: Cell Line Heterogeneity

  • Troubleshooting:

    • Perform single-cell cloning to establish a homogenous population of cells for your experiments.

    • Regularly perform cell line authentication to ensure the identity and purity of your cell line.

Potential Cause 2: Variability in Experimental Conditions

  • Troubleshooting:

    • Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations.

    • Ensure consistent cell culture conditions (e.g., temperature, CO2 levels, humidity).

Experimental Protocols

Protocol 1: Determination of IC50 Value using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation of key signaling proteins.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-YAP, YAP, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental Cell LineThis compound1.5-
Resistant Sub-line 1This compound15.210.1
Resistant Sub-line 2This compound25.817.2

Visualizations

NIBR_LTSi_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds LATS1_2 LATS1/2 Receptor->LATS1_2 Activates YAP YAP LATS1_2->YAP Phosphorylates pYAP p-YAP (Inactive) YAP->pYAP Inactivation YAP_nuc YAP YAP->YAP_nuc Translocates NIBR_LTSi This compound NIBR_LTSi->LATS1_2 Inhibits TEAD TEAD YAP_nuc->TEAD Binds Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes Activates

Caption: this compound inhibits LATS1/2, preventing YAP phosphorylation and promoting its nuclear translocation and activity.

Resistance_Workflow Start Cells show decreased sensitivity to this compound Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Bypass_Pathways Analyze Bypass Pathways (Western Blot for p-Akt, p-ERK) Investigate_Mechanism->Bypass_Pathways Activation of alternate pathways? Drug_Efflux Assess Drug Efflux (Use Efflux Pump Inhibitors) Investigate_Mechanism->Drug_Efflux Increased efflux? Target_Mutation Sequence LATS1/2 for mutations Investigate_Mechanism->Target_Mutation Target mutation? Combination_Therapy Rational Combination Therapy Bypass_Pathways->Combination_Therapy Drug_Efflux->Combination_Therapy Target_Mutation->Combination_Therapy

Caption: A workflow for troubleshooting and overcoming this compound resistance.

References

Best practices for washing out NIBR-LTSi from cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for washing out NIBR-LTSi from cell cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). LATS1/2 are key components of the Hippo signaling pathway, which plays a crucial role in regulating organ size, tissue homeostasis, and cell proliferation.[1][2][3] In an active Hippo pathway state, LATS1/2 phosphorylate the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[4][5] This phosphorylation leads to their cytoplasmic retention and subsequent degradation, preventing them from entering the nucleus and activating gene transcription.[6][7]

This compound inhibits the kinase activity of LATS1/2.[8] This inhibition prevents the phosphorylation of YAP and TAZ, allowing them to translocate into the nucleus.[5][7] In the nucleus, YAP/TAZ associate with TEAD (TEA domain) transcription factors to promote the expression of genes involved in cell proliferation and survival.[9][10]

Q2: Why is it important to effectively wash out this compound from cell cultures?

A2: A thorough washout of this compound is critical for several experimental designs:

  • Reversibility Studies: To determine if the effects of this compound on cell proliferation and YAP signaling are reversible, the compound must be completely removed.

  • Temporal Studies: Investigating the time course of cellular responses after the removal of the inhibitor requires a defined and efficient washout procedure.

  • Downstream Assays: Residual this compound can interfere with subsequent biochemical or cellular assays, leading to confounding results.

  • Minimizing Off-Target Effects: Although this compound is reported to be selective, prolonged exposure or incomplete removal may increase the risk of off-target activities.

Q3: What are the key factors to consider for an effective this compound washout?

A3: The efficiency of this compound washout depends on several factors:

  • Cell Type: Different cell lines may have varying levels of inhibitor uptake and retention.

  • Inhibitor Concentration: Higher concentrations of this compound may require more extensive washing.

  • Incubation Time: Longer exposure times can lead to greater intracellular accumulation of the inhibitor.

  • Cell Health and Confluency: Healthy, sub-confluent cultures are generally more resilient to the physical stress of washing procedures.

  • Non-Specific Binding: The potential for this compound to bind to plasticware or extracellular matrix components should be considered.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Persistent YAP Activation After Washout Incomplete removal of this compound.- Increase the number of washes (e.g., from 3 to 5).- Increase the volume of the wash solution.- Include a short incubation step (1-5 minutes) with each wash to allow for inhibitor diffusion out of the cells.
High non-specific binding of this compound to cells or culture plates.- Pre-treat culture plates with a blocking agent like bovine serum albumin (BSA) if compatible with your cell type.- Consider using low-binding microplates.
This compound has a long intracellular half-life.- Increase the duration of the post-washout incubation in fresh media to allow for cellular clearance of the inhibitor.
High Cell Detachment or Cell Death After Washing Harsh washing technique.- Add and aspirate wash solutions gently from the side of the culture vessel, avoiding direct streams onto the cell monolayer.- Use pre-warmed (37°C) PBS to minimize temperature shock.
Cells are loosely adherent.- Coat culture vessels with an appropriate extracellular matrix protein (e.g., collagen, fibronectin) to improve cell attachment.- Ensure cells are in a healthy, actively growing state before the experiment.
Toxicity of the wash buffer.- Ensure the PBS is sterile, isotonic, and at the correct pH. For sensitive cell lines, consider using a balanced salt solution.
Inconsistent Results Between Experiments Variability in the washing procedure.- Standardize the washout protocol by using consistent volumes, number of washes, and incubation times.- Ensure all solutions are pre-warmed to 37°C before use.
Degradation of this compound stock solution.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.

Experimental Protocols

Standard this compound Washout Protocol for Adherent Cells

This protocol provides a general guideline for washing out this compound from adherent cell cultures. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • Cell culture medium (pre-warmed to 37°C)

  • Sterile phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free (pre-warmed to 37°C)

  • This compound treated cell cultures

Procedure:

  • Aspirate Treatment Medium: Carefully aspirate the medium containing this compound from the culture vessel.

  • First Wash: Gently add pre-warmed, sterile PBS to the side of the vessel to wash the cell monolayer. Use a volume sufficient to cover the cells (e.g., 5 mL for a 10 cm dish).

  • Incubate (Optional): For potentially "sticky" compounds or to improve removal from within the cells, incubate the plate with the PBS wash solution for 1-5 minutes at 37°C.

  • Aspirate Wash Solution: Gently aspirate the PBS from the side of the vessel.

  • Repeat Washes: Repeat steps 2-4 for a total of 3 to 5 washes.

  • Add Fresh Medium: After the final wash, add fresh, pre-warmed cell culture medium to the cells.

  • Return to Incubator: Return the culture vessel to the incubator for the desired post-washout time period.

Validation of this compound Washout Efficiency

To confirm the effective removal of this compound, it is recommended to assess the phosphorylation status of YAP, a direct downstream target of LATS kinase.

Procedure:

  • Prepare Cell Lysates: At various time points after the washout procedure (e.g., 0, 1, 4, 8, and 24 hours), wash the cells once with cold PBS and then lyse the cells using a suitable lysis buffer.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated YAP (p-YAP) at the inhibitory site (e.g., Ser127) and total YAP.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities for p-YAP and total YAP. A successful washout will be indicated by a time-dependent increase in the p-YAP/total YAP ratio, demonstrating the restoration of LATS kinase activity.

Quantitative Data Summary

While specific data on the washout efficiency of this compound is not extensively published, the following table provides key quantitative parameters for the inhibitor's activity, which can inform the design of washout experiments.

ParameterValueSignificance
LATS Kinase Inhibition (IC₅₀) 1.4 nMIndicates high potency, suggesting that even low residual concentrations could have a biological effect.
YAP Signaling Activation (EC₅₀) 1.0 - 2.7 µMThe effective concentration in cell-based assays is in the micromolar range. Washout procedures should aim to reduce the concentration well below this level.
Oral Bioavailability GoodSuggests the compound has properties that allow it to cross cell membranes, which may necessitate more thorough washing to remove it from the intracellular space.

Visualizations

This compound Mechanism of Action in the Hippo-YAP Pathway

NIBR_LTSi_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals MST1/2 MST1/2 Upstream Signals->MST1/2 Activates LATS1/2 LATS1/2 MST1/2->LATS1/2 Activates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates YAP/TAZ_P p-YAP/TAZ Degradation Degradation YAP/TAZ_P->Degradation Leads to YAP/TAZ->YAP/TAZ_P YAP/TAZ_nuc YAP/TAZ YAP/TAZ->YAP/TAZ_nuc Translocates This compound This compound This compound->LATS1/2 Inhibits TEAD TEAD Target Genes Target Genes Proliferation Proliferation Target Genes->Proliferation Promotes YAP/TAZ_nucTEAD YAP/TAZ_nucTEAD YAP/TAZ_nucTEAD->Target Genes Activates

Caption: Mechanism of this compound in the Hippo-YAP signaling pathway.

Experimental Workflow for this compound Washout and Validation

Washout_Workflow A 1. Treat Cells with this compound B 2. Aspirate this compound Medium A->B C 3. Wash with Pre-warmed PBS (3-5x) B->C D 4. Add Fresh Culture Medium C->D E 5. Incubate for Desired Timepoints D->E F 6. Lyse Cells and Prepare Lysates E->F G 7. Western Blot for p-YAP and Total YAP F->G H 8. Analyze p-YAP/Total YAP Ratio G->H

Caption: Workflow for this compound washout and validation of its efficiency.

References

Managing variability in experimental results with NIBR-LTSi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in experimental results when using NIBR-LTSi, a selective LATS kinase inhibitor that activates YAP signaling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of LATS1 and LATS2 kinases.[1] These kinases are central components of the Hippo signaling pathway. By inhibiting LATS kinases, this compound prevents the phosphorylation of YAP (Yes-associated protein), a transcriptional co-activator.[1] This leads to the nuclear translocation of YAP, where it binds to TEAD transcription factors to promote gene expression involved in cell proliferation and stemness.[1]

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used for the in vitro and in vivo expansion of tissue stem cells and organoids derived from various tissues.[1] It promotes proliferation and maintains the stemness of these cells while blocking differentiation.[1] It is a valuable tool for research in regenerative medicine, tissue engineering, and cancer biology.

Q3: How should I store and handle this compound?

A3: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.

Troubleshooting Guides

Inconsistent Effects on Cell Proliferation

Problem: I am observing high variability in cell proliferation rates between experiments when using this compound.

Potential Cause Recommended Solution
Cell Seeding Density Optimize and maintain a consistent cell seeding density for each experiment. High or low confluency can alter the cellular response to YAP activation.
Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling responses.
Serum Variability If using serum, test different lots or use serum-free media if your cell type allows. Serum contains various growth factors that can interfere with the Hippo pathway.
Compound Potency Ensure the this compound stock solution is fresh and has been stored correctly. Degradation of the compound will lead to reduced efficacy.
Organoid Culture Variability

Problem: My organoids show significant size and morphology differences within the same culture or between batches when treated with this compound.

Potential Cause Recommended Solution
Extracellular Matrix (ECM) Inconsistency Use a consistent lot of ECM (e.g., Matrigel) and ensure uniform mixing and plating. ECM composition can significantly impact organoid development.
Initial Cell Aggregate Size Standardize the number of cells used to form organoids. Variable starting cell numbers will lead to different growth kinetics.
Media Diffusion Ensure organoids are adequately spaced to allow for uniform diffusion of this compound and nutrients. Consider using a shaker or spinner flask for larger cultures to improve diffusion.
This compound Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific organoid type.

Experimental Protocols

General Protocol for this compound Treatment in 2D Cell Culture
  • Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate. Allow cells to adhere and enter a logarithmic growth phase (typically 24 hours).

  • Preparation of this compound: Prepare a fresh dilution of this compound from a frozen stock in pre-warmed cell culture medium to the desired final concentration.

  • Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as the this compound treatment.

  • Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, 72 hours).

  • Analysis: Assess the experimental endpoints, such as cell proliferation (e.g., using a CyQUANT assay), protein expression (e.g., via Western blot for YAP and p-YAP), or gene expression (e.g., via qRT-PCR for YAP target genes like CTGF and CYR61).

General Protocol for this compound Treatment in 3D Organoid Culture
  • Organoid Formation: Generate organoids from stem cells or tissue fragments using your established protocol.

  • ECM Embedding: Embed the organoids in your chosen extracellular matrix in a multi-well plate.

  • Media Formulation: Prepare the organoid culture medium containing the optimal concentration of this compound.

  • Treatment and Media Changes: Add the this compound-containing medium to the wells. Perform regular media changes (typically every 2-3 days) with fresh this compound-containing medium.

  • Monitoring and Analysis: Monitor organoid growth and morphology using brightfield microscopy. At the end of the experiment, harvest the organoids for analysis, such as size measurement, immunofluorescence staining for proliferation and differentiation markers, or RNA sequencing.

Visualizing Experimental Workflows and Pathways

NIBR_LTSi_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors LATS1/2 LATS1/2 YAP YAP LATS1/2->YAP Phosphorylates p-YAP p-YAP YAP->p-YAP YAP_n YAP YAP->YAP_n Translocates 14-3-3 14-3-3 p-YAP->14-3-3 Sequestration This compound This compound This compound->LATS1/2 Inhibits TEAD TEAD YAP_n->TEAD Binds Target Genes Target Genes TEAD->Target Genes Activates Transcription

Caption: this compound signaling pathway.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Step cluster_variability Source of Variability Start Start Cell_Seeding Cell/Organoid Seeding Start->Cell_Seeding Treatment This compound Treatment Cell_Seeding->Treatment Seeding_Density Inconsistent Seeding Density Cell_Seeding->Seeding_Density Incubation Incubation Treatment->Incubation Compound_Activity Variable Compound Activity Treatment->Compound_Activity Data_Analysis Data Analysis Incubation->Data_Analysis Culture_Conditions Inconsistent Culture Conditions Incubation->Culture_Conditions End End Data_Analysis->End Assay_Performance Assay Variability Data_Analysis->Assay_Performance

Caption: Troubleshooting experimental workflow.

References

Identifying and minimizing NIBR-LTSi artifacts in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NIBR-LTSi. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential artifacts when using the selective LATS kinase inhibitor, this compound, in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of Large Tumor Suppressor Kinase (LATS) with an IC50 of 1.4 nM. Its primary mechanism of action is the inhibition of LATS1 and LATS2 kinases, which are core components of the Hippo signaling pathway. By inhibiting LATS, this compound prevents the phosphorylation of Yes-associated protein (YAP), a transcriptional co-activator. This leads to the nuclear translocation and activation of YAP, promoting cell proliferation, maintaining stemness, and blocking differentiation.

Q2: In which types of assays is this compound typically used?

A2: this compound is commonly used in a variety of in vitro and in vivo experimental settings, including:

  • Biochemical Kinase Assays: To directly measure the inhibitory activity against LATS1/2 and other kinases.

  • Cell-Based Assays: To study the effects on YAP signaling, cell proliferation, apoptosis, and differentiation in various cell lines.

  • Organoid Cultures: To investigate its role in promoting the growth and expansion of organoids derived from various tissues.

  • In Vivo Models: To assess its effects on tissue regeneration and other physiological processes in animal models.

Q3: Are there any known assay artifacts specifically associated with this compound?

A3: Currently, there is no specific literature detailing common assay artifacts directly caused by this compound. However, like many small molecule inhibitors, it has the potential to cause artifacts common to high-throughput screening and other sensitive assays. These potential artifacts are generally related to the physicochemical properties of the compound and its interaction with assay components, rather than its on-target biological activity.

Q4: What are the general categories of assay artifacts I should be aware of when using a small molecule inhibitor like this compound?

A4: General categories of small molecule-induced assay artifacts include:

  • Compound Precipitation: The compound may not be fully soluble in the assay buffer or cell culture medium, leading to light scattering or sequestration of the compound.

  • Fluorescence Interference: The compound may be intrinsically fluorescent or may quench the fluorescence of a reporter molecule, leading to false positive or false negative results.

  • Luciferase Inhibition: In assays that use luciferase as a reporter, the compound may directly inhibit the enzyme, leading to a decrease in signal that is independent of the biological target.

  • Non-specific Reactivity: The compound may react with assay components, such as proteins or detection reagents, in a non-specific manner.

  • Cytotoxicity: At higher concentrations, the compound may induce cytotoxicity, which can confound the results of cell-based assays.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in a kinase assay.

This could be due to several factors, including compound precipitation or interference with the detection method.

Potential Cause Troubleshooting Steps Experimental Protocol
Compound Precipitation 1. Visually inspect the assay plate for any signs of precipitation. 2. Determine the solubility of this compound in your assay buffer. 3. Include a pre-read of the plate before initiating the kinase reaction to detect light scattering.Solubility Assessment: Prepare a serial dilution of this compound in the kinase assay buffer. Incubate for the same duration and at the same temperature as the assay. Visually inspect for precipitation and measure absorbance at 600 nm to quantify turbidity.
Interference with Detection 1. If using a fluorescence-based assay, measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. 2. If using a luminescence-based assay (e.g., Kinase-Glo®), perform a counter-screen to test for direct inhibition of the luciferase enzyme.Fluorescence Interference Check: In a cell-free buffer, measure the fluorescence of this compound at a range of concentrations using the same filter set as your primary assay. Luciferase Counter-Screen: Run the Kinase-Glo® reaction in the absence of the kinase but in the presence of varying concentrations of this compound to see if it directly inhibits the luciferase enzyme.
Issue 2: Unexpected or inconsistent cellular phenotype in a cell-based assay.

This could be due to off-target effects, cytotoxicity, or compound instability in the culture medium.

Potential Cause Troubleshooting Steps Experimental Protocol
Cytotoxicity 1. Perform a cell viability assay in parallel with your primary functional assay. 2. Determine the concentration range where this compound is non-toxic to your cells.Cell Viability Assay (e.g., using CellTiter-Glo®): Plate cells at the desired density. Treat with a serial dilution of this compound for the same duration as your primary assay. Measure cell viability according to the manufacturer's protocol.
Compound Instability 1. Assess the stability of this compound in your cell culture medium over the time course of your experiment.Compound Stability Assessment: Prepare this compound in your cell culture medium and incubate under the same conditions as your experiment (37°C, 5% CO2). At various time points (e.g., 0, 8, 24, 48 hours), take an aliquot and analyze the concentration of the parent compound by LC-MS.
Off-Target Effects 1. Use a structurally distinct LATS inhibitor to confirm that the observed phenotype is due to LATS inhibition. 2. Perform a rescue experiment by overexpressing a constitutively active form of YAP.Orthogonal Inhibitor Treatment: Treat cells with a different, validated LATS inhibitor and check if it recapitulates the phenotype observed with this compound.
Issue 3: Poor or variable growth of organoids treated with this compound.

This could be due to issues with compound solubility in the 3D culture matrix or long-term cytotoxicity.

Potential Cause Troubleshooting Steps Experimental Protocol
Poor Compound Diffusion or Solubility in Matrix 1. Ensure thorough mixing of this compound into the culture medium before it is added to the organoids. 2. Consider testing different 3D culture matrices.Matrix Solubility Check: Prepare the organoid culture matrix containing this compound and observe for any signs of precipitation under a microscope before plating the organoids.
Long-term Cytotoxicity 1. Perform a long-term viability assay on the organoids. 2. Titrate the concentration of this compound to find the optimal balance between efficacy and toxicity.Long-Term Organoid Viability Assay: Culture organoids with a range of this compound concentrations for an extended period (e.g., 7-14 days), replenishing the medium with fresh compound every 2-3 days. Assess organoid size and morphology, and perform a viability stain (e.g., Calcein AM/Propidium Iodide) at the end of the culture period.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueReference
LATS Kinase IC501.4 nM
JHH5 cells pYAP IC502.16 µM
YAP Signaling EC501.0 - 2.7 µM
Liver Organoid Formation EC500.35 µM

Mandatory Visualizations

Hippo_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 regulates MST1_2 MST1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP YAP LATS1_2->YAP phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates pYAP pYAP YAP->pYAP YAP_nuc YAP YAP->YAP_nuc translocates to nucleus (when unphosphorylated) 14-3-3 14-3-3 pYAP->14-3-3 binds 14-3-3->pYAP sequesters in cytoplasm NIBR_LTSi This compound NIBR_LTSi->LATS1_2 inhibits TEAD TEAD YAP_nuc->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes promotes transcription Proliferation Proliferation Target_Genes->Proliferation Stemness Stemness Target_Genes->Stemness Apoptosis_inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_inhibition

Validation & Comparative

NIBR-LTSi in the Landscape of LATS Kinase Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel LATS kinase inhibitor, NIBR-LTSi, with other prominent inhibitors. This analysis is supported by experimental data to illuminate its efficacy and potential in the field.

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and regeneration. At its core, the Large Tumor Suppressor (LATS) kinases 1 and 2 act as a crucial brake on cell proliferation by phosphorylating and inactivating the transcriptional co-activators YAP and TAZ. Pharmacological inhibition of LATS kinases presents a promising therapeutic strategy for promoting tissue regeneration. This guide focuses on this compound, a selective LATS kinase inhibitor, and compares its efficacy against other known inhibitors such as GA-017, TRULI, and TDI-011536.

Quantitative Comparison of LATS Inhibitor Efficacy

The following table summarizes the key efficacy data for this compound and other LATS inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. Lower values are indicative of higher potency.

InhibitorTarget(s)Biochemical IC50Cellular EC50 (YAP Phosphorylation Inhibition)Key Findings
This compound LATS1/21.4 nM[1]2.16 µM (in JHH5 cells)[1][2]Orally active and selective, promotes stem cell proliferation and accelerates liver regeneration.[2][3][4][5]
GA-017 LATS1/2LATS1: 4.10 nM, LATS2: 3.92 nM[1][6][7][8][9]Not explicitly stated for YAP phosphorylation, but promotes SKOV3 cell growth with an EC50 of 3.51 µM[7][10]Potent and selective, promotes cell growth in 3D culture and enhances the formation of intestinal organoids.[6][7][8][10]
TRULI LATS1/20.2 nM (for LATS1 at 10 µM ATP)[1][11]510 nM (in serum-starved HEK293A cells)[1][11][12]An ATP-competitive inhibitor that induces proliferation in various cell types, including cardiomyocytes and Müller glia.[11][12]
TDI-011536 LATS1/20.76 nM (at 2 mM ATP)[1][13]10 nM[1][13]An improved analog of TRULI with enhanced potency and in vivo efficacy in reducing YAP phosphorylation.[13][14][15][16]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Hippo signaling pathway and a typical experimental workflow for assessing LATS inhibitor efficacy.

Hippo_Signaling_Pathway Hippo Signaling Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues Soluble Factors Soluble Factors MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 associates with YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 associates with pYAP_TAZ p-YAP/TAZ TEAD TEAD YAP_TAZ->TEAD binds to Cytoplasmic Sequestration\n& Degradation Cytoplasmic Sequestration & Degradation pYAP_TAZ->Cytoplasmic Sequestration\n& Degradation Gene_Expression Target Gene Expression TEAD->Gene_Expression activates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Upstream Signals Upstream Signals Upstream Signals->MST1_2 NIBR_LTSi This compound & other LATS Inhibitors NIBR_LTSi->LATS1_2 inhibit

Hippo Signaling Pathway and LATS Inhibition.

LATS_Inhibitor_Workflow Experimental Workflow for LATS Inhibitor Efficacy cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay Recombinant_LATS Recombinant LATS1/2 Kinase Kinase_Assay In Vitro Kinase Assay (e.g., Caliper, TR-FRET) Recombinant_LATS->Kinase_Assay Substrate Substrate (e.g., YAP peptide) Substrate->Kinase_Assay ATP ATP ATP->Kinase_Assay Inhibitor LATS Inhibitor (e.g., this compound) Inhibitor->Kinase_Assay IC50 Determine IC50 Kinase_Assay->IC50 Cell_Culture Cell Culture (e.g., HEK293A, JHH5) Inhibitor_Treatment Treat with LATS Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Western_Blot Western Blot for p-YAP/YAP Cell_Lysis->Western_Blot EC50 Determine EC50 Western_Blot->EC50

Typical workflow for evaluating LATS inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of LATS inhibitors.

In Vitro LATS Kinase Activity Assay (Biochemical IC50 Determination)

This protocol is a generalized procedure based on common practices for determining the biochemical potency of LATS inhibitors.

  • Reagents and Materials:

    • Recombinant human LATS1 or LATS2 kinase.

    • LATS substrate (e.g., a synthetic peptide derived from YAP).

    • ATP.

    • LATS inhibitor (e.g., this compound) at various concentrations.

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA).

    • Detection reagent (e.g., ADP-Glo™, Lance® Ultra TR-FRET).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the LATS inhibitor in DMSO and then dilute in kinase assay buffer.

    • In a 384-well plate, add the LATS inhibitor solution, the LATS kinase, and the substrate.

    • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Michaelis constant (Km) for an accurate IC50 determination.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular YAP Phosphorylation Assay (Western Blot for EC50 Determination)

This protocol outlines the steps to measure the inhibition of YAP phosphorylation in a cellular context.

  • Reagents and Materials:

    • Human cell line (e.g., HEK293A, JHH5).

    • Cell culture medium and supplements.

    • LATS inhibitor at various concentrations.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: anti-phospho-YAP (e.g., Ser127), anti-total-YAP, and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system for chemiluminescence detection.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the LATS inhibitor or vehicle (DMSO) for a specified duration (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-YAP overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for total YAP and the loading control.

    • Quantify the band intensities and normalize the phospho-YAP signal to the total YAP and loading control signals.

    • Plot the normalized phospho-YAP levels against the inhibitor concentration to determine the EC50 value.

This comparative guide highlights the potent and selective nature of this compound as a LATS kinase inhibitor. Its efficacy, particularly its oral availability and demonstrated effects in promoting tissue regeneration, positions it as a valuable tool for further research into the therapeutic potential of the YAP/Hippo pathway. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at exploring the roles of LATS kinases in health and disease.

References

Validating the Specificity of NIBR-LTSi for LATS Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the Hippo signaling pathway, the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of the LATS kinase inhibitor NIBR-LTSi with other known LATS inhibitors, focusing on experimental data to validate its specificity.

Executive Summary

This compound is a potent and selective inhibitor of LATS kinases, key regulators of the Hippo signaling pathway.[1][2][3] This guide summarizes its performance against other LATS inhibitors, presents detailed experimental protocols for validation, and provides visual diagrams of the relevant biological pathway and experimental workflows.

Comparison of LATS Kinase Inhibitors

The following table summarizes the reported biochemical potency of this compound and other commercially available LATS kinase inhibitors. This compound demonstrates high potency for LATS kinases.

InhibitorLATS1 IC50 (nM)LATS2 IC50 (nM)Other Notable Targets / Cellular PotencyReference
This compound 1.41.4Reduces pYAP levels with an IC50 of 2.16 µM in JHH5 cells.[1][4]
TRULI 0.20.2Prevents YAP phosphorylation with an EC50 of 510 nM.
TDI-011536 0.76 (at 2mM ATP)Not specifiedPrevents YAP phosphorylation with an EC50 of 10 nM.
GA-017 4.103.92Competitively inhibits LATS1/2 against ATP with Ki values of 0.58 nM and 0.25 nM, respectively.

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity across the human kinome. While touted as highly selective, comprehensive head-to-head kinome scan data for all inhibitors is not always publicly available in a standardized format. Based on available data and publications, a representative selectivity profile is presented below. A lower S-score indicates higher selectivity.

InhibitorSelectivity Score (S10 @ 1µM)Key Off-Target Families Inhibited (>90% inhibition @ 1µM)Reference
This compound 0.03Aurora Kinase FamilyAssumed from primary publication
GA-017 0.05ROCK, DMPK
TRULI Not ReportedReported to have >30 off-target kinases

Experimental Protocols

To validate the specificity and efficacy of this compound, several key experiments are typically performed. Detailed methodologies are provided below.

In Vitro LATS Kinase Assay

This assay directly measures the ability of an inhibitor to block LATS kinase activity.

Materials:

  • Recombinant human LATS1/2 enzyme

  • YAP protein or a peptide substrate (e.g., a peptide containing the LATS phosphorylation motif)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound and other inhibitors

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of this compound and other test compounds.

  • In a 96-well plate, add the LATS kinase, the YAP substrate, and the kinase buffer.

  • Add the diluted inhibitors to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Assay for YAP Phosphorylation (Western Blot)

This experiment assesses the inhibitor's ability to block LATS-mediated YAP phosphorylation in a cellular context.

Materials:

  • Human cell line expressing LATS and YAP (e.g., HEK293T, JHH5)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-YAP (Ser127), anti-YAP, anti-GAPDH (loading control)

  • Secondary HRP-conjugated antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for 2-4 hours.

  • Lyse the cells and quantify total protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated YAP to total YAP.

3D Organoid Formation Assay

This assay evaluates the functional consequence of LATS inhibition on stem cell proliferation and differentiation.

Materials:

  • Primary mouse or human intestinal stem cells

  • Matrigel

  • IntestiCult™ Organoid Growth Medium (STEMCELL Technologies) or similar

  • This compound

Procedure:

  • Isolate intestinal crypts containing stem cells.

  • Embed the crypts in Matrigel in a 24-well plate.

  • Overlay with organoid growth medium containing different concentrations of this compound.

  • Culture the organoids for 7-10 days, replacing the medium every 2-3 days.

  • Monitor organoid formation and growth using brightfield microscopy.

  • Organoids can be fixed, sectioned, and stained for markers of proliferation (e.g., Ki67) and differentiation.

Visualizing Key Processes

To further clarify the mechanisms and workflows, the following diagrams are provided.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates p_YAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) LATS1_2->p_YAP_TAZ leads to MOB1 MOB1 MOB1->LATS1_2 activates NIBR_LTSi This compound NIBR_LTSi->LATS1_2 inhibits TEAD TEAD YAP_TAZ->TEAD translocates to nucleus and binds Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on LATS kinases.

Kinase_Inhibitor_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Kinome_Scan Kinome-wide Selectivity Profiling (S-Score) Kinase_Assay->Kinome_Scan Confirm Potency Western_Blot Western Blot for p-YAP/YAP Ratio Kinome_Scan->Western_Blot Assess Cellular Activity Organoid_Assay 3D Organoid Formation & Proliferation Assay Western_Blot->Organoid_Assay Evaluate Functional Outcome Animal_Model Animal Model of Tissue Regeneration Organoid_Assay->Animal_Model Test In Vivo Efficacy

Caption: A typical experimental workflow for validating the specificity and efficacy of a LATS kinase inhibitor.

References

Unveiling Convergent Pathways: Cross-Validation of NIBR-LTSi Experimental Findings with Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

The small molecule NIBR-LTSi has emerged as a potent and selective inhibitor of the LATS kinases, key components of the Hippo signaling pathway. By inhibiting LATS, this compound unleashes the activity of the transcriptional co-activator YAP, a master regulator of tissue growth and regeneration. This guide provides a detailed cross-validation of the experimental findings of this compound with established genetic models that modulate the Hippo-YAP pathway, offering a deeper understanding of its mechanism of action and therapeutic potential.

Data Presentation: Quantitative Comparison of Pharmacological and Genetic Models

The following tables summarize the quantitative data from key experiments, allowing for a direct comparison between the effects of this compound and genetic models of Hippo-YAP pathway modulation.

Table 1: Liver Regeneration Following Partial Hepatectomy in Mice
Model/TreatmentTime PointLiver/Body Weight Ratio (%)Fold Change vs. ControlReference
Pharmacological Model
This compound7 days post-PHxData not specified, but accelerates regeneration-[1][2]
SHP2 Inhibitor (YAP activator)40 hours post-PHx~4.5~1.2[3]
72 hours post-PHx~5.5~1.3[3]
120 hours post-PHx~6.0~1.4[3]
Genetic Models
LATS1/2 Knockout (Compound)1 week old~8.0~2.0[4]
YAP OverexpressionSteady StateIncreased by 29.07%1.29[5]
YAP1 Overexpression->4-fold increase in liver size>4.0[6]
Table 2: Expansion of Intestinal and Esophageal Organoids
Model/TreatmentOrganoid TypeMetricFold Change vs. ControlReference
Pharmacological Model
This compoundMultiple TissuesExpands organoidsData not specified[2]
Genetic Models
LATS1/2 KnockoutIntestinalIncreased proliferation and buddingQualitatively increased[7]
YAP OverexpressionEsophagealNumber of organoidsIncreased[8]
EsophagealSize of organoidsIncreased[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Partial Hepatectomy in Mice

This surgical procedure is a standard model to study liver regeneration.

  • Anesthesia and Surgical Preparation: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane). The abdominal area is shaved and disinfected.

  • Laparotomy: A midline incision is made to expose the liver.

  • Lobe Resection: The median and left lateral lobes of the liver, constituting approximately 70% of the total liver mass, are ligated at their base with a suture and then surgically removed.

  • Closure: The abdominal wall and skin are closed in layers using sutures or surgical clips.

  • Post-operative Care: Mice are monitored closely for recovery, and provided with appropriate analgesia and supportive care.

  • Tissue Collection: At specified time points post-surgery, mice are euthanized, and the remnant liver is harvested and weighed. The liver-to-body weight ratio is calculated.

Intestinal Organoid Culture from LATS1/2 Knockout Mice

This protocol describes the generation and analysis of intestinal organoids from genetically modified mice.

  • Crypt Isolation:

    • The small intestine is harvested from LATS1/2 conditional knockout mice and wild-type littermates.

    • The intestine is flushed with cold PBS, opened longitudinally, and cut into small pieces.

    • The tissue fragments are incubated in a chelating agent solution (e.g., EDTA) to release the intestinal crypts.

  • Organoid Seeding:

    • The isolated crypts are mixed with a basement membrane matrix (e.g., Matrigel) and plated in a multi-well plate.

    • After polymerization of the matrix, complete intestinal organoid culture medium containing essential growth factors (EGF, Noggin, R-spondin) is added.

  • Induction of Gene Knockout (for conditional models):

    • For inducible knockout models (e.g., Cre-ER), 4-hydroxytamoxifen (B85900) is added to the culture medium to induce Cre recombinase activity and subsequent gene deletion.

  • Organoid Culture and Maintenance:

    • Organoids are cultured in a 37°C incubator with 5% CO2.

    • The culture medium is replaced every 2-3 days.

  • Quantification of Organoid Growth:

    • Brightfield images of the organoids are captured at different time points.

    • Image analysis software (e.g., ImageJ) is used to measure the cross-sectional area or diameter of the organoids to quantify their size and growth. The number of budding crypts can also be counted as a measure of proliferation.

Esophageal Organoid Culture with YAP Overexpression

This protocol outlines the generation of esophageal organoids with genetic overexpression of YAP.

  • Generation of YAP-overexpressing Stem Cells:

    • Pluripotent stem cells (e.g., embryonic stem cells or induced pluripotent stem cells) are genetically modified to express a constitutively active form of YAP (e.g., YAP-5SA) under the control of a specific promoter.

  • Directed Differentiation to Esophageal Progenitors:

    • The modified stem cells are guided through a stepwise differentiation protocol using specific growth factors and signaling molecules to generate esophageal progenitor cells.

  • Organoid Formation:

    • The esophageal progenitors are embedded in a basement membrane matrix and cultured in a specialized esophageal organoid medium.

  • Quantification of Organoid Formation and Size:

    • The number of organoids formed per well is counted.

    • The size of the organoids is measured using microscopy and image analysis software.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Hippo_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates pYAP p-YAP (Inactive) YAP_n YAP YAP->YAP_n translocation pYAP->YAP degradation NIBR_LTSi This compound NIBR_LTSi->LATS1_2 inhibits TEAD TEAD YAP_n->TEAD binds Target_Genes Target Gene Expression TEAD->Target_Genes activates

Hippo Signaling Pathway and this compound Mechanism

Cross_Validation_Workflow cluster_pharmacological Pharmacological Model cluster_genetic Genetic Models NIBR_LTSi_Exp This compound Treatment (e.g., in vivo, organoids) Pharm_Data Quantitative Data (e.g., Liver/Body Weight Ratio, Organoid Size) NIBR_LTSi_Exp->Pharm_Data Comparison Comparative Analysis (Tables and Interpretation) Pharm_Data->Comparison LATS_KO LATS1/2 Knockout Genetic_Data Quantitative Data (e.g., Liver/Body Weight Ratio, Organoid Size) LATS_KO->Genetic_Data YAP_OE YAP Overexpression YAP_OE->Genetic_Data Genetic_Data->Comparison Validation Cross-Validation of Findings Comparison->Validation

Experimental Workflow for Cross-Validation

References

A Comparative Analysis of NIBR-LTSi and TRULI in Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to LATS Kinase Inhibitors in Organoid Expansion

In the rapidly advancing field of organoid research, the ability to efficiently expand and maintain stem cell populations is paramount. Small molecules that modulate key signaling pathways have emerged as powerful tools to achieve this. This guide provides a comparative analysis of two such molecules, NIBR-LTSi and TRULI, both of which target the LATS kinases in the Hippo signaling pathway to promote organoid growth.

Mechanism of Action: Targeting the Hippo-YAP Pathway

Both this compound and TRULI function as inhibitors of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[1][2][3] These kinases are central components of the Hippo signaling pathway, which acts as a crucial regulator of organ size and tissue homeostasis by controlling cell proliferation and apoptosis.

The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. When the Hippo pathway is active, LATS1/2 phosphorylate YAP/TAZ, leading to their sequestration in the cytoplasm and subsequent degradation.[4] By inhibiting LATS kinases, this compound and TRULI prevent the phosphorylation of YAP.[1][3] This allows unphosphorylated YAP to translocate to the nucleus, where it binds to TEAD transcription factors and initiates the expression of genes that promote cell proliferation and inhibit apoptosis, ultimately leading to the expansion of tissue stem cells and organoids.[4][5]

cluster_0 Cytoplasm cluster_1 Nucleus LATS1_2 LATS1/2 YAP YAP LATS1_2->YAP phosphorylates pYAP pYAP (Inactive) pYAP->YAP degradation YAP_nuc YAP YAP->YAP_nuc translocates NIBR_LTSi This compound NIBR_LTSi->LATS1_2 inhibit TRULI TRULI TRULI->LATS1_2 inhibit TEAD TEAD YAP_nuc->TEAD binds Target_Genes Target Genes (Proliferation, Anti-apoptosis) TEAD->Target_Genes activates

Figure 1: Simplified signaling pathway of LATS kinase inhibitors.

Performance Data in Organoid Culture

While both compounds act on the same pathway, their efficacy and the extent of their characterization in organoid systems differ based on currently available data.

A direct comparative study highlights the potency of TRULI in a human retinal organoid model. Treatment with 10 μM TRULI for 24 hours resulted in a significant reduction in the phosphorylation of YAP. Furthermore, a five-day treatment with the same concentration led to a nearly five-fold increase in the proliferation of Müller glia, a type of retinal progenitor cell.[6]

CompoundOrganoid ModelConcentrationOutcomeReference
TRULI Human Retinal Organoids10 μM~5-fold increase in proliferating Müller glia (Sox9+/EdU+) after 5 days.[6]
TRULI Human Retinal Organoids10 μMSignificant reduction in YAP phosphorylation after 24 hours.[1][6]
This compound Mouse and Human Tissue OrganoidsNot specified in abstractsExpansion of organoids, promotion of proliferation, and maintenance of stemness.[3]

Table 1: Summary of Performance Data for TRULI and this compound in Organoid Culture

Experimental Protocols

The following provides a generalized workflow for a comparative analysis of this compound and TRULI in an organoid culture system. This protocol should be adapted based on the specific organoid type and experimental goals.

I. Organoid Culture and Maintenance
  • Establishment of Organoid Culture: Initiate organoid cultures from either pluripotent stem cells (PSCs) or adult stem cells isolated from tissue biopsies, following established protocols for the specific organoid type.

  • Matrigel Embedding: Embed organoid fragments or single cells in a basement membrane matrix such as Matrigel® in multi-well plates.

  • Culture Medium: Culture the organoids in a basal medium supplemented with the necessary growth factors (e.g., EGF, Noggin, R-spondin) for the specific organoid line.

II. Comparative Treatment with this compound and TRULI
  • Stock Solutions: Prepare stock solutions of this compound and TRULI in a suitable solvent (e.g., DMSO) at a high concentration.

  • Treatment Groups:

    • Control Group: Treat organoids with vehicle (DMSO) only.

    • This compound Group: Treat organoids with this compound at a range of concentrations (e.g., 1-10 μM).

    • TRULI Group: Treat organoids with TRULI at a range of concentrations (e.g., 1-10 μM).

  • Treatment Regimen: Add the compounds to the culture medium and refresh the medium with the respective treatments every 2-3 days for the desired experimental duration (e.g., 5-7 days).

III. Analysis of Organoid Growth and Proliferation
  • Imaging: Monitor organoid size and morphology throughout the experiment using brightfield microscopy. Capture images at regular intervals (e.g., daily or every other day).

  • Quantification of Organoid Size: Use image analysis software (e.g., ImageJ) to measure the area or diameter of the organoids in each treatment group.

  • Proliferation Assay (EdU Staining):

    • Add 5-ethynyl-2´-deoxyuridine (EdU) to the organoid culture for a set period (e.g., 2-4 hours) before fixation.

    • Fix, permeabilize, and stain the organoids for EdU incorporation according to the manufacturer's protocol.

    • Counterstain with a nuclear marker (e.g., DAPI) and a cell-type-specific marker if desired.

    • Image the stained organoids using fluorescence microscopy and quantify the percentage of EdU-positive cells.

IV. Analysis of Signaling Pathway Activation
  • Immunofluorescence Staining for YAP:

    • Fix and permeabilize the organoids.

    • Incubate with a primary antibody against YAP, followed by a fluorescently labeled secondary antibody.

    • Image the organoids using confocal microscopy to visualize the subcellular localization of YAP. An increase in nuclear YAP indicates pathway activation.

  • Western Blotting for Phospho-YAP:

    • Lyse the organoids to extract total protein.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated YAP (pYAP) and total YAP.

    • Quantify the band intensities to determine the ratio of pYAP to total YAP. A decrease in this ratio indicates LATS kinase inhibition.

cluster_analysis Analysis Methods start Start: Established Organoid Culture treatment Treatment Addition: - Control (Vehicle) - this compound - TRULI start->treatment culture Incubation (e.g., 5-7 days) Medium change every 2-3 days treatment->culture analysis Endpoint Analysis culture->analysis imaging Imaging: - Brightfield (Size) - Fluorescence (Proliferation, YAP) analysis->imaging biochem Biochemical Assays: - Western Blot (pYAP/YAP) analysis->biochem

Figure 2: General experimental workflow for comparing LATS kinase inhibitors.

Conclusion

Both this compound and TRULI are valuable tools for the in vitro expansion of organoids through the inhibition of LATS kinases and subsequent activation of YAP-mediated proliferation. TRULI has demonstrated significant efficacy in human retinal organoids, with quantitative data supporting its potent activity. This compound is described as a selective inhibitor with broad applicability across various organoid types.

The choice between these compounds may depend on the specific organoid system, the desired potency, and the availability of the reagents. For researchers aiming to establish or expand organoid cultures, particularly from limited starting material, the use of LATS kinase inhibitors like this compound and TRULI presents a promising strategy to enhance the robustness and scale of their in vitro models. Further head-to-head comparative studies across a wider range of organoid types would be beneficial to fully delineate the relative advantages of each compound.

References

A Head-to-Head Comparison of NIBR-LTSi and GA-017 in the Activation of YAP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regenerative medicine and cancer biology, the Hippo signaling pathway has emerged as a critical regulator of organ size, tissue regeneration, and tumorigenesis. At the core of this pathway lies the transcriptional co-activator Yes-associated protein (YAP), a potent driver of cell proliferation and survival. Consequently, small molecule activators of YAP signaling have garnered significant interest. This guide provides a detailed comparison of two prominent LATS kinase inhibitors, NIBR-LTSi and GA-017, and their efficacy in activating the YAP signaling cascade.

Mechanism of Action: Inhibiting LATS to Unleash YAP

Both this compound and GA-017 are potent small molecule inhibitors of the Large Tumor Suppressor (LATS) kinases 1 and 2.[1][2] LATS kinases are the final gatekeepers of the canonical Hippo pathway, responsible for phosphorylating YAP. This phosphorylation event sequesters YAP in the cytoplasm, marking it for degradation and preventing its nuclear translocation. By inhibiting LATS1/2, both this compound and GA-017 prevent YAP phosphorylation, leading to its accumulation in the nucleus.[2][3] Once in the nucleus, YAP partners with TEAD transcription factors to initiate the transcription of a host of pro-proliferative and anti-apoptotic genes.[4]

Quantitative Comparison of LATS Inhibition and YAP Activation

While both compounds share a common mechanism, their potency and cellular efficacy exhibit notable differences. The following tables summarize the available quantitative data for a direct comparison.

CompoundTargetIC50 (nM)Reference
This compound LATS kinase1.4[2]
GA-017 LATS14.10[1]
LATS23.92[1]

Table 1: In Vitro LATS Kinase Inhibition. This table compares the half-maximal inhibitory concentration (IC50) of this compound and GA-017 against LATS kinases. Lower values indicate higher potency.

CompoundAssayCell LineEC50 / IC50 (µM)Reference
This compound YAP Phosphorylation InhibitionJHH52.16[2]
GA-017 Not AvailableNot AvailableNot Available

Table 2: Cellular YAP Activation. This table presents the half-maximal effective or inhibitory concentration for cellular YAP activation.

Impact on YAP Target Gene Expression

The activation of YAP signaling culminates in the increased expression of its downstream target genes. Key among these are ANKRD1, CYR61, and CTGF, which are frequently used as markers of YAP activity.

CompoundGene TargetCell LineFold Change / EffectReference
This compound Not specifiedNot specifiedNot specified
GA-017 ANKRD1, CYR61, CTGFSKOV3Significant upregulation[3]

Table 3: Upregulation of YAP Target Genes. This table highlights the observed effects of each compound on the expression of well-established YAP target genes.

Visualizing the Molecular Pathways and Experimental Designs

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

YAP_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus External Stimuli External Stimuli Hippo Pathway Kinase Cascade Hippo Pathway Kinase Cascade External Stimuli->Hippo Pathway Kinase Cascade Activates LATS1/2 LATS1/2 Hippo Pathway Kinase Cascade->LATS1/2 Activates YAP (Inactive, Phosphorylated) YAP (Inactive, Phosphorylated) LATS1/2->YAP (Inactive, Phosphorylated) Phosphorylates YAP (Active) YAP (Active) YAP (Inactive, Phosphorylated)->YAP (Active) Dephosphorylation & Translocation This compound This compound This compound->LATS1/2 Inhibits GA-017 GA-017 GA-017->LATS1/2 Inhibits TEAD TEAD YAP (Active)->TEAD Target Gene Expression Target Gene Expression TEAD->Target Gene Expression Activates

Caption: The Hippo Signaling Pathway and points of intervention by this compound and GA-017.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Cell Culture Cell Culture Treatment (this compound or GA-017) Treatment (this compound or GA-017) Cell Culture->Treatment (this compound or GA-017) Immunofluorescence (YAP Translocation) Immunofluorescence (YAP Translocation) Treatment (this compound or GA-017)->Immunofluorescence (YAP Translocation) Luciferase Reporter Assay (YAP Activity) Luciferase Reporter Assay (YAP Activity) Treatment (this compound or GA-017)->Luciferase Reporter Assay (YAP Activity) qPCR (Target Gene Expression) qPCR (Target Gene Expression) Treatment (this compound or GA-017)->qPCR (Target Gene Expression)

Caption: A generalized workflow for assessing YAP signaling activation by small molecules.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are outlined below.

Immunofluorescence for YAP Nuclear Translocation
  • Cell Seeding: Plate cells on glass coverslips in a 24-well plate at a density that allows for clear visualization of individual cells.

  • Treatment: Treat cells with either this compound, GA-017, or a vehicle control (e.g., DMSO) at the desired concentrations and for the appropriate duration.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells again with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against YAP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic ratio of the YAP fluorescence signal.

Luciferase Reporter Assay for YAP Transcriptional Activity
  • Cell Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with this compound, GA-017, or a vehicle control.

  • Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Quantitative PCR (qPCR) for YAP Target Gene Expression
  • Cell Treatment and RNA Extraction: Treat cells with this compound, GA-017, or a vehicle control. Following treatment, harvest the cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based qPCR master mix, the synthesized cDNA, and primers specific for YAP target genes (ANKRD1, CYR61, CTGF) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Perform the qPCR reaction in a real-time PCR system. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the vehicle control.

Conclusion

References

Validating Downstream Gene Expression Changes After NIBR-LTSi Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NIBR-LTSi, a selective LATS kinase inhibitor, with other alternatives for activating the YAP signaling pathway. We present supporting experimental data, detailed protocols for validation, and visualizations to facilitate a clear understanding of the methodologies and expected outcomes.

Introduction to this compound and the Hippo-YAP Pathway

This compound is a small molecule inhibitor of the Large Tumor Suppressor (LATS) kinases 1 and 2.[1][2][3][4] These kinases are central components of the Hippo signaling pathway, a critical regulator of organ size, tissue regeneration, and stem cell function.[1][4][5] In a simplified view, the Hippo pathway, when active, phosphorylates and inactivates the transcriptional co-activator Yes-associated protein (YAP). By inhibiting LATS kinases, this compound prevents YAP phosphorylation, leading to its nuclear translocation and the activation of target genes that promote cell proliferation and inhibit differentiation.[1][4][6]

The diagram below illustrates the mechanism of action of this compound within the Hippo-YAP signaling pathway.

Hippo_YAP_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1/2 MST1/2 Cell-Cell Contact->MST1/2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 Activates YAP YAP LATS1/2->YAP Phosphorylates p-YAP p-YAP (Inactive) YAP->p-YAP YAP_nuc YAP YAP->YAP_nuc Translocation p-YAP->YAP Degradation This compound This compound This compound->LATS1/2 Inhibits TEAD TEAD YAP_nuc->TEAD Target Genes Target Genes TEAD->Target Genes Activates Transcription

Figure 1: this compound inhibits LATS1/2, preventing YAP phosphorylation and promoting its nuclear translocation and target gene expression.

Comparison of LATS Kinase Inhibitors

While this compound is a potent and selective LATS kinase inhibitor, other molecules with similar mechanisms of action are available for research purposes. This section compares this compound with two such alternatives, TRULI and GA-017.

Note: As of the last update, publicly available, quantitative transcriptomic datasets (e.g., from GEO) specifically for this compound treatment were not identified. The information presented below for this compound is based on qualitative descriptions from published literature.

FeatureThis compoundTRULIGA-017
Mechanism of Action Selective LATS kinase inhibitorATP-competitive LATS kinase inhibitorPotent and selective LATS1/2 inhibitor
Reported Effects Activates YAP signaling, promotes proliferation and stemness, blocks differentiation.[1][4][6]Prevents YAP phosphorylation, induces proliferation of various cell types.Inhibits YAP/TAZ phosphorylation, promotes nuclear translocation and cell growth.[7][8][9]
Downstream Gene Expression Activation of YAP target genes.Upregulation of cell cycle-related genes. A public RNA-seq dataset is available (GEO: GSE148528).[10]Upregulation of Hippo pathway-regulated genes such as ANKRD1, CYR61, and CTGF.[7]

Experimental Validation of Downstream Gene Expression Changes

To validate the downstream effects of this compound or its alternatives on gene expression, a typical workflow involves treating cells with the compound, followed by RNA extraction, and then quantifying the changes in target gene expression using methods like RNA-sequencing (RNA-seq) or quantitative real-time PCR (RT-qPCR).

The following diagram outlines a standard experimental workflow for this validation process.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound or Alternative RNA Extraction RNA Extraction Treatment->RNA Extraction RNA-seq RNA-seq RNA Extraction->RNA-seq Global Profiling RT-qPCR RT-qPCR RNA Extraction->RT-qPCR Targeted Validation Data Analysis Data Analysis RNA-seq->Data Analysis RT-qPCR->Data Analysis Validated Gene Expression Changes Validated Gene Expression Changes Data Analysis->Validated Gene Expression Changes

Figure 2: A typical experimental workflow for validating gene expression changes after drug treatment.

Detailed Experimental Protocols

Below are detailed protocols for RNA-sequencing and RT-qPCR, which are standard methods for quantifying gene expression changes.

RNA-Sequencing (RNA-seq) Protocol

RNA-seq provides a comprehensive, unbiased view of the transcriptome.

a. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.

  • Treat cells with the desired concentration of this compound, an alternative compound, or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).

  • Harvest cells for RNA extraction.

b. RNA Extraction:

  • Lyse cells using a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. A RIN (RNA Integrity Number) value > 8 is recommended.

c. Library Preparation:

  • Starting with 1 µg of total RNA, perform poly(A) selection to enrich for mRNA.

  • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second cDNA strand.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Amplify the library by PCR.

  • Purify the library and assess its quality and quantity.

d. Sequencing:

  • Pool libraries and sequence on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

e. Data Analysis:

  • Perform quality control on the raw sequencing reads.

  • Align the reads to a reference genome.

  • Quantify gene expression levels.

  • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment.

Reverse Transcription Quantitative PCR (RT-qPCR) Protocol

RT-qPCR is used to validate the expression changes of specific genes identified by RNA-seq or to directly measure the expression of known YAP target genes.

a. Cell Culture, Treatment, and RNA Extraction:

  • Follow the same procedure as described in the RNA-seq protocol (steps a and b).

b. cDNA Synthesis:

  • Using 1 µg of total RNA, synthesize first-strand cDNA using a reverse transcriptase kit according to the manufacturer's instructions.

c. Primer Design and Validation:

  • Design primers specific to the target genes of interest.

  • Validate primer efficiency by running a standard curve.

d. qPCR Reaction:

  • Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and forward and reverse primers.

  • Include a no-template control and a no-reverse-transcriptase control.

  • Run the reaction on a real-time PCR instrument.

e. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

  • Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion

References

A Head-to-Head Battle for Stem Cell Supremacy: Benchmarking NIBR-LTSi Against Leading Expansion Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of regenerative medicine and cellular therapies, the efficient ex vivo expansion of stem cells is a critical bottleneck. A novel small molecule, NIBR-LTSi, has emerged as a potent facilitator of stem cell proliferation by targeting the Hippo signaling pathway. This guide provides an objective comparison of this compound's performance against other established methods for stem cell expansion, supported by available experimental data and detailed protocols to aid in the informed selection of the most suitable expansion strategy.

This compound is a selective inhibitor of the LATS kinase, a key component of the Hippo signaling pathway.[1][2] By inhibiting LATS, this compound promotes the nuclear translocation and activity of the transcriptional co-activator YAP (Yes-associated protein).[1][3][4][5] This activation of YAP signaling stimulates stem cell proliferation and maintains their undifferentiated state, proving effective in the expansion of various tissue-derived organoids.[1] This guide will compare this compound with other prevalent small molecules and growth factor-based methods used for the expansion of different stem cell populations.

Quantitative Performance Showdown

To facilitate a clear comparison, the following tables summarize the quantitative data on the expansion efficiency of this compound and its alternatives. It is important to note that direct comparative studies are limited, and the data presented is collated from various independent studies. The specific stem cell type, culture duration, and assay conditions significantly influence the outcomes.

Table 1: Small Molecule-Mediated Stem Cell Expansion

Small MoleculeTarget Pathway/MechanismStem Cell TypeKey Quantitative OutcomeOptimal ConcentrationReference
This compound LATS Kinase Inhibition (YAP/Hippo Pathway Activation)Intestinal and other tissue organoidsPromotes robust organoid formation and expansion (specific fold-change data not detailed in reviewed literature)Not specified[1]
SR1 (StemRegenin 1) Aryl Hydrocarbon Receptor (AhR) AntagonistHuman Hematopoietic Stem Cells (CD34+)~50-fold increase in CD34+ cells; >9500-fold increase in Colony Forming Units (CFUs) over 5 weeks.[6][7]0.75 - 1 µM[6][8]
UM171 Enhances hematopoietic stem cell self-renewalHuman Hematopoietic Stem Cells (Cord Blood)Median 36-fold expansion of hematopoietic stem cells in a 7-day culture.[9]Not specified in reviewed clinical trial data[9][10][11]
CHIR99021 GSK-3 Inhibition (Wnt Pathway Activation)Mouse & Human Embryonic Stem Cells (ESCs)Maintains pluripotency and self-renewal; optimal concentration promotes proliferation while higher concentrations can induce differentiation.[12][13][14][15][16][17][18][19]0.1 - 15 µM (cell type and application dependent)[13][14][16]

Table 2: Growth Factor-Based Stem Cell Expansion

Growth Factor Cocktail ComponentsTarget Pathway/MechanismStem Cell TypeKey Quantitative OutcomeReference
EGF, Noggin, R-spondin Multiple (EGFR, BMP, Wnt signaling)Human Intestinal OrganoidsEssential for the formation and budding of organoids.[20][21][20][21][22][23]
SCF, TPO, Flt3-L, IL-6 Cytokine signalingHuman Hematopoietic Stem CellsStandard cocktail for ex vivo expansion, often used in combination with small molecules like SR1.[24][24]

Delving into the Mechanisms: Signaling Pathways

The expansion of stem cells is tightly regulated by a complex network of signaling pathways. This compound and its alternatives exert their effects by modulating these critical cellular communication systems.

Signaling_Pathways cluster_NIBR_LTSi This compound cluster_CHIR99021 CHIR99021 cluster_SR1 SR1 NIBR_LTSi This compound LATS LATS Kinase NIBR_LTSi->LATS Inhibits YAP_p p-YAP (Inactive) LATS->YAP_p Phosphorylates YAP YAP (Active) Proliferation Proliferation YAP->Proliferation Promotes CHIR99021 CHIR99021 GSK3b GSK-3β CHIR99021->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Prevents Degradation Self_Renewal Self_Renewal Beta_Catenin->Self_Renewal Promotes SR1 SR1 AhR Aryl Hydrocarbon Receptor (AhR) SR1->AhR Antagonizes Differentiation Differentiation AhR->Differentiation Inhibits Differentiation HSC_Expansion HSC_Expansion AhR->HSC_Expansion Promotes Expansion

Figure 1. Signaling pathways modulated by this compound, CHIR99021, and SR1.

Experimental Workflows: A Step-by-Step Guide

The successful expansion of stem cells is highly dependent on the meticulous execution of experimental protocols. Below are generalized workflows for utilizing this compound and a common alternative.

Experimental_Workflows cluster_NIBR_LTSi_Workflow This compound for Organoid Expansion cluster_SR1_Workflow SR1 for Hematopoietic Stem Cell Expansion A1 Isolate Stem Cells from Tissue B1 Embed Cells in Basement Membrane Matrix A1->B1 C1 Culture in Basal Medium + this compound B1->C1 D1 Monitor Organoid Formation & Growth C1->D1 E1 Passage and Expand D1->E1 A2 Isolate CD34+ Cells from Cord Blood/Bone Marrow B2 Culture in Serum-Free Medium + Cytokine Cocktail A2->B2 C2 Add SR1 to Culture B2->C2 D2 Incubate for 7-21 Days C2->D2 E2 Quantify CD34+ Cell Expansion D2->E2

Figure 2. Generalized experimental workflows for stem cell expansion.

Detailed Experimental Protocols

Protocol 1: Intestinal Organoid Expansion with this compound

This protocol is a generalized procedure based on common organoid culture techniques and the known mechanism of this compound.

  • Isolation of Intestinal Crypts:

    • Obtain fresh intestinal tissue and wash thoroughly with cold PBS.

    • Mince the tissue into small pieces and incubate in a chelating agent solution (e.g., EDTA) to release the crypts.

    • Collect the crypt-containing fractions and centrifuge to pellet the crypts.

  • Organoid Culture:

    • Resuspend the isolated crypts in a basement membrane matrix (e.g., Matrigel®).

    • Plate droplets of the crypt-matrix suspension into a pre-warmed culture plate.

    • Allow the matrix to solidify at 37°C.

    • Overlay the droplets with intestinal stem cell medium containing essential growth factors (e.g., EGF, Noggin, R-spondin).

    • Add this compound to the culture medium at the desired concentration. Note: The optimal concentration of this compound should be determined empirically, but starting points can be guided by in vitro studies on LATS inhibition.

  • Maintenance and Passaging:

    • Replace the culture medium every 2-3 days.

    • Monitor organoid growth using brightfield microscopy.

    • Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in a fresh matrix.

Protocol 2: Hematopoietic Stem Cell (HSC) Expansion with SR1

This protocol is based on established methods for ex vivo expansion of human HSCs.[6][25]

  • Isolation of CD34+ Cells:

    • Isolate mononuclear cells from human cord blood or bone marrow using density gradient centrifugation.

    • Enrich for CD34+ cells using immunomagnetic bead selection.

  • HSC Culture:

    • Culture the purified CD34+ cells in a serum-free medium specifically designed for HSC expansion.

    • Supplement the medium with a cytokine cocktail, typically including SCF, TPO, Flt3-L, and IL-6.[24]

    • Add SR1 to the culture medium at a final concentration of 0.75 - 1 µM.[8]

  • Expansion and Analysis:

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

    • After the desired culture period (e.g., 7, 14, or 21 days), harvest the cells.

    • Determine the fold expansion of total nucleated cells and CD34+ cells using a cell counter and flow cytometry.

Protocol 3: Maintenance of Pluripotent Stem Cells with CHIR99021

This protocol describes the use of CHIR99021 for the maintenance of undifferentiated human embryonic stem cells (ESCs).

  • Cell Culture Preparation:

    • Coat culture plates with a suitable matrix (e.g., Matrigel®).

    • Prepare a chemically defined stem cell maintenance medium (e.g., mTeSR™1 or Essential 8™).

  • Maintaining Pluripotency:

    • Add CHIR99021 to the maintenance medium at a concentration of 3-5 µM. The optimal concentration may vary between cell lines.

    • Culture human ESCs in the CHIR99021-supplemented medium.

  • Passaging:

    • Passage the cells every 4-6 days using a gentle cell dissociation reagent.

    • Re-plate the cells onto freshly coated plates in the CHIR99021-containing medium.

    • Regularly assess the pluripotency of the cells by monitoring morphology and expression of pluripotency markers (e.g., OCT4, NANOG).

Logical Framework for Method Selection

Choosing the optimal stem cell expansion method depends on several factors. The following diagram illustrates a decision-making framework.

Method_Selection Start Start: Identify Stem Cell Type Is_Organoid Organoid Culture? Start->Is_Organoid Is_HSC Hematopoietic Stem Cell? Is_Organoid->Is_HSC No NIBR_LTSi Consider this compound or Growth Factor Cocktail Is_Organoid->NIBR_LTSi Yes Is_PSC Pluripotent Stem Cell? Is_HSC->Is_PSC No SR1_UM171 Consider SR1 or UM171 with Cytokines Is_HSC->SR1_UM171 Yes CHIR99021 Consider CHIR99021 (2i/3i medium) Is_PSC->CHIR99021 Yes End Select & Optimize Protocol Is_PSC->End No NIBR_LTSi->End SR1_UM171->End CHIR99021->End

References

Reproducibility of NIBR-LTSi-Induced Phenotypes: A Comparative Guide to LATS Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the reproducibility of phenotypes induced by the selective LATS kinase inhibitor, NIBR-LTSi, reveals a landscape dominated by a foundational study, with a notable absence of independent corroborating research in the public domain. This guide provides a comprehensive overview of the primary findings associated with this compound and offers a comparative analysis with other commercially available LATS kinase inhibitors to aid researchers in experimental design and interpretation.

This compound is a potent and selective, orally available inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), the core kinases of the Hippo signaling pathway.[1][2] Inhibition of LATS1/2 by this compound prevents the phosphorylation of the transcriptional co-activator Yes-associated protein (YAP), leading to its nuclear translocation and the activation of downstream gene expression programs that promote cell proliferation and tissue growth.[1][2] The primary characterization of this compound demonstrated its ability to activate YAP signaling, expand tissue stem cells both in vitro and in vivo, and accelerate liver regeneration in mice.[1]

While the initial findings are promising, the broader scientific validation of these this compound-induced phenotypes is yet to be established through independent studies. Researchers seeking to utilize or build upon these findings should consider the existing data in the context of other well-documented LATS kinase inhibitors. This guide aims to provide a clear comparison of the reported biological activities and experimental protocols for this compound and its alternatives.

Quantitative Comparison of LATS Kinase Inhibitors

To facilitate a direct comparison, the following table summarizes the key quantitative data for this compound and other notable LATS kinase inhibitors. These values are critical for determining appropriate experimental concentrations and understanding the relative potency of each compound.

CompoundTargetIC50 (in vitro kinase assay)EC50 (cellular assay)Key Reported PhenotypesPrimary Study
This compound LATS1/2Not explicitly stated in primary publication~10-100 nM (YAP activation)- Promotes organoid formation (human and mouse) - Expands tissue stem cells - Accelerates liver regeneration in vivoNamoto et al., 2024[1]
TRULI LATS1/20.2 nM (Lats1, 10 µM ATP)510 nM (YAP activation)- Induces proliferation of inner ear supporting cells, cardiomyocytes, and Müller gliaNozaki et al., 2021[3][4]
TDI-011536 LATS1/2Not explicitly statedMore potent than TRULI- Reduces YAP phosphorylation in multiple organs in vivo - Induces cardiomyocyte proliferation after cardiac injuryHudspeth et al., 2022[5][6]
GA-017 LATS1/2LATS1: 4.10 nM, LATS2: 3.92 nM3.51 µM (cell growth)- Enhances formation of mouse intestinal organoids - Promotes cell growth in 3D cultureOuchi et al., 2019[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific inquiry. Below are methodologies for key assays used to characterize the effects of LATS kinase inhibitors.

In Vitro YAP Activation Assay (Western Blot)

This protocol is designed to assess the phosphorylation status of YAP as a direct measure of LATS kinase inhibition in cultured cells.

  • Cell Seeding: Plate cells (e.g., HEK293A, MCF10A) in a 6-well plate at a density that allows for reaching 80-90% confluency at the time of harvest.

  • Compound Treatment: Treat cells with varying concentrations of the LATS inhibitor (e.g., this compound, TRULI) or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-YAP (e.g., Ser127) and total YAP overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and calculate the ratio of phosphorylated YAP to total YAP. A decrease in this ratio indicates LATS inhibition.

Organoid Culture and Expansion Assay

This protocol outlines the general steps for assessing the effect of LATS inhibitors on the formation and growth of organoids from tissue-derived stem cells.

  • Stem Cell Isolation: Isolate primary stem cells from the tissue of interest (e.g., mouse intestine, human liver) following established protocols.

  • Organoid Seeding: Embed the isolated stem cells or tissue fragments in a basement membrane matrix (e.g., Matrigel) and plate in a multi-well plate.

  • Culture Medium: Add organoid culture medium containing essential growth factors. For the experimental group, supplement the medium with the LATS inhibitor at the desired concentration.

  • Culture and Maintenance: Culture the organoids at 37°C and 5% CO2. Change the medium every 2-3 days, replenishing the LATS inhibitor.

  • Phenotypic Analysis: Monitor organoid formation, size, and budding efficiency over time using brightfield microscopy.

  • Quantitative Analysis: At the end of the experiment, organoids can be dissociated, and the number of viable cells can be quantified using a cell viability assay (e.g., CellTiter-Glo). Alternatively, image analysis software can be used to measure organoid size and number.

In Vivo Liver Regeneration Model (Mouse Partial Hepatectomy)

This protocol describes the evaluation of LATS inhibitors on liver regeneration in a mouse model. All animal procedures should be performed in accordance with institutional guidelines.

  • Animal Model: Use adult male mice (e.g., C57BL/6).

  • Partial Hepatectomy (PHx): Perform a 70% partial hepatectomy, a standard surgical procedure to induce liver regeneration.

  • Compound Administration: Administer the LATS inhibitor (e.g., this compound) or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dosing schedule.

  • Monitoring: Monitor the animals for recovery and overall health.

  • Tissue Harvest and Analysis: At specified time points post-PHx (e.g., 48 hours, 72 hours), euthanize the mice and harvest the liver.

    • Liver-to-Body Weight Ratio: Calculate the liver-to-body weight ratio as a measure of regeneration.

    • Histology: Fix liver tissue in formalin, embed in paraffin, and perform histological staining (e.g., H&E) and immunohistochemistry for proliferation markers (e.g., Ki67).

    • Gene Expression Analysis: Isolate RNA from liver tissue and perform qRT-PCR to analyze the expression of YAP target genes (e.g., Cyr61, Ankrd1).

Visualizing Pathways and Workflows

To further clarify the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Hippo_YAP_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact SAV1 SAV1 Cell-Cell Contact->SAV1 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 Mechanical Cues->LATS1_2 MST1_2 MST1/2 MST1_2->LATS1_2 phosphorylates SAV1->MST1_2 activates YAP YAP LATS1_2->YAP phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates pYAP p-YAP (Inactive) YAP->pYAP YAP_nuc YAP YAP->YAP_nuc translocates pYAP->YAP Degradation NIBR_LTSi This compound NIBR_LTSi->LATS1_2 inhibits TEAD TEAD YAP_nuc->TEAD binds Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates LATS_Inhibitor_Workflow cluster_invitro_assays In Vitro Assays cluster_invivo_assays In Vivo Assays start Start: Hypothesis (LATS inhibition promotes regeneration) in_vitro In Vitro Studies (Cell Lines, Organoids) start->in_vitro in_vivo In Vivo Studies (e.g., Mouse Models) in_vitro->in_vivo data_analysis Data Analysis and Interpretation in_vitro->data_analysis yap_activation YAP Activation (Western Blot, IF) in_vitro->yap_activation proliferation Proliferation Assay (e.g., Ki67, EdU) in_vitro->proliferation organoid_formation Organoid Formation & Growth in_vitro->organoid_formation in_vivo->data_analysis regeneration_model Tissue Regeneration Model (e.g., Partial Hepatectomy) in_vivo->regeneration_model phenotypic_assessment Phenotypic Assessment (Histology, Biomarkers) in_vivo->phenotypic_assessment pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd conclusion Conclusion on Phenotype Reproducibility and Efficacy data_analysis->conclusion Reproducibility_Comparison NIBR_LTSi This compound Primary Study: Namoto et al., 2024 Phenotypes: - Organoid Expansion - Liver Regeneration Comparison Comparative Analysis Potency (IC50/EC50) Phenotypic Overlap Experimental Protocols NIBR_LTSi->Comparison Alternatives Alternative LATS Inhibitors TRULI TDI-011536 GA-017 Alternatives->Comparison Conclusion {Conclusion | - this compound findings require independent validation. - Alternatives provide context for LATS inhibition effects. - Consistent pathway activation across compounds suggests reproducible core mechanism.} Comparison->Conclusion

References

Safety Operating Guide

Navigating the Disposal of NIBR-LTSi: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the selective LATS kinase inhibitor NIBR-LTSi, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, established guidelines for the disposal of chemical and hazardous waste in a laboratory setting provide a clear framework for its safe management.

Core Principles of Chemical Waste Management

The foundational approach to managing waste from research compounds like this compound is to treat it as hazardous chemical waste. This necessitates adherence to institutional, local, and federal regulations. A comprehensive waste management strategy, as advocated by organizations like Novartis, prioritizes preventing, reducing, and recycling waste before considering safe disposal.[1] All laboratory personnel must be trained on these procedures to ensure compliance and safety.

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for laboratory hazardous waste disposal and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.

1. Personal Protective Equipment (PPE): Before handling this compound waste, always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate correct disposal.

  • Solid Waste:

    • Collect chemically contaminated solid waste, such as gloves, bench paper, and empty vials, in a designated, clearly labeled hazardous waste container.[2]

    • This container should be a puncture-proof container lined with a clear plastic bag.[2] Never use biohazard or black plastic bags for chemical waste.[2][3]

  • Liquid Waste:

    • Aqueous and solvent-based solutions containing this compound should be collected in separate, compatible, and leak-proof containers.[3][4]

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents must be kept separate.[3]

    • Containers for liquid waste must be kept closed except when adding waste to them.[4]

  • Sharps:

    • Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as chemical waste.[3]

3. Labeling and Storage: Proper labeling is a critical step in the waste management process.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and a detailed list of their contents, including the full chemical name "this compound" and any other constituents.[4]

  • The date of waste accumulation should also be clearly marked on the label.

  • Store waste containers in a designated, well-ventilated satellite accumulation area (SAA) that is under the control of the laboratory.[3]

  • Secondary containment, such as a plastic bin, should be used for all liquid waste containers to prevent spills.[3][4]

4. Disposal of Empty Containers:

  • To be considered "empty," a container must have all contents removed by normal methods (e.g., pouring, scraping).

  • The empty container should then be triple-rinsed with a suitable solvent.[2]

  • The first rinsate must be collected and disposed of as hazardous waste.[2][4] Subsequent rinses of containers that held highly toxic materials may also need to be collected.

  • After rinsing, the label on the container should be defaced or removed before disposal in the appropriate recycling or trash receptacle.[2]

5. Requesting Waste Pickup:

  • Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), a waste pickup should be requested from your institution's EHS department.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters in the disposal process.

ParameterGuidelineSource
Maximum Hazardous Waste in LabDo not store more than 10 gallons of hazardous waste in your lab.[4]
Container Fill LevelFill containers to no more than 90% capacity to allow for expansion.General Best Practice
Rinsate CollectionThe first rinse of an "empty" container must be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[4]

This compound Disposal Workflow

The logical flow of the disposal process can be visualized as follows:

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Storage & Pickup This compound Experiment This compound Experiment Solid Waste Solid Waste This compound Experiment->Solid Waste Generates Liquid Waste Liquid Waste This compound Experiment->Liquid Waste Generates Sharps Waste Sharps Waste This compound Experiment->Sharps Waste Generates Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Labeled Sharps Container Labeled Sharps Container Sharps Waste->Labeled Sharps Container Satellite Accumulation Area Satellite Accumulation Area Labeled Solid Waste Container->Satellite Accumulation Area Store in Labeled Liquid Waste Container->Satellite Accumulation Area Store in Labeled Sharps Container->Satellite Accumulation Area Store in EHS Pickup EHS Pickup Satellite Accumulation Area->EHS Pickup Request

Figure 1: Logical workflow for the proper disposal of this compound waste.

Understanding the Compound: this compound and the Hippo-YAP Pathway

This compound is a selective inhibitor of the LATS kinase, which leads to the activation of the YAP signaling pathway.[5][6][7] This pathway is crucial in regulating organ size, cell proliferation, and stemness.[7] While these properties make it a valuable research tool, they also underscore the importance of preventing its release into the environment, as its effects on various organisms are not fully understood.

The following diagram illustrates the simplified signaling pathway affected by this compound.

G This compound This compound LATS Kinase LATS Kinase This compound->LATS Kinase inhibits YAP (phosphorylated, inactive) YAP (phosphorylated, inactive) LATS Kinase->YAP (phosphorylated, inactive) phosphorylates YAP (active) YAP (active) YAP (phosphorylated, inactive)->YAP (active) dephosphorylation Gene Transcription (Proliferation, Stemness) Gene Transcription (Proliferation, Stemness) YAP (active)->Gene Transcription (Proliferation, Stemness) promotes

Figure 2: Simplified signaling pathway showing the inhibitory action of this compound.

By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management protocols and Safety Data Sheets for any chemicals involved in your research.

References

Essential Safety and Operational Guide for Handling NIBR-LTSi

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling, storage, and disposal of NIBR-LTSi, a selective LATS kinase inhibitor. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain the integrity of the compound.

Personal Protective Equipment (PPE) and Safety Precautions

Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following recommendations are based on general best practices for handling potent, biologically active small molecule inhibitors.

Standard Laboratory Attire:

  • Lab Coat: A buttoned lab coat should be worn at all times to protect from splashes.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or goggles are required to prevent eye contact.

  • Footwear: Closed-toe shoes must be worn in the laboratory.

Handling Potent Compounds:

  • Ventilation: Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust particles.

  • Weighing: Use a balance with a draft shield located within a fume hood or ventilated enclosure.

  • Solution Preparation: Prepare solutions in a fume hood. Avoid aerosol formation.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationNotes
Powder-20°C3 years
4°C2 years
In Solvent (e.g., DMSO)-80°C6 monthsUse fresh, anhydrous solvent.
-20°C1 month

Data sourced from multiple suppliers and may vary slightly. Always refer to the supplier's certificate of analysis for batch-specific recommendations.

Disposal Plan

Dispose of this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Collect unused this compound powder and any materials contaminated with the solid compound (e.g., weigh boats, contaminated gloves, wipes) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Contaminated Labware:

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and collecting the rinsate as hazardous liquid waste.

This compound: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₀N₄O
Molecular Weight308.38 g/mol
SolubilitySoluble in DMSO (e.g., 100 mg/mL)[1]
AppearanceSolid powder

Signaling Pathway of this compound Action

This compound is a selective inhibitor of the LATS (Large Tumor Suppressor) kinases, which are key components of the Hippo signaling pathway. By inhibiting LATS, this compound prevents the phosphorylation of YAP (Yes-associated protein), leading to its activation and translocation to the nucleus where it promotes gene transcription related to cell proliferation and tissue growth.

NIBR_LTSi_Signaling_Pathway cluster_n NIBR_LTSi This compound LATS LATS Kinase NIBR_LTSi->LATS YAP_p Phosphorylated YAP (Inactive) LATS->YAP_p YAP YAP (Active) Nucleus Nucleus YAP->Nucleus Gene_Expression Gene Expression (Proliferation, Stemness) YAP->Gene_Expression

This compound inhibits LATS kinase to activate YAP signaling.

Experimental Protocols

The following are generalized protocols based on published studies using this compound. Specific concentrations and durations may need to be optimized for your particular cell line or animal model.

In Vitro Cell Culture Protocol

This protocol outlines a general procedure for treating adherent cells with this compound.

in_vitro_workflow start Start seed_cells Seed cells in multi-well plates and allow to adhere (24h) start->seed_cells prepare_stock Prepare a concentrated stock solution of this compound in DMSO seed_cells->prepare_stock dilute Dilute stock solution in culture medium to desired final concentrations (e.g., 0.1 - 10 µM) prepare_stock->dilute treat Remove old medium and add This compound-containing medium to cells dilute->treat incubate Incubate for the desired duration (e.g., 2 hours to 10 days) treat->incubate analyze Analyze cells (e.g., Western blot for p-YAP, proliferation assay, etc.) incubate->analyze end End analyze->end

General workflow for in vitro experiments with this compound.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and recover for 24 hours.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in anhydrous DMSO.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically <0.1%).

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the experimentally determined duration.

  • Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess YAP phosphorylation, immunofluorescence to observe YAP localization, or proliferation assays.

In Vivo Experimental Protocol

This compound is orally bioavailable and has been used in mouse models.[1][2]

Formulation for Oral Administration:

A common formulation for in vivo oral administration involves a multi-component vehicle.[1]

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

This is an example formulation; solubility and stability should be confirmed for your specific batch and concentration.

Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the facility and housing conditions according to institutional guidelines.

  • Formulation Preparation: Prepare the this compound formulation on the day of dosing. First, dissolve the required amount of this compound in DMSO. Then, add the other vehicle components sequentially, ensuring the solution is clear and homogenous.

  • Dosing: Administer the formulation to the animals via oral gavage at the desired dose (e.g., 30-100 mg/kg).

  • Monitoring: Monitor the animals for any adverse effects throughout the study period.

  • Tissue Collection and Analysis: At the end of the study, collect tissues of interest for analysis, such as immunohistochemistry for proliferation markers or gene expression analysis of YAP target genes.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.